Product packaging for 9(R)-HODE cholesteryl ester(Cat. No.:)

9(R)-HODE cholesteryl ester

カタログ番号: B593965
分子量: 665.1 g/mol
InChIキー: ALWABJCAEDQEGO-DXCNXAGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

9(R)-HODE cholesteryl ester was originally extracted from atherosclerotic lesions. It remains uncertain whether the oxidized fatty acid portion of the molecule results from enzymatic lipoxygenation or from random lipid peroxidation. This compound can be used as a standard for analysis of chiral HODE cholesteryl esters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H76O3 B593965 9(R)-HODE cholesteryl ester

特性

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWABJCAEDQEGO-DXCNXAGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biological Synthesis of 9(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological synthesis of 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) cholesteryl ester. 9(R)-HODE, a stereoisomer of the linoleic acid metabolite 9-HODE, is increasingly recognized for its role in various physiological and pathological processes. Its esterification to cholesterol is a critical step in its metabolism and localization, particularly implicated in the context of atherosclerosis. This document details the enzymatic and non-enzymatic pathways of 9(R)-HODE formation, the mechanism of cholesterol esterification, and the putative synthesis of 9(R)-HODE cholesteryl ester. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support researchers and professionals in drug development.

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human body.[1] 9-HODE exists as two main stereoisomers, 9(S)-HODE and 9(R)-HODE, which can be generated through both enzymatic and non-enzymatic routes.[1] The 9(R)-HODE isomer, in particular, has been a subject of interest due to its association with various cellular signaling events. The esterification of 9(R)-HODE to cholesterol results in the formation of this compound, a molecule that has been identified in atherosclerotic lesions, suggesting its potential involvement in cardiovascular disease.[2][3] Understanding the biosynthetic pathways of this molecule is crucial for elucidating its precise biological functions and for the development of novel therapeutic strategies.

Biological Synthesis of 9(R)-HODE

The formation of 9(R)-HODE from linoleic acid is a multi-step process that can be initiated by several enzymes or by non-enzymatic free radical-induced oxidation.

Enzymatic Pathways

Two primary enzyme families are implicated in the stereospecific synthesis of 9(R)-HODE: cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes.

  • Cyclooxygenase (COX) Pathway: The COX enzymes, COX-1 and COX-2, are well-known for their role in prostaglandin (B15479496) synthesis. However, they can also metabolize linoleic acid. The COX-mediated reaction predominantly produces the 9(R)-HODE stereoisomer.[1][4] The initial product is 9(R)-hydroperoxyoctadecadienoic acid (9(R)-HPODE), which is subsequently reduced to 9(R)-HODE by cellular peroxidases.[4]

  • Cytochrome P450 (CYP) Pathway: Certain isoforms of cytochrome P450 enzymes can also oxygenate linoleic acid to form 9-HODE.[1] This pathway can contribute to the cellular pool of 9-HODE, although the stereospecificity may vary depending on the specific CYP isoform involved.

Non-Enzymatic Pathway

Under conditions of oxidative stress, linoleic acid can undergo non-enzymatic peroxidation mediated by free radicals. This process leads to the formation of a racemic mixture of 9(S)-HODE and 9(R)-HODE, meaning both isomers are produced in approximately equal amounts.[1] This non-specific oxidation is particularly relevant in pathological states characterized by increased oxidative stress, such as atherosclerosis.

Cholesterol Esterification: The Role of ACAT/SOAT

The esterification of cholesterol is a crucial cellular process for storing and transporting cholesterol, thereby preventing the cytotoxic accumulation of free cholesterol in membranes.[5][6] This reaction is catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs).[7]

There are two major isoforms of this enzyme in mammals:

  • ACAT1/SOAT1: Ubiquitously expressed in various tissues and is responsible for cholesterol esterification in most cells.[5]

  • ACAT2/SOAT2: Primarily found in the liver and intestines, where it plays a key role in the assembly and secretion of lipoproteins.[5]

The enzymatic reaction involves the transfer of a fatty acyl group from a fatty acyl-coenzyme A (CoA) molecule to the hydroxyl group of cholesterol, forming a cholesteryl ester.[7] While ACAT/SOAT enzymes are known to esterify a variety of fatty acids, their specificity for oxidized fatty acids like 9(R)-HODE is an area of active investigation.

Putative Synthesis of this compound

The presence of this compound in atherosclerotic plaques strongly suggests its formation in vivo.[8] The most probable pathway for its synthesis involves a two-step process:

  • Formation of 9(R)-HODE: Linoleic acid is first converted to 9(R)-HODE through the enzymatic actions of COX or CYP enzymes, or via non-enzymatic oxidation.

  • Esterification to Cholesterol: The newly synthesized 9(R)-HODE is then activated to its CoA thioester, 9(R)-HODE-CoA. Subsequently, an ACAT/SOAT enzyme catalyzes the transfer of the 9(R)-HODE acyl group from 9(R)-HODE-CoA to cholesterol, yielding this compound.

It is important to note that while this pathway is biologically plausible, direct experimental evidence definitively demonstrating the substrate specificity of ACAT/SOAT for 9(R)-HODE-CoA is still emerging. The formation of oxidized cholesteryl esters can also occur through the oxidation of cholesteryl esters that already contain linoleate.[1]

Data Presentation

Table 1: Quantitative Data on 9-HODE Synthesis and Activity
ParameterEnzyme/ReceptorValueOrganism/SystemReference
COX-2 Preference COX-2 vs. COX-1Higher for linoleic acidGeneral[4]
9-HODE Activation of PPARα PPARα>4x increase at 2 µMMouse aortic endothelial cells[9]
9-HODE Activation of PPARγ PPARγ2.5x - 3.9x increase at 6 µMReporter Assay[9]
9(S)-HODE Chemotaxis MonocytesEffective at 10 µMPrimary human monocytes[10]
9(R)-HODE Chemotaxis MonocytesInduces chemotaxisPrimary human monocytes[11]

Experimental Protocols

Protocol for Measuring 9(R)-HODE Synthesis by COX-2

This protocol is designed to measure the in vitro production of 9(R)-HODE from linoleic acid by recombinant COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • Linoleic acid

  • Arachidonic acid (as a positive control)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol (B47542) and 1 µM hematin)

  • Reducing agent (e.g., triphenylphosphine (B44618) or sodium borohydride)

  • Internal standard (e.g., d4-9-HODE)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for extraction and LC-MS/MS analysis (e.g., methanol, acetonitrile, water, formic acid)

Procedure:

  • Prepare a stock solution of linoleic acid in ethanol.

  • In a reaction tube, add the reaction buffer.

  • Add the linoleic acid solution to the reaction tube to the desired final concentration.

  • Initiate the reaction by adding the recombinant COX-2 enzyme.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding a reducing agent to convert the initially formed hydroperoxides to hydroxides.

  • Add the internal standard.

  • Acidify the reaction mixture to pH ~4 with dilute acid.

  • Perform solid-phase extraction to isolate the lipid products.

  • Elute the HODEs from the SPE cartridge.

  • Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • Analyze the sample by LC-MS/MS to quantify the amount of 9-HODE produced. Chiral chromatography may be necessary to separate 9(R)-HODE from 9(S)-HODE.

Protocol for ACAT/SOAT Activity Assay with a Putative Oxidized Substrate

This protocol is adapted for testing the ability of ACAT/SOAT enzymes to esterify 9(R)-HODE to cholesterol.

Materials:

  • Microsomes from cells overexpressing ACAT1 or ACAT2 (or purified recombinant enzyme)

  • 9(R)-HODE-CoA (requires chemical synthesis or specialized vendor)

  • [¹⁴C]-Cholesterol or a fluorescent cholesterol analog

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Bovine serum albumin (fatty acid-free)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel G)

  • Developing solvent for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation cocktail and counter (for radiolabeled cholesterol) or fluorescence plate reader.

Procedure:

  • Prepare a stock solution of 9(R)-HODE-CoA in an appropriate buffer.

  • Prepare acceptor vesicles containing [¹⁴C]-cholesterol.

  • In a reaction tube, add the assay buffer and the microsomal preparation containing the ACAT/SOAT enzyme.

  • Add the acceptor vesicles containing [¹⁴C]-cholesterol.

  • Initiate the reaction by adding the 9(R)-HODE-CoA solution.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

  • Extract the lipids into the organic phase.

  • Evaporate the organic solvent and resuspend the lipid extract in a small volume of chloroform.

  • Spot the lipid extract onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate free cholesterol from cholesteryl esters.

  • Visualize the spots (e.g., with iodine vapor or by autoradiography).

  • Scrape the spots corresponding to cholesteryl esters and quantify the radioactivity by liquid scintillation counting.

LC-MS/MS Method for the Analysis of this compound

This protocol outlines a general method for the detection and quantification of this compound from biological samples.

Materials:

  • Internal standard (e.g., d7-cholesteryl oleate)

  • Lipid extraction solvents (e.g., Folch method: chloroform:methanol, 2:1, v/v)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Homogenize the tissue or cell sample.

  • Add the internal standard.

  • Perform lipid extraction using the Folch method or a similar procedure.

  • Isolate the organic phase containing the lipids.

  • Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • Use a gradient elution profile with solvents such as methanol, isopropanol, and water, often with an ammonium (B1175870) formate (B1220265) additive, to separate the cholesteryl esters.[12][13]

  • Use multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect and quantify the precursor and product ions of this compound and the internal standard.

Visualization of Pathways and Workflows

Diagram 1: Biosynthesis of 9(R)-HODE and its Cholesteryl Ester

G cluster_synthesis 9(R)-HODE Synthesis cluster_esterification Cholesteryl Ester Formation Linoleic Acid Linoleic Acid COX-1/2 COX-1/2 Linoleic Acid->COX-1/2 CYP Enzymes CYP Enzymes Linoleic Acid->CYP Enzymes Free Radicals Free Radicals Linoleic Acid->Free Radicals 9(R)-HPODE 9(R)-HPODE COX-1/2->9(R)-HPODE 9(R)-HODE 9(R)-HODE CYP Enzymes->9(R)-HODE Free Radicals->9(R)-HODE Peroxidases Peroxidases 9(R)-HPODE->Peroxidases Peroxidases->9(R)-HODE 9(R)-HODE-CoA 9(R)-HODE-CoA 9(R)-HODE->9(R)-HODE-CoA Acyl-CoA Synthetase Cholesterol Cholesterol ACAT/SOAT ACAT/SOAT This compound This compound ACAT/SOAT->this compound CoA-SH CoA-SH ACAT/SOAT->CoA-SH 9(R)-HODE-CoACholesterol 9(R)-HODE-CoACholesterol 9(R)-HODE-CoACholesterol->ACAT/SOAT G Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Add Internal Standard Fractionation (optional) Fractionation (optional) Lipid Extraction->Fractionation (optional) LC-MS/MS Analysis LC-MS/MS Analysis Fractionation (optional)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 TRPV1 TRPV1 9-HODE->TRPV1 PPARγ PPARγ 9-HODE->PPARγ G-protein signaling G-protein signaling GPR132->G-protein signaling Ca2+ influx Ca2+ influx TRPV1->Ca2+ influx RXR RXR PPARγ->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene Transcription Gene Transcription PPRE->Gene Transcription

References

9(R)-HODE cholesteryl ester in atherosclerotic plaque development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 9(R)-HODE Cholesteryl Ester in Atherosclerotic Plaque Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, forming plaques. A critical event in the initiation and progression of atherosclerosis is the oxidative modification of low-density lipoprotein (LDL). The oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in LDL, gives rise to stable oxidation products known as hydroxyoctadecadienoic acids (HODEs).[1][2] Among these, 9-hydroxyoctadecadienoic acid (9-HODE) and its esterified form, this compound, are of significant interest.[3][4] Found in high concentrations within human atherosclerotic lesions, this compound is implicated in the complex signaling cascades that govern inflammation, foam cell formation, and plaque instability.[1][5][6]

This technical guide provides a comprehensive overview of the role of this compound in atherogenesis, detailing its formation, signaling pathways, and the experimental methodologies used for its study.

Formation and Presence of this compound in Plaques

9-HODE and its isomer, 13-HODE, are the primary oxidized derivatives of linoleic acid.[1] Their formation within the arterial wall is a hallmark of the oxidative stress environment that drives atherosclerosis. The synthesis can occur through two primary routes:

  • Enzymatic Oxidation: In the early stages of atherosclerosis, the enzyme 15-lipoxygenase-1 (15-LOX-1) in macrophages primarily generates 13-HODE.[1][2][7]

  • Non-Enzymatic Oxidation: In the more advanced, pro-inflammatory stages of the disease, random lipid peroxidation and free radical attack lead to the non-enzymatic formation of a mixture of both 9-HODE and 13-HODE.[1][2][7]

This compound has been directly extracted from advanced human atherosclerotic lesions, confirming its presence at the site of disease.[3][4] However, it remains uncertain whether the oxidized fatty acid component arises from enzymatic processes or random peroxidation.[3][4] Studies have shown that HODEs are approximately 20 times more abundant in the LDL of individuals with atherosclerosis compared to healthy controls, underscoring their association with the disease.[1]

Signaling Pathways and Cellular Effects on Macrophages

The biological activity of 9-HODE, released from its cholesteryl ester form, is multifaceted and context-dependent. It exerts its influence on macrophages, key cells in plaque development, primarily through two distinct signaling pathways.

Pro-Inflammatory Signaling via GPR132

In later-stage atherosclerosis, 9-HODE predominantly signals through the G protein-coupled receptor 132 (GPR132), also known as G2A.[1][5][8] This interaction triggers pro-inflammatory cascades within macrophages.

  • Mechanism: Activation of GPR132 by 9-HODE initiates downstream signaling that promotes the expression of inflammatory cytokines.

  • Pathological Consequences: This pathway contributes to a chronic inflammatory state within the plaque, enhances macrophage apoptosis, and ultimately leads to the formation of a fragile, acellular plaque that is prone to rupture.[1][2][7]

GPR132_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9-HODE 9-HODE GPR132 GPR132 (G2A Receptor) 9-HODE->GPR132 Binds ProInflammatory Pro-Inflammatory Signaling Cascade GPR132->ProInflammatory Activates Apoptosis Increased Apoptosis ProInflammatory->Apoptosis Plaque Plaque Instability Apoptosis->Plaque

9-HODE pro-inflammatory signaling via the GPR132 receptor.
Lipid Metabolism Modulation via PPARγ

9-HODE also functions as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in lipid metabolism and inflammation.[5][8][9]

  • Mechanism: As a PPARγ agonist, 9-HODE stimulates the transcription of genes involved in lipid uptake and trafficking.

  • Pathological Consequences: This leads to the upregulation of scavenger receptors like CD36 and fatty acid transporters like Fatty Acid Binding Protein 4 (FABP4).[8][10] The resulting increased lipid uptake by macrophages contributes directly to their transformation into foam cells, a hallmark of early atherosclerotic lesions.[8] The role is complex, as PPARγ activation is also linked to the anti-inflammatory M2 macrophage phenotype, suggesting a dual function that may be dependent on the disease stage.[10][11]

PPARg_Signaling cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm cluster_nucleus Nucleus 9-HODE_CE 9-HODE (from CE) PPARg PPARγ 9-HODE_CE->PPARg Activates Transcription Gene Transcription PPARg->Transcription CD36 CD36 mRNA Transcription->CD36 FABP4 FABP4 mRNA Transcription->FABP4 FoamCell Foam Cell Formation CD36->FoamCell Promotes FABP4->FoamCell Promotes

9-HODE signaling via the PPARγ nuclear receptor.

Quantitative Data

While it is well-established that HODEs are significantly elevated in atherosclerotic plaques, precise quantitative data for this compound are sparse in the literature.[6] However, related measurements provide context for the lipid composition of plaques.

AnalyteMatrixMethodFindingReference
Cholesteryl LinoleateHuman Atherosclerotic PlaquesRaman SpectroscopyStandard Error of Prediction: 3.4 mg/g tissue[12]
HODEs (general)LDL from Atherosclerosis PatientsNot Specified~20 times more abundant than in controls[1]

Experimental Protocols

The analysis of 9-HODE cholesteryl ester requires specific procedures to extract, hydrolyze, and quantify the 9-HODE moiety from complex biological matrices.

Extraction and Hydrolysis of 9-HODE from Biological Samples

To measure 9-HODE that is esterified to cholesterol, a multi-step process involving lipid extraction, saponification (hydrolysis), and purification is necessary.[13]

  • Protocol Steps:

    • Lipid Extraction: Homogenize tissue or plasma sample in a Folch solution (2:1 Chloroform:Methanol) containing an antioxidant like Butylated hydroxytoluene (BHT) to precipitate proteins and extract lipids.

    • Phase Separation: Centrifuge the mixture. The lipids, including cholesteryl esters, will be in the lower organic phase.

    • Saponification (Hydrolysis): Evaporate the organic solvent. Resuspend the lipid extract and add a strong base (e.g., 15% Potassium Hydroxide - KOH) to hydrolyze the ester bond, releasing free 9-HODE from the cholesterol backbone. Incubate at 37°C.

    • Acidification & Purification: Neutralize the sample and acidify to pH 3 with HCl. Purify the sample using a Solid Phase Extraction (SPE) cartridge to isolate the HODEs.

    • Elution & Reconstitution: Elute the purified HODEs from the SPE cartridge and reconstitute in a suitable mobile phase for analysis.

Extraction_Workflow start Biological Sample (Plaque, Plasma) folch 1. Lipid Extraction (Folch Solution + BHT) start->folch hydrolysis 2. Saponification (Hydrolysis) (KOH) folch->hydrolysis Releases 9-HODE from Cholesteryl Ester spe 3. Purification (Solid Phase Extraction) hydrolysis->spe analysis 4. Instrumental Analysis (GC-MS, LC-MS) spe->analysis

General workflow for 9-HODE quantification from esterified sources.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying HODEs.

  • Protocol Steps:

    • Derivatization: Convert the extracted 9-HODE into a volatile ester (e.g., a trimethylsilyl (B98337) (TMS) ether methyl ester) using a derivatizing agent like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[13]

    • Injection and Separation: Inject the derivatized sample into the GC-MS system, where it is separated on a capillary column.

    • Detection and Quantification: Use selected ion monitoring (SIM) to detect and quantify characteristic ions of the 9-HODE derivative. For the TMS methylate of 9-HODE, key ions are observed at m/z 382 (molecular ion), 311, 259, and 225.[6][13]

    • Internal Standard: For accurate quantification, spike the initial sample with a known amount of an isotopically labeled internal standard, such as 9-HODE-d4.[13]

In Vitro Macrophage Foam Cell Formation Assay

This protocol is used to study the effect of lipids on macrophage transformation into foam cells.

  • Protocol Steps:

    • Cell Culture: Differentiate a human monocyte cell line, such as THP-1, into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).[8]

    • Cholesterol Loading: Incubate the differentiated macrophages with acetylated LDL (AcLDL) at a concentration of 50 µg/mL for 48 hours. This serves as the source of cholesterol for esterification.[14]

    • Measure Esterification: To quantify the rate of new cholesteryl ester formation, supplement the media with [¹⁴C]-oleate during the cholesterol loading period. After incubation, extract the lipids and separate them using thin-layer chromatography (TLC). Scrape the band corresponding to cholesteryl esters and quantify the incorporated radioactivity using a scintillation counter.[14]

Conclusion and Drug Development Implications

This compound is an important lipid component of atherosclerotic plaques, contributing to disease progression through its active moiety, 9-HODE. Its dual role in modulating macrophage function—promoting inflammation and apoptosis via GPR132 in advanced lesions, while potentially enhancing lipid uptake and foam cell formation via PPARγ—highlights the complexity of lipid signaling in atherosclerosis.

A deeper understanding of these pathways presents opportunities for novel therapeutic interventions.[1] Targeting the 9-HODE/GPR132 axis could be a strategy to mitigate plaque inflammation and improve stability. Conversely, modulating PPARγ activity remains a complex but potentially valuable approach. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the precise roles of this compound and to screen for compounds that can favorably alter its pathological effects. Future research should focus on accurately quantifying this specific cholesteryl ester at different stages of plaque development to better correlate its presence with clinical outcomes.

References

The Role of 9(R)-HODE Cholesteryl Ester in Macrophage Foam Cell Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transformation of macrophages into lipid-laden foam cells is a critical event in the pathogenesis of atherosclerosis. This process is driven by the dysregulation of lipid homeostasis, particularly the uptake and esterification of cholesterol within the arterial intima. 9-Hydroxyoctadecadienoic acid (9-HODE), a stable oxidation product of linoleic acid found abundantly in oxidized low-density lipoprotein (oxLDL) and atherosclerotic plaques, plays a significant, yet complex, role in this transformation. This technical guide provides an in-depth examination of the molecular mechanisms by which 9-HODE, through its influence on cholesteryl ester formation, contributes to macrophage foam cell development. It details the dual signaling pathways involving PPARγ and GPR132, presents quantitative data from key studies, outlines detailed experimental protocols for investigating these processes, and provides visual diagrams of the core mechanisms.

Introduction: 9-HODE in the Atherosclerotic Milieu

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and immune cells in the artery wall. Macrophages play a central role by internalizing modified lipoproteins, such as oxLDL, leading to the formation of foam cells.[1][2] 9-HODE, and its isomer 13-HODE, are major lipid components of oxLDL.[3] While both are implicated in atherogenesis, 9-HODE exhibits a dual functionality that is context-dependent, particularly on the stage of the atherosclerotic lesion.[4][5] In later stages of the disease, non-enzymatically generated 9-HODE contributes to pro-inflammatory signaling and disease progression.[4][5] This guide focuses on its pivotal role in promoting the intracellular accumulation of cholesteryl esters, the defining characteristic of foam cells.

Core Mechanism: The Dual Signaling Axis of 9-HODE

9-HODE exerts its influence on macrophage biology primarily through two distinct receptor-mediated pathways. The balance between these pathways can dictate the macrophage's phenotype and contribution to plaque progression.

PPARγ-Mediated Lipid Accumulation

The primary mechanism by which 9-HODE promotes foam cell formation is through its action as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear transcription factor.[6][7]

  • Ligand Activation: 9-HODE, released from oxLDL, enters the macrophage and binds to and activates PPARγ.[8][9]

  • Transcriptional Upregulation: Activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional upregulation of key genes involved in lipid metabolism.[4]

  • Enhanced Lipid Uptake: Crucially, PPARγ activation increases the expression of the scavenger receptor CD36 and Fatty Acid Binding Protein 4 (FABP4 ).[3][9] CD36 is a primary receptor for the uptake of oxLDL by macrophages.[8]

  • Positive Feedback Loop: This creates a pernicious cycle: the uptake of oxLDL releases more 9-HODE, which further activates PPARγ, leading to even higher expression of CD36 and accelerated uptake of oxLDL, driving the massive accumulation of lipids.[8][10]

  • Cholesterol Esterification: Once inside the cell, the cholesteryl esters from oxLDL are hydrolyzed in lysosomes to free cholesterol. To prevent cytotoxicity from excess free cholesterol, the cell esterifies it with fatty acids, a reaction catalyzed by Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), the primary ACAT isoform in macrophages.[11][12][13] This newly formed cholesteryl ester is stored in cytoplasmic lipid droplets, giving the macrophage its characteristic "foamy" appearance.[1][13]

GPR132-Mediated Pro-Inflammatory Signaling

In contrast to its role in lipid metabolism, 9-HODE is also the most potent known endogenous ligand for the G-protein coupled receptor 132 (GPR132, also known as G2A).[4][9]

  • Pro-Inflammatory Effects: Activation of GPR132 by 9-HODE in macrophages is linked to pro-inflammatory responses and increased apoptosis.[4][5] This pathway is particularly relevant in later, more advanced atherosclerotic lesions, where it contributes to plaque instability.[4]

  • Independence from PPARγ: Notably, the pro-inflammatory effects mediated by GPR132 are independent of the PPARγ pathway.[3] Studies have shown that while both 9-HODE and 13-HODE can induce FABP4 via PPARγ, the GPR132 axis does not contribute to this specific effect.[14] It is also important to note that esterified HODEs do not activate the GPR132 receptor.[4]

Signaling and Mechanistic Pathways

The following diagrams illustrate the key pathways and experimental logic described.

DOT source for Signaling Pathway of 9-HODE in Foam Cell Formation

Foam_Cell_Formation Signaling Pathway of 9-HODE in Macrophage Foam Cell Formation cluster_extracellular Extracellular Space cluster_macrophage Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxLDL oxLDL HODE9 9-HODE oxLDL->HODE9 Releases CD36 CD36 Receptor oxLDL->CD36 Uptake GPR132 GPR132 Receptor HODE9->GPR132 Activates PPARg PPARγ HODE9->PPARg Activates FreeCholesterol Free Cholesterol CD36->FreeCholesterol Hydrolysis ProInflammation Pro-inflammatory Signaling GPR132->ProInflammation PPRE PPRE Binding & Gene Transcription PPARg->PPRE Translocates to Nucleus ACAT1 ACAT1 LipidDroplet Cholesteryl Ester Lipid Droplets ACAT1->LipidDroplet Esterification FoamCell Foam Cell Formation LipidDroplet->FoamCell FreeCholesterol->ACAT1 Substrate PPRE->CD36 Upregulates Expression

Foam_Cell_Formation Signaling Pathway of 9-HODE in Macrophage Foam Cell Formation cluster_extracellular Extracellular Space cluster_macrophage Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxLDL oxLDL HODE9 9-HODE oxLDL->HODE9 Releases CD36 CD36 Receptor oxLDL->CD36 Uptake GPR132 GPR132 Receptor HODE9->GPR132 Activates PPARg PPARγ HODE9->PPARg Activates FreeCholesterol Free Cholesterol CD36->FreeCholesterol Hydrolysis ProInflammation Pro-inflammatory Signaling GPR132->ProInflammation PPRE PPRE Binding & Gene Transcription PPARg->PPRE Translocates to Nucleus ACAT1 ACAT1 LipidDroplet Cholesteryl Ester Lipid Droplets ACAT1->LipidDroplet Esterification FoamCell Foam Cell Formation LipidDroplet->FoamCell FreeCholesterol->ACAT1 Substrate PPRE->CD36 Upregulates Expression

Caption: Dual signaling pathways of 9-HODE in macrophages.

DOT source for Positive Feedback Loop in Lipid Accumulation

Positive_Feedback_Loop Positive Feedback Loop in Lipid Accumulation oxLDL Increased Extracellular oxLDL Uptake Macrophage Uptake via CD36 oxLDL->Uptake HODE Increased Intracellular 9-HODE Uptake->HODE releases PPAR PPARγ Activation HODE->PPAR activates CD36 Upregulation of CD36 Expression PPAR->CD36 promotes CD36->Uptake enhances

Positive_Feedback_Loop Positive Feedback Loop in Lipid Accumulation oxLDL Increased Extracellular oxLDL Uptake Macrophage Uptake via CD36 oxLDL->Uptake HODE Increased Intracellular 9-HODE Uptake->HODE releases PPAR PPARγ Activation HODE->PPAR activates CD36 Upregulation of CD36 Expression PPAR->CD36 promotes CD36->Uptake enhances

Caption: The 9-HODE/PPARγ/CD36 positive feedback loop.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of 9-HODE and related factors on macrophage function and lipid accumulation.

Table 1: Effects of 9-HODE on Gene Expression

Gene TargetCell TypeTreatmentFold Change / EffectReference
PPARγ₂Macrophages9-HODE4-fold increase in transcripts[4]
CD36Macrophages13-HODE (via PPARγ)Upregulation[3][4]
FABP4THP-1 monocytes9-HODE / 13-HODEIncreased expression[14]
GPR132THP-1 monocytes9-HODE / 13-HODEIncreased expression[14]

Table 2: Effects on Lipid Uptake and Accumulation

Measured ParameterCell Type / ConditionTreatment / ConditionQuantitative ChangeReference
LDL Uptake/DegradationActivated J774A.1 MacrophagesLPS, zymosan, or phorbol (B1677699) ester30-35% increase vs. nonactivated[15]
LDL Uptake/DegradationCholesterol-loaded MacrophagesStimulation3.3-fold increase[15]
Cholesterol MassMacrophages from hypercholesterolemic patientsN/A52% more than normal donors[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 9-HODE's role in foam cell formation. The following protocols are based on standard methods cited in the literature.[9][12][16][17]

Protocol 1: THP-1 Monocyte to Macrophage Differentiation

This protocol describes the standard procedure for differentiating the human THP-1 monocytic cell line into a macrophage-like phenotype.

  • Cell Seeding: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density of 0.5 x 10⁶ cells/mL.

  • Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium to a final concentration of 100 nM.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator. During this time, the monocytes will adhere to the plate and differentiate, acquiring macrophage-like morphology and characteristics.

  • Resting Phase: After incubation, aspirate the PMA-containing medium, wash the adherent macrophages gently with sterile Phosphate-Buffered Saline (PBS), and add fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours before proceeding with treatments.

Protocol 2: Induction of Foam Cell Formation and Lipid Staining

This protocol details how to induce foam cell formation using 9-HODE and oxLDL, followed by visualization of lipid droplets with Oil Red O staining.

  • Cell Preparation: Use differentiated and rested macrophages from Protocol 1.

  • 9-HODE Pre-treatment: Prepare a stock solution of 9(R)-HODE in ethanol. Dilute in serum-free medium to the desired final concentration (e.g., 10-30 µM). Add the 9-HODE solution to the cells and incubate for 2-4 hours to allow for target gene upregulation.

  • Lipid Loading: Add oxLDL to the culture medium at a final concentration of 50-100 µg/mL. Incubate for 24-48 hours to allow for lipid uptake and processing.

  • Fixation: Aspirate the medium and gently wash the cells twice with PBS. Fix the cells by adding a 10% neutral buffered formalin solution for 15 minutes at room temperature.

  • Oil Red O Staining:

    • Prepare a working solution of Oil Red O by diluting a 0.5% stock solution in isopropanol (B130326) with distilled water (6:4 ratio) and filtering it.

    • Wash the fixed cells with distilled water, then rinse with 60% isopropanol for 15 seconds.

    • Aspirate the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 20-30 minutes.

    • Remove the staining solution and wash the cells repeatedly with distilled water until the wash is clear.

    • (Optional) Counterstain the nuclei with Hematoxylin for 1 minute for better cellular visualization.

  • Analysis: Visualize the cells under a light microscope. Lipid droplets will appear as red-orange globules within the cytoplasm. Quantify the stained area using image analysis software (e.g., ImageJ) by measuring the total red pixel area relative to the cell count.

DOT source for Experimental Workflow

Experimental_Workflow Experimental Workflow: Assessing 9-HODE Induced Foam Cell Formation A 1. Culture THP-1 Monocytes (RPMI-1640 + 10% FBS) B 2. Differentiate with PMA (100 nM, 48-72h) A->B C 3. Rest Macrophages (Serum-free medium, 24h) B->C D 4. Treat with 9-HODE (e.g., 10-30 µM, 2-4h) C->D E 5. Load with oxLDL (50-100 µg/mL, 24-48h) D->E F 6. Fix Cells (10% Formalin) E->F G 7. Stain with Oil Red O F->G H 8. Microscopic Analysis & Quantification G->H

Experimental_Workflow Experimental Workflow: Assessing 9-HODE Induced Foam Cell Formation A 1. Culture THP-1 Monocytes (RPMI-1640 + 10% FBS) B 2. Differentiate with PMA (100 nM, 48-72h) A->B C 3. Rest Macrophages (Serum-free medium, 24h) B->C D 4. Treat with 9-HODE (e.g., 10-30 µM, 2-4h) C->D E 5. Load with oxLDL (50-100 µg/mL, 24-48h) D->E F 6. Fix Cells (10% Formalin) E->F G 7. Stain with Oil Red O F->G H 8. Microscopic Analysis & Quantification G->H

Caption: A typical workflow for studying 9-HODE's effect on foam cells.

Conclusion and Future Directions

9(R)-HODE is a critical signaling lipid that significantly promotes the formation of macrophage foam cells, a hallmark of atherosclerosis. Its primary pro-atherogenic mechanism in this context is the activation of PPARγ, which initiates a positive feedback loop of CD36 expression and oxLDL uptake, ultimately leading to the massive accumulation of cholesteryl esters processed by ACAT1. Concurrently, its ability to activate GPR132 adds a pro-inflammatory dimension to its activity within the plaque.

For drug development professionals, this dual mechanism presents both opportunities and challenges. Targeting the 9-HODE/PPARγ/CD36 axis could be a viable strategy to limit lipid accumulation in macrophages. However, the interplay with the GPR132 pro-inflammatory pathway must be carefully considered. Future research should focus on dissecting the downstream signaling of GPR132 in macrophages and understanding the factors that dictate the balance between the PPARγ and GPR132 pathways in different stages of atherosclerosis. Such insights will be invaluable for the development of targeted therapeutics aimed at preventing or reversing foam cell formation and mitigating atherosclerotic plaque progression.

References

9(R)-HODE cholesteryl ester and its connection to oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9(R)-HODE Cholesteryl Ester and its Connection to Oxidative Stress

Abstract

This technical guide provides a comprehensive overview of 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) cholesteryl ester, an oxidized lipid product intrinsically linked to oxidative stress and the pathophysiology of various diseases, notably atherosclerosis. 9-HODE is a stable oxidation product of linoleic acid, the most abundant polyunsaturated fatty acid in human tissues and low-density lipoprotein (LDL).[1] Its generation, both enzymatically and non-enzymatically, serves as a critical biomarker for oxidative stress.[2][3] This document details the biosynthesis of 9(R)-HODE and its subsequent esterification, elucidates its complex signaling pathways through receptors such as GPR132 and PPARγ, and discusses its role in disease progression. Furthermore, we present quantitative data on HODE levels in pathological conditions and provide detailed experimental protocols for its extraction and analysis, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate this significant molecule.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, leads to cellular damage. Lipids are a major target of ROS, resulting in the formation of lipid peroxidation products. Among these, the oxidized derivatives of linoleic acid (LA), 9- and 13-hydroxyoctadecadienoic acid (HODE), are particularly significant.[1][4] These molecules are not merely markers of damage but are bioactive lipids that modulate cellular signaling pathways.

This compound has been identified as a significant component of atherosclerotic lesions.[5][6][7] Its presence in these plaques highlights the critical role of lipid oxidation in the initiation and progression of atherosclerosis.[1] While the precise origin of the oxidized fatty acid portion—whether from enzymatic lipoxygenation or random lipid peroxidation—remains a subject of investigation, its accumulation points to a central role in vascular inflammation and pathology.[6][7] This guide will explore the formation, function, and analysis of 9(R)-HODE and its cholesteryl ester.

Biosynthesis of 9(R)-HODE and its Cholesteryl Ester

The formation of 9-HODE occurs via two primary routes: non-enzymatic free radical-mediated oxidation and enzymatic conversion. The resulting 9-HODE can then be esterified to cholesterol.

Non-Enzymatic Synthesis

Under conditions of oxidative stress, the majority of 9-HODE is generated non-enzymatically.[2][4] Free radicals can attack linoleic acid, leading to the formation of lipid hydroperoxides which are subsequently reduced to hydroxides. This process typically yields a racemic mixture of 9(S)-HODE and 9(R)-HODE.[2] This non-enzymatic pathway is particularly relevant in pathological states like atherosclerosis, where oxidative stress is elevated.[1][4]

Enzymatic Synthesis

Several enzyme systems can metabolize linoleic acid to 9-HODE, often with a stereospecific preference for the R-enantiomer.

  • Cyclooxygenases (COX-1 and COX-2): Primarily known for prostaglandin (B15479496) synthesis, COX enzymes can metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs), which are then reduced to HODEs. This pathway predominantly produces 9(R)-HODE.[2][8] The synthesis of 9-HODE by endothelial cells can be inhibited by aspirin (B1665792) and ibuprofen, suggesting a role for cyclooxygenase.[9]

  • Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes also convert linoleic acid into a mixture of 9-HpODE and 13-HpODE, which are subsequently reduced. These reactions typically produce a racemic mixture where the R stereoisomer predominates, with an R/S ratio of approximately 80%/20% in human liver microsomes.[8][10]

Esterification

Free 9-HODE can be esterified to cholesterol to form 9-HODE cholesteryl ester. This process can occur within cells and lipoproteins. For instance, 15-lipoxygenase 1 (ALOX15) is capable of metabolizing linoleic acid that is already bound to cholesterol, forming 13(S)-HpODE-bound cholesterol that is then converted to the 13(S)-HODE ester.[10] A similar mechanism may contribute to the formation of 9-HODE cholesteryl esters. These esters are major components of oxidized LDL and are found in high concentrations in atherosclerotic plaques.[1][11]

G cluster_0 Linoleic Acid Sources cluster_1 Oxidation Pathways cluster_2 Products Free Linoleic Acid Free Linoleic Acid Free Radical Peroxidation\n(Oxidative Stress) Free Radical Peroxidation (Oxidative Stress) Free Linoleic Acid->Free Radical Peroxidation\n(Oxidative Stress) Enzymatic Oxidation\n(COX, CYP450) Enzymatic Oxidation (COX, CYP450) Free Linoleic Acid->Enzymatic Oxidation\n(COX, CYP450) Cholesteryl Linoleate Cholesteryl Linoleate This compound This compound Cholesteryl Linoleate->this compound Direct Oxidation 9(R,S)-HODE 9(R,S)-HODE Free Radical Peroxidation\n(Oxidative Stress)->9(R,S)-HODE Racemic Mixture 9(R)-HODE 9(R)-HODE Enzymatic Oxidation\n(COX, CYP450)->9(R)-HODE R-isomer predominates 9(R)-HODE->this compound Esterification

Biosynthesis pathways of this compound.

Signaling Pathways and Molecular Mechanisms

9-HODE is a signaling molecule that exerts its effects by activating specific receptors, primarily G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptors (PPARs).[1][2]

GPR132 (G2A) Signaling

GPR132, highly expressed in immune cells like macrophages, is a key receptor for 9-HODE.[1][2] 9-HODE is the most potent known endogenous ligand for GPR132, while 13-HODE is a weak ligand and esterified HODEs do not activate it.[1] Activation of GPR132 by 9-HODE is implicated in pro-inflammatory responses. In late-stage atherosclerosis, the pro-inflammatory actions of 9-HODE mediated by GPR132 contribute to lesion progression and plaque instability.[1][4]

G 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Binds & Activates Macrophage Macrophage GPR132->Macrophage Expressed on Pro-inflammatory Response Pro-inflammatory Response GPR132->Pro-inflammatory Response Initiates Atherosclerosis Progression Atherosclerosis Progression Pro-inflammatory Response->Atherosclerosis Progression Contributes to

9-HODE signaling through the GPR132 receptor.
PPARγ Signaling

Both 9-HODE and 13-HODE can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that functions as a transcription factor.[8][10] PPARγ plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARγ by HODEs in macrophages can induce the expression of genes like the scavenger receptor CD36, which increases the uptake of oxidized lipids, contributing to the formation of foam cells—a hallmark of atherosclerosis.[10][12] This pathway highlights the dual role of HODEs, as PPARγ activation can also have protective effects in early atherosclerosis by promoting the clearance of lipids.[1][4]

G cluster_0 Cytoplasm cluster_1 Nucleus 9-HODE 9-HODE PPARγ PPARγ 9-HODE->PPARγ Activates PPARγ-RXR Complex PPARγ-RXR Complex PPARγ->PPARγ-RXR Complex Heterodimerizes with RXR RXR RXR->PPARγ-RXR Complex PPRE PPRE (DNA) PPARγ-RXR Complex->PPRE Binds to Target Gene Transcription Modulation of Target Gene Transcription (e.g., CD36) PPRE->Target Gene Transcription

9-HODE signaling through the PPARγ nuclear receptor.

Role in Pathophysiology

The accumulation of 9-HODE and its cholesteryl ester is strongly associated with diseases characterized by high oxidative stress.

  • Atherosclerosis: HODEs are highly abundant in atherosclerotic lesions and oxidized LDL.[1] In early stages, enzymatically produced 13-HODE may have protective effects via PPARγ. However, in later stages, non-enzymatically produced 9-HODE and 13-HODE predominate. The pro-inflammatory effects of 9-HODE via GPR132 contribute to macrophage accumulation, foam cell formation, and the development of a fragile, rupture-prone plaque.[1][4]

  • Nonalcoholic Steatohepatitis (NASH): Patients with NASH show significantly elevated plasma levels of 9-HODE and 13-HODE compared to patients with simple steatosis.[13] A strong correlation exists between these oxidation products and the severity of liver histopathology (inflammation, fibrosis, and steatosis), suggesting a key role for free radical-mediated linoleic acid oxidation in the progression of nonalcoholic fatty liver disease (NAFLD).[13]

Quantitative Data

The concentration of HODEs serves as a valuable biomarker for oxidative stress and disease severity. The table below summarizes key quantitative findings from the literature.

Condition StudiedSample TypeAnalyte(s)Key Quantitative FindingReference
AtherosclerosisLow-Density Lipoprotein (LDL)HODEs20 times more abundant in the LDL of patients with atherosclerosis compared with controls.[1]
Nonalcoholic Fatty Liver Disease (NAFLD)Plasma9-HODEMedian: 191.0 ng/mL in NASH patients vs. 129.4 ng/mL in steatosis patients (p<0.001).[13]
Nonalcoholic Fatty Liver Disease (NAFLD)Plasma13-HODEMedian: 279.1 ng/mL in NASH patients vs. 182.2 ng/mL in steatosis patients (p<0.001).[13]

Note: The data from the NASH study represents the combined total of free and esterified HODEs.[13]

Experimental Protocols

Accurate quantification of 9-HODE and its esters is crucial for research. The following sections detail established methodologies.

Workflow for Quantification

The general workflow for analyzing HODEs from biological samples involves extraction, potential hydrolysis to release esterified forms, purification, and detection via mass spectrometry or immunoassay.

G start Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., Folch or Liquid-Liquid) start->extraction hydrolysis Saponification (Hydrolysis) (Optional: for total HODE) extraction->hydrolysis spe Solid Phase Extraction (SPE) (Purification & Concentration) extraction->spe For free HODE analysis hydrolysis->spe analysis Analysis spe->analysis lcms LC-MS/MS analysis->lcms elisa ELISA analysis->elisa

General experimental workflow for HODE analysis.
Protocol 1: Quantification of 9-HODE by LC-MS/MS

This protocol, adapted from established methods, is designed for the sensitive and specific quantification of free 9-HODE in plasma.[3][13]

A. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw 200 µL of plasma on ice.

  • Add 10 µL of an appropriate internal standard solution (e.g., 13-HODE-d4 in methanol).[3]

  • Add 1 mL of a solution of 10% v/v Acetic Acid in Water/Isopropanol/Hexane (B92381) (2/20/30, v/v/v).[3]

  • Vortex vigorously for 1 minute to mix.

  • Add 2 mL of hexane (Extraction Solvent 2) and vortex again for 1 minute.[3]

  • Centrifuge at 2,500 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Evaporate the hexane extract to complete dryness under a gentle stream of nitrogen gas.[3]

  • Reconstitute the dried residue in 100 µL of Reconstitution Solvent (e.g., 85% Methanol in Water). Vortex to ensure the residue is fully dissolved.[3]

  • Transfer the sample to an HPLC vial for analysis.

B. LC-MS/MS Analysis

  • LC Column: Reversed-phase C18, 2.1 x 250 mm, 5 µm particle size.[3]

  • Mobile Phase A: Water with 0.1-0.2% Acetic Acid.[3][14]

  • Mobile Phase B: Methanol or Acetonitrile/Methanol with 0.1-0.2% Acetic Acid.[3][14]

  • Flow Rate: 0.2 mL/min.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 9-HODE and the internal standard.

Protocol 2: Determination of Total (Free + Esterified) 9-HODE

This protocol involves a hydrolysis step (saponification) to release HODEs from their cholesteryl esters and phospholipids (B1166683) prior to extraction.[13][15]

  • Perform an initial lipid extraction from the sample (e.g., 1 mL plasma) using a Folch solution (2:1 Chloroform/Methanol with antioxidants like BHT).[15]

  • After phase separation, collect the organic (lower) phase and evaporate the solvent.

  • Resuspend the lipid extract in 2-4 mL of Methanol containing BHT.

  • Add an equal volume of 15% Potassium Hydroxide (KOH).[15]

  • Incubate in a water bath at 37-60°C for 30-120 minutes to hydrolyze the esters.[13][15]

  • Cool the reaction and acidify the pH to ~3 with 1N HCl.[15]

  • Proceed with solid-phase extraction (SPE) or a subsequent liquid-liquid extraction to purify the released free fatty acids.

  • Analyze the final extract by LC-MS/MS or ELISA.[15]

Conclusion and Future Directions

This compound and its parent molecule, 9(R)-HODE, are pivotal players in the landscape of oxidative stress. Their formation through both non-enzymatic and enzymatic pathways, coupled with their ability to modulate potent signaling cascades via GPR132 and PPARγ, places them at the nexus of lipid metabolism and inflammation. Their strong association with the pathogenesis of atherosclerosis and NASH underscores their importance as both biomarkers and potential therapeutic targets.

Future research should focus on developing strategies to modulate HODE production or block their downstream signaling. Differentiating the specific roles of the 9(R) versus the 9(S) enantiomer in various cell types will be critical. Furthermore, developing more accessible and standardized clinical assays for 9-HODE and its esters could provide clinicians with a valuable tool for assessing oxidative stress and predicting disease risk in high-risk patient populations. A deeper understanding of these oxidized lipids will undoubtedly open new avenues for the diagnosis and treatment of chronic inflammatory diseases.

References

physical and chemical properties of 9(R)-HODE cholesteryl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9(R)-HODE Cholesteryl Ester

For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of lipid molecules is paramount. 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) cholesteryl ester is a significant, albeit specialized, lipid molecule of interest. This oxylipin, an ester of cholesterol and the 9(R)-hydroxy derivative of linoleic acid, is primarily associated with oxidative stress and the pathology of atherosclerosis.

This technical guide provides a comprehensive overview of the known , details on its biological formation and analytical measurement, and its role in relevant signaling pathways.

Physical and Chemical Properties

This compound is a large, hydrophobic molecule. It is typically supplied as a solid or in an organic solvent solution for laboratory use.[1][2] Its stability is rated for at least two years when stored properly at -20°C.[2][3]

The quantitative physical and chemical data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 330800-93-6[1][2]
Molecular Formula C₄₅H₇₆O₃[1][2][3][4][5][6]
Molecular Weight 665.08 g/mol (also cited as 665.1 g/mol )[1][2][3][4][5][6][7]
Physical State Solid[1][6]
UV Absorbance (λmax) 234 nm (in ethanol)[2][3][5][8]
Purity Typically >98%[1][5][6][8]
Storage Temperature -20°C[1][2][4]
Stability ≥ 2 years (at -20°C)[2][3]
Solubility DMF: >50 mg/mL DMSO: >50 mg/mL Ethanol: >50 mg/mL Ethanol:PBS (1:10): <10 µg/mL[2][3][5][8]
InChI Key ALWABJCAEDQEGO-DXCNXAGRSA-N[1][2]

Biological Formation and Significance

This compound has been identified and extracted from human atherosclerotic lesions, highlighting its relevance in cardiovascular disease.[2][3][8][9] Its formation is a multi-step process involving the oxidation of linoleic acid and subsequent esterification to cholesterol. It is a key component of oxidized low-density lipoprotein (LDL).

The formation of the 9(R)-HODE moiety can occur through several enzymatic and non-enzymatic pathways:

  • Cyclooxygenases (COX): Both COX-1 and COX-2 enzymes can metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs), which are then reduced to HODEs. This pathway predominantly produces the 9(R)-HODE stereoisomer.[10]

  • Cytochrome P450: These microsomal enzymes also metabolize linoleic acid, producing a mixture of 9-HODE stereoisomers where the 9(R) form predominates.[10][11]

  • Lipoxygenases (LOX): The 15-lipoxygenase enzyme, found in human monocytes and rabbit reticulocytes, can directly oxygenate cholesteryl linoleate (B1235992) to form 9-HODE cholesteryl ester.[3]

  • Non-Enzymatic Oxidation: Random lipid peroxidation, often catalyzed by metal ions like Cu²⁺ during the oxidation of LDL, can also lead to the formation of HODE cholesteryl esters.[3]

While the free acid form, 9(R)-HODE, is known to be a pro-inflammatory mediator that can activate the G protein-coupled receptor GPR132, it is crucial to note that esterified HODEs, such as this compound, do not activate this receptor.[12] The primary significance of the cholesteryl ester form relates to its accumulation within atherosclerotic plaques, serving as a stable biomarker of lipid oxidation and vascular pathology.[12][13]

G cluster_formation Formation of 9(R)-HODE Moiety cluster_esterification Esterification & Pathological Role Linoleic Acid Linoleic Acid COX Cyclooxygenases (COX-1/2) Linoleic Acid->COX CYP450 Cytochrome P450 Linoleic Acid->CYP450 9(R)-HpODE 9(R)-Hydroperoxy- octadecadienoic Acid COX->9(R)-HpODE CYP450->9(R)-HpODE 9(R)-HODE 9(R)-Hydroxy- octadecadienoic Acid 9(R)-HpODE->9(R)-HODE Reduction CE 9(R)-HODE Cholesteryl Ester 9(R)-HODE->CE Esterification Cholesterol Cholesterol Cholesterol->CE LDL Cholesteryl Linoleate (in LDL) LOX 15-Lipoxygenase (15-LOX) LDL->LOX Oxidation Non-enzymatic Oxidation (e.g., Cu2+) LDL->Oxidation LOX->CE Oxidation->CE Plaque Atherosclerotic Plaques CE->Plaque Accumulation

Biological formation pathway of this compound.

Experimental Protocols

The analysis of this compound, particularly from complex biological matrices, requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantification.[13][14]

Protocol: Quantification of Total 9-HODE Cholesteryl Ester in Plasma

This protocol is adapted from established methods for analyzing total 9-HODE (free and esterified) and is applicable for the cholesteryl ester.[13][14]

1. Sample Preparation & Hydrolysis:

  • To an aliquot of plasma (e.g., 100 µL), add a stable isotope-labeled internal standard (e.g., 9(S)-HODE-d4 cholesteryl ester) to account for analyte loss during processing.[14]

  • To release the 9-HODE moiety from its ester linkage for total HODE analysis, perform a base hydrolysis. Add 1 M sodium hydroxide (B78521) (NaOH) and incubate at 60°C for 30 minutes.[14]

  • Acidify the sample to a pH of ~3 using hydrochloric acid (HCl) to protonate the fatty acid for extraction.

2. Extraction (Liquid-Liquid Extraction - LLE):

  • Add a water-immiscible organic solvent, such as ethyl acetate (B1210297) or a hexane:isopropanol mixture, to the acidified sample.

  • Vortex vigorously to ensure thorough mixing and partitioning of the lipid into the organic phase.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully collect the upper organic layer containing the lipids.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

3. Reconstitution & Analysis:

  • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of Methanol/Water).

  • Inject the reconstituted sample onto the LC-MS/MS system.

4. LC-MS/MS Parameters:

  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable.[13]

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile/Methanol with 0.1% formic acid.[13]

  • Ionization: Electrospray Ionization (ESI) in negative mode is preferred for detecting the deprotonated molecule [M-H]⁻.[13]

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor-to-product ion transitions for 9-HODE and the internal standard must be optimized on the specific mass spectrometer being used.[13][15]

G start Biological Sample (e.g., Plasma, Tissue) is_spike Spike with Internal Standard (e.g., 9-HODE-d4 CE) start->is_spike hydrolysis Base Hydrolysis (NaOH) (Optional, for total HODE) is_spike->hydrolysis lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) hydrolysis->lle evap Evaporate & Reconstitute in Mobile Phase lle->evap lc LC Separation (Reversed-Phase C18) evap->lc ms MS/MS Detection (ESI Negative, MRM) lc->ms quant Data Analysis & Quantification ms->quant

General workflow for the analysis of 9-HODE cholesteryl ester.

References

In-Depth Technical Guide: Solubility and Stability of 9(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 9(R)-HODE cholesteryl ester, a significant bioactive lipid involved in various physiological and pathological processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of lipid signaling, atherosclerosis, and drug development.

Introduction

9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) cholesteryl ester is an oxidized derivative of cholesteryl linoleate. It is found in atherosclerotic lesions and is formed through both enzymatic and non-enzymatic pathways. As a signaling molecule, 9(R)-HODE and its esterified form are implicated in the regulation of inflammatory responses and macrophage function, primarily through the activation of G-protein coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptor-gamma (PPARγ). A thorough understanding of its physicochemical properties, such as solubility and stability, is crucial for its accurate handling, formulation, and interpretation in experimental settings.

Physicochemical Properties

PropertyValueReference
Molecular Formula C45H76O3--INVALID-LINK--
Molecular Weight 665.1 g/mol --INVALID-LINK--
Appearance Provided as a solution in ethanol (B145695)--INVALID-LINK--
Storage -20°C--INVALID-LINK--
Stability ≥ 2 years at -20°C--INVALID-LINK--

Solubility Profile

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes its qualitative solubility in various common laboratory solvents.

SolventSolubilityReference
Dimethylformamide (DMF) >50 mg/mL--INVALID-LINK--
Dimethyl sulfoxide (B87167) (DMSO) >50 mg/mL--INVALID-LINK--
Ethanol >50 mg/mL--INVALID-LINK--
Ethanol:PBS (1:10) <10 µg/mL--INVALID-LINK--

Note: For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol or DMSO and then dilute with the aqueous buffer. Sonication may be required to aid dissolution.

Experimental Protocol for Solubility Determination

A standardized protocol to quantitatively determine the solubility of this compound in a specific solvent at a given temperature involves the following steps:

  • Sample Preparation: Prepare a series of vials containing a fixed amount of the solvent of interest.

  • Addition of Solute: Add increasing amounts of this compound to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vials for the presence of undissolved solute. The concentration of the last vial with no visible solid represents the solubility at that temperature.

  • Quantification (Optional): For a more precise measurement, centrifuge the supersaturated solutions and quantify the concentration of the dissolved ester in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.

Stability Assessment

The stability of this compound is critical for ensuring the reliability of experimental results. As an oxidized lipid, it is susceptible to further oxidation and degradation under various conditions.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2][3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

General Conditions for Forced Degradation Studies: [4]

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°C
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°C
Oxidation 3% to 30% H2O2 at room temperature
Thermal Degradation 60°C to 80°C
Photostability Exposure to UV and visible light (ICH Q1B guidelines)
Experimental Protocol for Stability Testing

A comprehensive stability testing protocol for this compound should include the following:

  • Sample Preparation: Prepare solutions of this compound in the desired solvent or formulation.

  • Stress Conditions: Aliquot the samples and expose them to various stress conditions as outlined in the forced degradation table. Include control samples stored under optimal conditions (-20°C, protected from light).

  • Time Points: Collect samples at predefined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analytical Method: Analyze the samples using a validated stability-indicating method, such as reverse-phase HPLC with UV or MS detection, to separate and quantify the parent compound and its degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

One common method to assess the initial stages of lipid oxidation is the determination of the Peroxide Value (PV) .

Protocol for Peroxide Value Determination: [5][6][7][8][9]

  • Sample Preparation: Weigh a known amount of the this compound sample into an Erlenmeyer flask.

  • Dissolution: Dissolve the sample in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform (B151607) or isooctane).

  • Reaction with KI: Add a saturated solution of potassium iodide (KI). The peroxides in the sample will oxidize iodide to iodine.

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution using a starch indicator. The endpoint is the disappearance of the blue color.

  • Calculation: The peroxide value is calculated in milliequivalents of peroxide per kilogram of the sample.

Biological Activity and Signaling Pathways

9(R)-HODE and its cholesteryl ester exert their biological effects primarily through the activation of GPR132 and PPARγ.

GPR132 Signaling Pathway

9-HODE is a potent agonist of GPR132, a G-protein coupled receptor highly expressed in macrophages.[10] Activation of GPR132 by 9-HODE can lead to pro-inflammatory responses.

GPR132_Signaling HODE 9(R)-HODE Cholesteryl Ester GPR132 GPR132 HODE->GPR132 Gq Gq GPR132->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Mobilization IP3->Ca ProInflammatory Pro-inflammatory Gene Expression Ca->ProInflammatory

GPR132 Signaling Pathway for this compound
PPARγ Signaling Pathway

9-HODE also acts as a ligand for PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[11] Activation of PPARγ in macrophages can lead to the upregulation of genes involved in lipid uptake and metabolism, such as CD36.[11][12]

PPARg_Signaling HODE 9(R)-HODE Cholesteryl Ester PPARg PPARγ HODE->PPARg PPRE PPRE PPARg->PPRE heterodimerizes with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., CD36, LXRα) PPRE->Gene_Expression Lipid_Uptake Lipid Uptake & Metabolism Gene_Expression->Lipid_Uptake

PPARγ Signaling Pathway for this compound

Experimental Protocols for Biological Activity

GPR132 Activation Assay (Calcium Mobilization)

This protocol is adapted from methods used to assess GPR132 activation by 9-HODE.[10][13]

  • Cell Culture: Culture HEK-293 cells stably expressing human GPR132 in DMEM supplemented with 10% FBS and appropriate antibiotics.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and load them with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO or ethanol) should be included.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compound dilutions and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC50 value.

PPARγ Activation Assay (Reporter Gene Assay)

This protocol describes a common method to measure the transcriptional activity of PPARγ.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK-293T or HepG2) and co-transfect with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. A co-transfected β-galactosidase vector can be used for normalization.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) for another 24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Normalization: Measure β-galactosidase activity to normalize for transfection efficiency.

  • Data Analysis: Express the results as fold induction of luciferase activity relative to the vehicle-treated control.

Experimental Workflows

Workflow for Solubility and Stability Analysis

Solubility_Stability_Workflow start Start solubility Solubility Determination start->solubility stability Stability Study Setup start->stability end End solubility->end stress Forced Degradation (pH, Light, Temp, Oxidation) stability->stress sampling Time-Point Sampling stress->sampling analysis LC-MS/MS Analysis sampling->analysis data Data Analysis (Degradation Kinetics) analysis->data data->end

Workflow for Solubility and Stability Analysis
Workflow for Biological Activity Assessment

Bioactivity_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture gpr132_assay GPR132 Activation Assay (e.g., Calcium Flux) cell_culture->gpr132_assay pparg_assay PPARγ Activity Assay (e.g., Reporter Assay) cell_culture->pparg_assay treatment Treatment with This compound gpr132_assay->treatment pparg_assay->treatment measurement Signal Measurement (Fluorescence/Luminescence) treatment->measurement data_analysis Data Analysis (EC50/Fold Induction) measurement->data_analysis end End data_analysis->end

Workflow for Biological Activity Assessment

Conclusion

This technical guide provides essential information on the solubility and stability of this compound, along with detailed experimental protocols and workflows for its characterization and use in biological assays. A clear understanding of these properties and methodologies is fundamental for researchers investigating the role of this important lipid mediator in health and disease. The provided data and protocols should serve as a valuable starting point for designing and executing robust and reproducible experiments.

References

Downstream Effects of 9(R)-HODE Cholesteryl Ester Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized lipids are critical mediators in the pathogenesis of numerous chronic inflammatory diseases, most notably atherosclerosis. Among these, 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) cholesteryl ester, an oxidation product of cholesteryl linoleate, has been identified as a significant bioactive component within oxidized low-density lipoprotein (oxLDL) and atherosclerotic lesions.[1][2][3][4][5] While much research has focused on the signaling of its free fatty acid form, 9-HODE, the esterified molecule possesses distinct and important downstream effects.

This technical guide provides an in-depth overview of the signaling pathways initiated by 9(R)-HODE cholesteryl ester and its metabolic product, 9(R)-HODE. We will explore the downstream cellular and molecular consequences, present quantitative data from key studies, detail relevant experimental protocols, and visualize the signaling cascades to support further research and drug development in this area.

Core Signaling Pathways

The signaling effects of this compound can be categorized into two main routes: direct signaling by the esterified molecule and signaling by its hydrolyzed product, free 9(R)-HODE.

Direct Signaling of Oxidized Cholesteryl Esters (OxCE) via Toll-Like Receptor 4 (TLR4)

This compound is a component of the broader class of oxidized cholesteryl esters (OxCE) found in minimally modified LDL (mmLDL). As a class, these molecules are recognized by the innate immune receptor Toll-Like Receptor 4 (TLR4) on macrophages.[1][6][7][8]

This interaction initiates a MyD88-independent signaling cascade that is critically dependent on spleen tyrosine kinase (Syk).[1][6] Activation of the TLR4-Syk pathway leads to significant downstream effects, including cytoskeletal rearrangement, macropinocytosis, and a pro-inflammatory response.[7]

TLR4_Signaling cluster_membrane Macrophage Plasma Membrane cluster_cytoplasm Cytoplasm OxCE This compound (within OxCE) TLR4_MD2 TLR4/MD-2 Complex OxCE->TLR4_MD2 Binds Syk Syk TLR4_MD2->Syk Recruits & Activates PLCg PLCγ Syk->PLCg Activates ERK12 ERK1/2 Syk->ERK12 Activates JNK JNK Syk->JNK Activates Cytoskeleton Cytoskeletal Rearrangement ERK12->Cytoskeleton Induces Inflammation Pro-inflammatory Cytokine Secretion JNK->Inflammation Macropinocytosis Macropinocytosis & Lipid Accumulation Cytoskeleton->Macropinocytosis

OxCE signaling through the TLR4-Syk pathway in macrophages.
Hydrolysis and Signaling via Free 9-HODE

Within the cellular environment, particularly in macrophages, cholesteryl esters undergo a cycle of hydrolysis and re-esterification.[9][10] Oxidized cholesteryl esters, including this compound, are substrates for neutral cholesteryl ester hydrolases (CEH), releasing free cholesterol and the oxidized fatty acid, 9(R)-HODE.[11] This free 9-HODE is a potent signaling molecule that interacts with at least two key receptors: G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptor-gamma (PPARγ).[12][13]

a) GPR132 (G2A) Signaling: 9-HODE is the most potent endogenous ligand for GPR132, a receptor highly expressed in macrophages within atherosclerotic plaques.[12][13] It has been noted that esterified HODEs, such as this compound, are weak activators of this receptor, suggesting hydrolysis is a key step for potent signaling.[12][14] Activation of GPR132, which couples to Gαq and Gαi, leads to downstream events including intracellular calcium mobilization and MAP kinase activation.[14]

GPR132_Signaling cluster_hydrolysis Lipid Droplet / Cytoplasm cluster_membrane Plasma Membrane cluster_downstream Downstream Effectors 9HODE_CE 9(R)-HODE Cholesteryl Ester CEH Neutral Cholesteryl Ester Hydrolase (CEH) 9HODE_CE->CEH 9HODE_Free Free 9(R)-HODE CEH->9HODE_Free GPR132 GPR132 (G2A) 9HODE_Free->GPR132 Binds & Activates Gq Gαq GPR132->Gq Gi Gαi GPR132->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC PKC Activation IP3_DAG->PKC

Hydrolysis of 9(R)-HODE CE and subsequent signaling via GPR132.

b) PPARγ Signaling: Free 9-HODE acts as a ligand for the nuclear receptor PPARγ.[15][16] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[16] This pathway is central to the regulation of genes involved in lipid metabolism and inflammation, such as CD36 and FABP4.[12][17]

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9HODE_Free Free 9(R)-HODE PPARg PPARγ 9HODE_Free->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to DNA Gene_Expression Modulation of Target Gene Expression (e.g., CD36, FABP4) PPRE->Gene_Expression

Free 9-HODE signaling through the nuclear receptor PPARγ.

Downstream Effects & Quantitative Data

The activation of the aforementioned signaling pathways by this compound and its metabolites leads to several key downstream effects, particularly in macrophages and endothelial cells, which are central to the development of atherosclerosis.

Macrophage Lipid Accumulation and Foam Cell Formation

The TLR4-Syk pathway, activated by OxCEs including this compound, is a potent inducer of macropinocytosis.[1][6] This process involves large-scale, non-specific engulfment of extracellular fluid and its contents, including lipoproteins, leading to massive lipid accumulation and the formation of foam cells, a hallmark of atherosclerotic plaques.[6][7] Furthermore, PPARγ activation by free 9-HODE upregulates the expression of the scavenger receptor CD36, which facilitates the uptake of oxLDL, further contributing to lipid loading.[12]

Modulation of Inflammatory Responses

The role of 9(R)-HODE signaling in inflammation is complex and context-dependent.

  • Pro-inflammatory Effects: Activation of the TLR4-Syk pathway by OxCEs leads to the production and secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][18] Similarly, activation of GPR132 by free 9-HODE is associated with pro-inflammatory actions in later stages of atherosclerosis.[12][13]

  • Anti-inflammatory Potential: In contrast, the activation of PPARγ by free 9-HODE can also mediate anti-inflammatory effects, a well-documented function of this nuclear receptor.[12] This highlights a dual role where the balance between receptor activation (GPR132 vs. PPARγ) may dictate the inflammatory outcome.

Endothelial Cell Dysfunction
Quantitative Data Summary

The following tables summarize key quantitative data related to the signaling of 9-HODE, the active hydrolyzed form of this compound. Data for the direct effects of the esterified form are limited, reflecting its lower potency in receptor-binding assays.

Table 1: GPR132 (G2A) Activation by 9-HODE

LigandAssay TypeCell LineParameterValue
9(S)-HODECalcium MobilizationCHO-G2AEC₅₀~2 µM
(±)9-HODEIP-1 AccumulationCHO-K1 (hG2A)EC₅₀7.5 µM
9-HODEβ-arrestin RecruitmentCHO-hGPR132pEC₅₀5.4 ± 0.16
9-HODECalcium MobilizationHEK-293 (G2A)Concentration1 µM (Significant ↑)[20]
Cholesteryl-9-HODECalcium MobilizationCHO-K1 or HEK293ActivityWeakly activating[14]

Table 2: PPARγ Activation and Downstream Gene Regulation by 9-HODE

LigandAssay/MeasurementCell Line/SystemEffect
9-HODEPPRE-Luciferase ReporterHuman U937 monocytesIncreased reporter activity[16]
9-HODEFABP4 mRNA ExpressionTHP-1 macrophagesSignificant increase at 30 µM[17]
9-HODEPPARγ₂ transcript expressionTHP-1 macrophages~4-fold increase[13]
9-(E,E)-HODEPPARγ Target Gene Expression3T3-L1 preadipocytesDecreased expression (partial agonist/antagonist effect)

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling of this compound and its metabolites.

Protocol 1: Lipid Extraction from Tissues (e.g., Atherosclerotic Plaque)

This protocol is a generalized method for total lipid extraction, suitable for subsequent LC-MS/MS analysis.

Lipid_Extraction_Workflow start Start: Plaque Tissue Sample homogenize 1. Homogenize tissue in methanol (B129727) with BHT start->homogenize add_solvents 2. Add chloroform (B151607) and water (Folch or Bligh-Dyer method) homogenize->add_solvents vortex_centrifuge 3. Vortex vigorously & Centrifuge to separate phases add_solvents->vortex_centrifuge collect_organic 4. Collect lower organic phase (containing lipids) vortex_centrifuge->collect_organic dry_down 5. Dry under nitrogen stream collect_organic->dry_down reconstitute 6. Reconstitute in appropriate solvent for analysis dry_down->reconstitute end End: Lipid Extract for LC-MS/MS reconstitute->end

Workflow for lipid extraction from tissue samples.

Materials:

  • Tissue sample (e.g., 10-50 mg)

  • Methanol (LC-MS grade) with 0.01% Butylated hydroxytoluene (BHT) as an antioxidant

  • Chloroform (LC-MS grade)

  • Ultrapure water

  • Glass homogenizer

  • Centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Weigh the frozen tissue sample and place it in a glass homogenizer on ice.

  • Add an appropriate volume of ice-cold methanol with BHT (e.g., 1 mL).

  • Homogenize thoroughly until no visible tissue fragments remain.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add chloroform and water to achieve a final solvent ratio of Chloroform:Methanol:Water (e.g., 2:2:1.8).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

  • Transfer the organic phase to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., Methanol/Chloroform 1:1) for LC-MS/MS analysis.

Protocol 2: GPR132 Activation via Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR132 activation by 9-HODE.

Materials:

  • HEK293 or CHO cells stably expressing human GPR132.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 9-HODE stock solution in ethanol (B145695) or DMSO.

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the GPR132-expressing cells into the 96-well microplate at a density that will form a confluent monolayer overnight. Incubate at 37°C, 5% CO₂.

  • Dye Loading: The next day, remove the culture medium. Add the Fluo-4 AM loading solution (prepared in assay buffer according to the manufacturer's protocol) to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of 100 µL of assay buffer in each well.

  • Compound Plate Preparation: Prepare a serial dilution of 9-HODE in assay buffer in a separate 96-well plate at 2x the final desired concentration.

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject 100 µL from the compound plate into the cell plate.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence (peak - baseline) is plotted against the ligand concentration to generate a dose-response curve and calculate the EC₅₀.

Protocol 3: PPARγ Reporter Gene Assay

This assay quantifies the ability of 9-HODE to activate PPARγ-mediated gene transcription.[1][2][13]

Materials:

  • Cell line suitable for transfection (e.g., HEK293T, HepG2).

  • Expression plasmid for human PPARγ.

  • Reporter plasmid containing a luciferase gene downstream of a PPRE promoter.

  • Control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.

  • Transfection reagent (e.g., Lipofectamine).

  • 9-HODE and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect the cells in a 24- or 48-well plate with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 9-HODE, Rosiglitazone, or vehicle control (DMSO/ethanol).

  • Incubation: Incubate the treated cells for another 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay:

    • Transfer a portion of the cell lysate to a luminometer plate.

    • Add the luciferase assay reagent, which contains the substrate luciferin.

    • Measure the luminescence using a plate reader.

  • Normalization and Analysis:

    • Use the remaining lysate to measure the activity of the control reporter (e.g., β-galactosidase assay).

    • Normalize the luciferase activity to the control reporter activity to correct for transfection efficiency.

    • Plot the normalized reporter activity against ligand concentration to determine transcriptional activation.

Conclusion and Future Directions

This compound is a key component of oxidized LDL that contributes to atherosclerotic pathology through a multi-faceted signaling network. While its direct signaling activity appears limited, its role as a precursor to the potent signaling lipid 9(R)-HODE is critical. The combined actions of OxCEs on the TLR4-Syk axis and free 9-HODE on GPR132 and PPARγ create a complex web of downstream effects that promote macrophage lipid accumulation, modulate inflammation, and induce endothelial dysfunction.

For drug development professionals, targeting these pathways offers several potential therapeutic avenues. Selective inhibition of the TLR4-Syk interaction could mitigate macrophage foam cell formation. Modulating the activity of GPR132 may offer a way to control the pro-inflammatory effects of 9-HODE in advanced lesions. Finally, developing selective PPARγ modulators that harness the beneficial anti-inflammatory and metabolic effects while avoiding adverse effects remains a significant goal.

Future research should focus on obtaining more precise quantitative data on the concentrations of this compound within specific microenvironments of the atherosclerotic plaque. Furthermore, transcriptomic and proteomic studies using purified this compound are needed to dissect its specific contribution to the cellular changes induced by the complex mixture of lipids in oxLDL. A deeper understanding of these downstream effects will be paramount in developing novel strategies to combat atherosclerosis and other chronic inflammatory diseases.

References

Unraveling the Enigma of 9(R)-HODE Cholesteryl Ester: A Technical Guide to its Potential Physiological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) cholesteryl ester is an oxidized lipid species found enriched in atherosclerotic lesions. While extensive research has focused on the free acid form, 9-HODE, the physiological roles of its cholesteryl ester remain largely enigmatic. This technical guide synthesizes the current understanding of 9(R)-HODE cholesteryl ester, delving into its biosynthesis, potential metabolic fate, and inferred physiological functions. We present a detailed examination of its relationship with key signaling pathways, notably its likely role as a precursor to the active ligand 9(R)-HODE, which modulates peroxisome proliferator-activated receptor gamma (PPARγ). In contrast, evidence suggests the esterified form is inactive towards the G protein-coupled receptor 132 (GPR132). This guide provides structured data, detailed experimental protocols for its study, and visual representations of key pathways and workflows to facilitate further investigation into this potentially significant, yet under-explored, molecule in cardiovascular disease and beyond.

Introduction

Oxidized lipids are increasingly recognized as critical signaling molecules in a host of physiological and pathological processes. Among these, the hydroxyoctadecadienoic acids (HODEs), derived from the abundant polyunsaturated fatty acid linoleic acid, have garnered significant attention. 9(R)-HODE, a specific stereoisomer, is of particular interest due to its enzymatic production and presence in disease states. While the free acid has been the subject of numerous studies, its esterification to cholesterol, forming this compound, represents a significant but less understood aspect of its biology. This molecule is notably found within the cholesteryl ester fraction of atherosclerotic plaques, suggesting a role in the pathophysiology of atherosclerosis.[1] This guide aims to provide a comprehensive technical overview of the potential physiological functions of this compound, drawing upon the existing knowledge of 9-HODE and other oxidized cholesteryl esters to illuminate its likely mechanisms of action.

Biosynthesis and Metabolism

The formation of this compound is a multi-step process that begins with the oxidation of linoleic acid and culminates in its esterification to cholesterol.

Formation of 9(R)-HODE

9(R)-HODE is primarily generated through enzymatic pathways, which distinguishes it from the racemic mixture of 9(R)- and 9(S)-HODE produced by non-enzymatic free radical oxidation.[1]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes, well-known for their role in prostaglandin (B15479496) synthesis, can metabolize linoleic acid to predominantly 9(R)-hydroperoxyoctadecadienoic acid (9(R)-HPODE), which is subsequently reduced to 9(R)-HODE.[2]

  • Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also oxygenate linoleic acid to form a mixture of 9-HPODE isomers, with a predominance of the R-enantiomer.[2]

Esterification to Cholesterol

The esterification of 9(R)-HODE to cholesterol is likely catalyzed by the same enzymes responsible for the esterification of other fatty acids:

  • Acyl-CoA:cholesterol acyltransferases (ACATs)/Sterol O-acyltransferases (SOATs): These intracellular enzymes catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[3] It is plausible that 9(R)-HODE is first converted to 9(R)-HODE-CoA before being esterified by ACAT/SOAT. ACAT1 is ubiquitously expressed, including in macrophages, which are key cells in the context of atherosclerosis.[3]

Cellular Uptake and Hydrolysis

This compound is a component of oxidized low-density lipoprotein (oxLDL).[2] The uptake of oxLDL by macrophages is a critical event in the formation of foam cells, a hallmark of atherosclerosis.[4]

  • Uptake: Macrophages take up oxLDL via scavenger receptors, such as CD36 and SR-A.[5]

  • Hydrolysis: Once inside the cell, cholesteryl esters are transported to lysosomes for hydrolysis. Studies have shown that macrophage cholesteryl ester hydrolases and hormone-sensitive lipase (B570770) exhibit a preference for oxidized cholesteryl esters over their non-oxidized counterparts.[6][7] This suggests that this compound, upon entering the macrophage, is efficiently hydrolyzed to release free cholesterol and 9(R)-HODE. Neutral cholesterol ester hydrolase 1 (NCEH1) is also involved in the hydrolysis of cholesteryl esters in macrophages.[8] The net hydrolysis of cytoplasmic cholesteryl esters is coupled to cholesterol efflux.[9]

The proposed metabolic pathway of this compound is depicted in the following diagram:

cluster_synthesis Biosynthesis cluster_metabolism Cellular Metabolism Linoleic Acid Linoleic Acid 9(R)-HPODE 9(R)-HPODE Linoleic Acid->9(R)-HPODE  Oxidation 9(R)-HODE 9(R)-HODE 9(R)-HPODE->9(R)-HODE Reduction 9(R)-HODE-CoA 9(R)-HODE-CoA 9(R)-HODE->9(R)-HODE-CoA This compound This compound 9(R)-HODE-CoA->this compound Uptake (oxLDL) Uptake (oxLDL) This compound->Uptake (oxLDL) Cholesterol Cholesterol Cholesterol->this compound COX/CYP450 COX/CYP450 COX/CYP450->9(R)-HPODE Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->9(R)-HODE-CoA ACAT/SOAT ACAT/SOAT ACAT/SOAT->this compound Hydrolysis Hydrolysis Uptake (oxLDL)->Hydrolysis Free 9(R)-HODE Free 9(R)-HODE Hydrolysis->Free 9(R)-HODE Free Cholesterol Free Cholesterol Hydrolysis->Free Cholesterol CE Hydrolase CE Hydrolase CE Hydrolase->Hydrolysis

Biosynthesis and Metabolism of this compound.

Potential Physiological Functions and Signaling Pathways

The physiological effects of this compound are likely indirect, mediated through its hydrolysis product, 9(R)-HODE.

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

9-HODE is a known agonist of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and adipogenesis.[1][10]

  • Mechanism: Upon release from its cholesteryl ester, 9(R)-HODE can bind to the ligand-binding domain of PPARγ. This induces a conformational change, leading to the heterodimerization of PPARγ with the retinoid X receptor (RXR). The PPARγ-RXR complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

  • Downstream Effects: Activation of PPARγ by 9-HODE in macrophages can lead to the upregulation of genes involved in lipid uptake and metabolism, such as CD36 and fatty acid binding protein 4 (FABP4).[11]

The signaling pathway of 9(R)-HODE following its release from the cholesteryl ester is illustrated below:

cluster_cellular Cellular Environment 9(R)-HODE_CE 9(R)-HODE Cholesteryl Ester Hydrolysis Hydrolysis (CE Hydrolase) 9(R)-HODE_CE->Hydrolysis 9(R)-HODE_free Free 9(R)-HODE Hydrolysis->9(R)-HODE_free PPARg PPARγ 9(R)-HODE_free->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Inferred PPARγ Signaling by 9(R)-HODE.
Inactivity towards G Protein-Coupled Receptor 132 (GPR132)

While 9-HODE is a potent agonist of the pro-inflammatory receptor GPR132, studies have indicated that esterified HODEs do not activate this receptor.[1] This is a critical distinction, suggesting that the esterification of 9(R)-HODE to cholesterol serves to sequester it in a biologically inactive form with respect to GPR132 signaling. The pro-inflammatory effects associated with 9-HODE would therefore only manifest upon its hydrolysis.

9R_HODE_CE 9(R)-HODE Cholesteryl Ester GPR132 GPR132 Receptor 9R_HODE_CE->GPR132 Does not bind/activate No_Activation No Activation GPR132->No_Activation

Inactivity of this compound on GPR132.

Quantitative Data

Direct quantitative data on the physiological effects of this compound is scarce. The available data primarily focuses on the free acid forms of 9-HODE and 13-HODE.

Table 1: Comparison of Biological Activities of 9-HODE and 13-HODE (Free Acids)

Parameter9-HODE13-HODEKey FindingsReference(s)
GPR132 Activation Potent AgonistWeak Agonist9-HODE is a significantly more potent activator of GPR132, a receptor linked to pro-inflammatory responses.[1][12]
PPARγ Activation AgonistAgonistBoth isomers can activate PPARγ, leading to the regulation of genes involved in lipid metabolism.[1][11]
Role in Atherosclerosis Pro-inflammatory (late stage)Protective (early stage)In advanced atherosclerotic lesions, non-enzymatically produced 9-HODE is associated with pro-inflammatory effects, whereas enzymatically produced 13-HODE in early lesions has protective roles.[13]

Table 2: Key Enzymes in this compound Metabolism

EnzymeRoleCellular LocationReference(s)
Cyclooxygenase (COX-1/2) Synthesis of 9(R)-HPODE from linoleic acidEndoplasmic Reticulum[2]
Cytochrome P450 (CYP) Synthesis of 9(R)-HPODE from linoleic acidEndoplasmic Reticulum[2]
Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) Esterification of 9(R)-HODE to cholesterolEndoplasmic Reticulum[3]
Cholesteryl Ester Hydrolases (e.g., HSL, NCEH1) Hydrolysis of this compoundCytosol, Lysosomes[6][8]

Experimental Protocols

Investigating the physiological functions of this compound requires specific and sensitive methodologies.

Quantification of Total 9(R)-HODE (Free and Esterified) by LC-MS/MS

This protocol allows for the measurement of both free 9-HODE and 9-HODE released from its esterified forms in biological samples.

1. Sample Preparation and Lipid Extraction:

  • To a known amount of sample (e.g., 100 µL plasma or 1 mg cell pellet homogenate), add an internal standard (e.g., 9-HODE-d4).
  • Perform a Folch extraction by adding 20 volumes of a 2:1 (v/v) chloroform:methanol (B129727) solution containing an antioxidant like butylated hydroxytoluene (BHT) at 0.05 mg/mL. Vortex vigorously.
  • Add 0.2 volumes of 0.9% NaCl, vortex, and centrifuge to separate the phases.
  • Carefully collect the lower organic phase.

2. Saponification (Hydrolysis):

  • Evaporate the organic solvent under a stream of nitrogen.
  • Resuspend the lipid extract in 1 mL of methanol containing BHT and add 1 mL of 15% KOH.
  • Incubate at 40°C for 30 minutes to hydrolyze the cholesteryl esters.
  • Acidify the solution to pH 3 with 1 N HCl.

3. Solid Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water (pH 3).
  • Load the acidified sample onto the cartridge.
  • Wash the cartridge with water (pH 3) to remove polar impurities.
  • Elute the HODEs with ethyl acetate (B1210297) or methanol.

4. LC-MS/MS Analysis:

  • Evaporate the eluate and reconstitute in a suitable mobile phase.
  • Inject the sample onto a C18 reverse-phase column.
  • Use a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
  • Perform mass spectrometry in negative electrospray ionization (ESI) mode.
  • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 9-HODE is m/z 295.2, with a characteristic product ion of m/z 171.[14]

5. Data Analysis:

  • Generate a standard curve using known concentrations of 9(R)-HODE.
  • Quantify the amount of 9(R)-HODE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

"Sample" [label="Biological Sample\n(Plasma, Cells, Tissue)"]; "Extraction" [label="Lipid Extraction\n(Folch Method)"]; "Hydrolysis" [label="Saponification\n(Base Hydrolysis)"]; "SPE" [label="Solid Phase Extraction\n(C18)"]; "LC_MS" [label="LC-MS/MS Analysis\n(Negative ESI, MRM)"]; "Quantification" [label="Quantification", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -> "Extraction" [label="Add Internal Standard"]; "Extraction" -> "Hydrolysis"; "Hydrolysis" -> "SPE" [label="Acidify"]; "SPE" -> "LC_MS"; "LC_MS" -> "Quantification"; }

Workflow for Total 9(R)-HODE Quantification.
PPARγ Reporter Gene Assay

This assay determines the ability of a compound to activate PPARγ. Given that this compound likely requires hydrolysis, this assay is best performed with the free acid, 9(R)-HODE.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
  • Co-transfect the cells with three plasmids:
  • A Gal4-PPARγ-LBD expression vector (encodes a fusion protein of the Gal4 DNA-binding domain and the PPARγ ligand-binding domain).
  • A UAS-luciferase reporter vector (contains the firefly luciferase gene under the control of a promoter with Gal4 upstream activating sequences).
  • A control vector expressing Renilla luciferase for normalization of transfection efficiency.

2. Compound Treatment:

  • After transfection, treat the cells with various concentrations of 9(R)-HODE, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).

3. Luciferase Assay:

  • After an appropriate incubation period (e.g., 24 hours), lyse the cells.
  • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
  • Calculate the fold induction of luciferase activity relative to the vehicle control.
  • Plot the fold induction against the concentration of 9(R)-HODE to generate a dose-response curve and determine the EC50 value.

Conclusion and Future Directions

The physiological functions of this compound are likely multifaceted and context-dependent, primarily serving as a reservoir for the bioactive lipid mediator, 9(R)-HODE. Its accumulation in atherosclerotic plaques points to a significant role in the pathophysiology of cardiovascular disease. The preferential hydrolysis of oxidized cholesteryl esters by macrophage enzymes suggests a mechanism for the localized release of 9(R)-HODE, which can then exert its effects on nuclear receptors like PPARγ. The inactivity of the esterified form towards the pro-inflammatory GPR132 receptor highlights a potential regulatory mechanism, where esterification serves to dampen pro-inflammatory signaling until the ester is cleaved.

Future research should focus on several key areas:

  • Direct Cellular Effects: Investigating whether this compound has any direct biological activities independent of its hydrolysis to the free acid.

  • Enzymology of Metabolism: Further characterizing the specific cholesteryl ester hydrolases involved in its breakdown and the factors that regulate their activity.

  • In Vivo Studies: Utilizing advanced mass spectrometry techniques to accurately quantify the levels of this compound in different tissues and disease states to better understand its distribution and potential as a biomarker.

  • Therapeutic Targeting: Exploring the possibility of targeting the enzymes involved in the synthesis or hydrolysis of this compound as a novel therapeutic strategy for diseases such as atherosclerosis.

By addressing these questions, the scientific community can move closer to a comprehensive understanding of the role of this enigmatic oxidized lipid in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 9(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 9(R)-HODE cholesteryl ester, a significant bioactive lipid. This protocol is intended for use by qualified personnel trained in synthetic organic chemistry.

Introduction

9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) is a metabolite of linoleic acid formed through enzymatic processes involving cyclooxygenase and lipoxygenase enzymes.[1] Its cholesteryl ester has been identified in atherosclerotic lesions, suggesting a role in cardiovascular disease.[2][3][4] The stereospecific synthesis of this compound is crucial for studying its specific biological functions and for its use as a standard in analytical studies.[2][3][4]

This protocol outlines a two-step synthesis strategy:

  • Stereospecific synthesis of 9(R)-HODE from linoleic acid.

  • Esterification of 9(R)-HODE with cholesterol.

Experimental Protocols

Part 1: Stereospecific Synthesis of 9(R)-HODE

This section describes an enzymatic approach to synthesize 9(R)-HODE from linoleic acid. This method offers high stereospecificity.

Materials:

Equipment:

  • Reaction vessel

  • Magnetic stirrer

  • pH meter

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Enzymatic Reaction:

    • Prepare a solution of linoleic acid in Tris-HCl buffer (pH 8.0).

    • Add COX-2 enzyme to the solution and stir at room temperature. The reaction progress can be monitored by UV spectroscopy by observing the formation of the hydroperoxide intermediate at 234 nm.

    • After the initial reaction, add glutathione peroxidase and reduced glutathione to reduce the hydroperoxy intermediate to the corresponding hydroxy fatty acid.

  • Extraction:

    • Acidify the reaction mixture to a pH of 3-4 with a dilute acid (e.g., 1M HCl).

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude 9(R)-HODE using silica gel column chromatography.

    • Elute with a hexane:ethyl acetate gradient to separate 9(R)-HODE from unreacted linoleic acid and other byproducts.

    • Collect the fractions containing 9(R)-HODE and confirm purity by TLC and HPLC.

Alternative Method: Chiral Resolution

A racemic mixture of 9-HODE can be synthesized and then the enantiomers separated.

  • Synthesis of Racemic 9-HODE: A racemic mixture can be prepared by the autoxidation of linoleic acid, though this will also produce other isomers.[5]

  • Chiral Chromatography: The 9(S) and 9(R) enantiomers can be separated using chiral chromatography.[5]

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).[5]

    • Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 100:5 v/v), which may require optimization.[5]

Part 2: Esterification of 9(R)-HODE with Cholesterol

This section details the esterification of the synthesized 9(R)-HODE with cholesterol using a carbodiimide-mediated coupling reaction.

Materials:

  • 9(R)-HODE (from Part 1)

  • Cholesterol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve 9(R)-HODE and cholesterol in anhydrous dichloromethane.

    • Add DMAP to the solution.

    • In a separate flask, dissolve DCC in anhydrous dichloromethane.

  • Esterification Reaction:

    • Slowly add the DCC solution to the 9(R)-HODE and cholesterol solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with dilute HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel.

    • Elute with a hexane:ethyl acetate gradient.

    • Combine the fractions containing the pure product and evaporate the solvent.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A reversed-phase column with a mobile phase of acetonitrile/isopropanol can be used.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For structural confirmation after derivatization (e.g., methylation and silylation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation.

Data Presentation

Compound Molecular Formula Molecular Weight CAS Number
9(R)-HODEC₁₈H₃₂O₃296.4 g/mol 10075-11-3
CholesterolC₂₇H₄₆O386.7 g/mol 57-88-5
This compoundC₄₅H₇₆O₃665.1 g/mol 330800-93-6

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: 9(R)-HODE Synthesis cluster_step2 Step 2: Esterification Linoleic_Acid Linoleic Acid Enzymatic_Reaction Enzymatic Oxidation (COX-2) Linoleic_Acid->Enzymatic_Reaction Reduction Reduction (Glutathione Peroxidase) Enzymatic_Reaction->Reduction Crude_9R_HODE Crude 9(R)-HODE Reduction->Crude_9R_HODE Purification1 Purification (Column Chromatography) Crude_9R_HODE->Purification1 Pure_9R_HODE Pure 9(R)-HODE Purification1->Pure_9R_HODE Esterification Esterification (DCC, DMAP) Pure_9R_HODE->Esterification Cholesterol Cholesterol Cholesterol->Esterification Crude_Ester Crude this compound Esterification->Crude_Ester Purification2 Purification (Flash Chromatography) Crude_Ester->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Overall workflow for the two-step synthesis of this compound.

Esterification Reaction Pathway

Esterification_Pathway DCC-Mediated Esterification Pathway node_9R_HODE 9(R)-HODE R-COOH node_Activated_Ester O-acylisourea Activated Intermediate node_9R_HODE->node_Activated_Ester + node_DCC DCC Carbodiimide node_DCC->node_Activated_Ester + node_Final_Product {this compound | R-COOR'} node_Activated_Ester->node_Final_Product + node_DCU {DCU | Byproduct} node_Activated_Ester->node_DCU node_Cholesterol Cholesterol R'-OH node_Cholesterol->node_Final_Product + node_DMAP {DMAP | Catalyst} node_DMAP->node_Final_Product catalyzes

Caption: The reaction pathway for the DCC-mediated esterification of 9(R)-HODE with cholesterol.

References

Purification of Synthetic 9(R)-HODE Cholesteryl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid.[1][2] In biological systems, it can be found esterified to cholesterol, forming 9(R)-HODE cholesteryl ester. This cholesteryl ester has been identified in atherosclerotic lesions, and its formation may be a result of either enzymatic lipoxygenation or random lipid peroxidation.[3][4][5] The presence of 9(R)-HODE and its derivatives in various pathological conditions has made them subjects of intense research, particularly in the fields of inflammation, cardiovascular disease, and cancer.[6]

9-HODE exerts its biological effects by activating specific cellular receptors, including the G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptors (PPARs).[1] The activation of these pathways can lead to a variety of cellular responses, making synthetic this compound a valuable tool for in-vitro and in-vivo studies aimed at elucidating its precise biological functions and therapeutic potential.

This document provides detailed protocols for the synthesis and purification of this compound, intended for use by researchers in academic and industrial settings.

Data Presentation

The following table summarizes expected outcomes and key parameters for the purification of this compound based on typical lipid purification procedures.

ParameterColumn Chromatography (Silica Gel)Reversed-Phase HPLCPurity Assessment
Stationary Phase Silica (B1680970) Gel (60 Å, 230-400 mesh)C18 (5 µm, 250 x 4.6 mm)Analytical C18 HPLC
Mobile Phase Hexane (B92381)/Ethyl Acetate (B1210297) GradientAcetonitrile/Isopropanol (Isocratic or Gradient)Acetonitrile/Water Gradient
Expected Recovery >90%>95%N/A
Expected Purity 70-90%>98%>98%
Key Fraction(s) Elutes after unreacted cholesterol and before more polar byproductsSingle peak with characteristic retention timeSingle, sharp peak
Detection TLC with UV visualizationUV at 234 nmUV at 234 nm

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the esterification of cholesterol with 9(R)-HODE.

Materials:

  • 9(R)-Hydroxyoctadecadienoic acid (9(R)-HODE)

  • Cholesterol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Magnetic stirrer and hotplate

  • Round bottom flasks and condenser

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • In a clean, dry round bottom flask, dissolve 1 equivalent of 9(R)-HODE and 1.2 equivalents of cholesterol in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Add 0.1 equivalents of DMAP to the solution and stir.

  • In a separate vial, dissolve 1.5 equivalents of DCC in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the stirring mixture of 9(R)-HODE and cholesterol.

  • Allow the reaction to proceed at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 0.1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

This initial purification step removes the majority of unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane. A typical gradient might be from 0% to 20% ethyl acetate.

  • Collect fractions and analyze them by TLC.

  • Pool the fractions containing the pure this compound.

  • Evaporate the solvent from the pooled fractions to yield the partially purified product.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This final step ensures high purity of the final product.

Materials:

  • Partially purified this compound

  • HPLC system with a UV detector

  • Semi-preparative C18 HPLC column (e.g., 10 µm, 250 x 10 mm)

  • Acetonitrile and Isopropanol (HPLC grade)

Procedure:

  • Dissolve the partially purified product in the HPLC mobile phase.

  • Equilibrate the semi-preparative C18 column with the mobile phase (e.g., Acetonitrile/Isopropanol, 80:20 v/v).

  • Inject the sample onto the column and run the separation under isocratic conditions.

  • Monitor the elution profile at 234 nm, the characteristic absorbance wavelength for the conjugated diene system in HODE.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the highly purified product.

  • Verify the purity of the final product using analytical HPLC.

Signaling Pathways and Experimental Workflow Visualization

Signaling Pathways of 9-HODE

9-HODE is known to activate the G protein-coupled receptor GPR132 and the nuclear receptor PPARγ.[1]

GPR132_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 9_HODE 9(R)-HODE GPR132 GPR132 9_HODE->GPR132 G_protein Gαq/i GPR132->G_protein Activation PLC PLC G_protein->PLC MAPK MAPK Activation G_protein->MAPK IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Cell_response Cellular Response (e.g., Inflammation) Ca_release->Cell_response MAPK->Cell_response

Caption: 9(R)-HODE activation of the GPR132 signaling pathway.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_HODE_cyto 9(R)-HODE PPAR PPARγ 9_HODE_cyto->PPAR Binds PPAR_RXR PPARγ-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Gene_transcription Gene Transcription PPRE->Gene_transcription Modulates

Caption: 9(R)-HODE-mediated activation of the PPARγ signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 9(R)-HODE & Cholesterol esterification Esterification (DCC/DMAP) start->esterification workup Aqueous Workup & Solvent Evaporation esterification->workup crude_product Crude Product workup->crude_product column_chrom Silica Gel Column Chromatography crude_product->column_chrom hplc_purification Reversed-Phase HPLC column_chrom->hplc_purification purity_check Purity Analysis (Analytical HPLC) hplc_purification->purity_check final_product Pure 9(R)-HODE Cholesteryl Ester (>98%) purity_check->final_product

Caption: Workflow for the synthesis and purification of this compound.

References

Application Note & Protocol: Quantification of 9(R)-HODE Cholesteryl Ester by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the quantification of 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) cholesteryl ester in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 9(R)-HODE cholesteryl ester is a significant oxidized lipid found in atherosclerotic lesions, and its accurate quantification is crucial for research into cardiovascular diseases and other conditions associated with oxidative stress.[1][2] This document outlines protocols for sample preparation, including lipid extraction and optional hydrolysis, chromatographic separation with a focus on chiral resolution, and mass spectrometric detection using multiple reaction monitoring (MRM).

Introduction

Cholesteryl esters are the primary form for cholesterol storage and transport in the body. The oxidation of these lipids, particularly those containing polyunsaturated fatty acids like linoleic acid, is a key event in the pathogenesis of atherosclerosis. 9-hydroxyoctadecadienoic acid (9-HODE) is a major oxidation product of linoleic acid, existing as 9(S)- and 9(R)- stereoisomers. These isomers can be formed through both enzymatic and non-enzymatic pathways.[3] The 9(R)-HODE isomer is predominantly formed via enzymatic processes involving cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes.[3][4] When esterified to cholesterol, 9(R)-HODE forms this compound, a molecule of interest in the study of oxidized low-density lipoprotein (oxLDL) and foam cell formation in atherosclerotic plaques.[1][2]

Accurate quantification of specific oxidized cholesteryl esters like this compound is challenging due to their low abundance, the presence of isomers, and the complexity of biological matrices. LC-MS/MS offers the required sensitivity and selectivity for this purpose.

Signaling Pathways and Biological Relevance

9-HODE, the oxidized fatty acid component of the target analyte, is a bioactive lipid that can modulate cellular signaling pathways, primarily through the activation of peroxisome proliferator-activated receptors (PPARs) and the G protein-coupled receptor GPR132.[5] In the context of atherosclerosis, 9-HODE's interaction with these receptors on macrophages can influence inflammatory responses and lipid uptake, contributing to the progression of atherosclerotic plaques.

9_HODE_Signaling_Pathway cluster_formation Formation of 9(R)-HODE cluster_esterification Esterification cluster_signaling Cellular Signaling in Macrophages Linoleic_Acid Linoleic Acid Enzymatic_Oxidation Enzymatic Oxidation (COX, CYP450) Linoleic_Acid->Enzymatic_Oxidation 9R_HODE 9(R)-HODE Enzymatic_Oxidation->9R_HODE Esterification_Process Esterification 9R_HODE->Esterification_Process PPARg PPARγ 9R_HODE->PPARg GPR132 GPR132 9R_HODE->GPR132 Cholesterol Cholesterol Cholesterol->Esterification_Process 9R_HODE_CE 9(R)-HODE Cholesteryl Ester Esterification_Process->9R_HODE_CE 9R_HODE_CE->9R_HODE Hydrolysis Gene_Expression Modulation of Gene Expression (e.g., CD36) PPARg->Gene_Expression Inflammation Pro-inflammatory Responses GPR132->Inflammation

Caption: Simplified signaling pathway of 9(R)-HODE formation and action.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization for specific biological matrices.

Materials:

  • Biological sample (e.g., 100 µL plasma or 10 mg tissue homogenate)

  • Internal Standard (IS): d7-cholesteryl oleate (B1233923) or a stable isotope-labeled 9-HODE analog.

  • Butylated hydroxytoluene (BHT)

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl3), HPLC grade

  • Water, HPLC grade

  • Hexane (B92381), HPLC grade

  • Nitrogen gas

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol for Lipid Extraction (Folch Method):

  • To 100 µL of plasma, add 10 µL of internal standard solution and 10 µL of BHT solution (to prevent further oxidation).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of water and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Optional: Saponification for Total 9(R)-HODE Quantification To quantify the total amount of 9(R)-HODE (both free and esterified), a hydrolysis step is required after lipid extraction.

  • After evaporating the organic extract (step 7 above), add 1 mL of 1 M KOH in methanol.

  • Incubate at 60°C for 60 minutes.

  • After cooling, add 1 mL of water and acidify to pH 3-4 with 1 M HCl.

  • Extract the free 9(R)-HODE by adding 2 mL of hexane, vortexing, and collecting the upper hexane layer. Repeat the extraction.

  • Evaporate the combined hexane extracts to dryness and reconstitute as described above.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Chromatographic Conditions for Chiral Separation:

  • Column: Chiral stationary phase column, e.g., CHIRALPAK IB N-3 (2.1 x 150 mm, 3 µm).

  • Mobile Phase A: Hexane

  • Mobile Phase B: Ethanol

  • Gradient: Isocratic elution with 99:1 (v/v) Hexane:Ethanol.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive APCI or ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 400°C (APCI)

  • Nebulizer Gas: Nitrogen

  • Collision Gas: Argon

Proposed MRM Transitions: The molecular weight of this compound is 665.1 g/mol . The precursor ion ([M+H]+) would be m/z 666.1. A characteristic product ion for cholesteryl esters is the cholesterol backbone fragment at m/z 369.3.[1] For 9-HODE, a characteristic fragment is observed at m/z 171.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 666.1369.3 Optimized for instrument
666.1171.0 Optimized for instrument
Internal Standard (d7-Cholesteryl Oleate) 679.6376.3 Optimized for instrument

Note: Collision energies should be optimized for the specific instrument used to achieve the best signal intensity.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Tissue, etc.) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Folch Method) IS_Spiking->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution in Mobile Phase Solvent_Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis (Chiral Separation, MRM) Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: General experimental workflow for this compound quantification.

Data Presentation

Quantitative data for specific oxidized cholesteryl esters like this compound are not widely available in the literature. The table below summarizes the concentrations of related compounds to provide a context for expected levels.

AnalyteMatrixConditionConcentration RangeReference
Total Oxidized Cholesteryl Linoleate Human Atherosclerotic PlaqueAtherosclerosis~30% of total cholesteryl linoleate[2]
Oxidized Cholesteryl Esters (as % of total CE-PUFA) Human Atherosclerotic PlaqueAtherosclerosis11% to 92%[1]
Total 9-HODE Human PlasmaNonalcoholic Steatohepatitis (NASH)Significantly elevated vs. steatosis[7]
Total Cholesteryl Esters Human Plasma (preadolescents)Healthy824 - 906 pmol/µL[8]

Note: The provided concentrations are for total oxidized species or the free acid form and not specifically for this compound. Researchers should establish their own expected concentration ranges based on their specific samples and experimental conditions.

Conclusion

This application note provides a comprehensive framework for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound. The detailed protocols for sample preparation, chiral chromatographic separation, and MRM-based mass spectrometric detection will enable researchers to accurately measure this important biomarker of oxidative stress. This methodology is a valuable tool for studies investigating the role of lipid oxidation in cardiovascular disease and other inflammatory conditions.

References

Application Notes and Protocols: Mass Spectrometry Analysis of 9(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) cholesteryl ester is an oxidized lipid species of significant interest in biomedical research, particularly in the context of atherosclerosis and oxidative stress.[1][2] It is formed from the esterification of cholesterol with 9(R)-HODE, an oxidation product of linoleic acid. The presence and concentration of 9(R)-HODE cholesteryl ester in biological samples, such as atherosclerotic lesions, can provide insights into the enzymatic and non-enzymatic oxidative processes occurring within tissues.[1][3][4] Accurate and detailed analysis of its mass spectrometry fragmentation pattern is crucial for its unambiguous identification and quantification in complex biological matrices.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes information on its characteristic fragmentation pattern, experimental protocols for sample preparation and analysis, and a discussion of its potential role in cellular signaling.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is characterized by the formation of a prominent ion corresponding to the cholesteryl backbone. Since the oxidation in this compound is located on the fatty acyl chain, the fragmentation pattern is distinguished by an unmodified cholestenyl cation.

Collision-induced dissociation (CID) of the precursor ion of this compound (e.g., as an ammonium (B1175870) adduct [M+NH₄]⁺) primarily yields a highly stable cholesteryl cation at a mass-to-charge ratio (m/z) of 369.3.[5][6] This signature fragment arises from the neutral loss of the 9(R)-HODE fatty acyl chain. The observation of the unmodified m/z 369 fragment is a key indicator that the oxidation is on the fatty acyl moiety and not on the cholesterol ring itself.[6][7][8] Oxidation on the cholesterol ring would result in characteristic fragment ions at m/z 367 and 385.[6][7][8]

Table 1: Predicted MS/MS Fragmentation Data for this compound ([C₄₅H₇₆O₃+NH₄]⁺, Precursor Ion m/z 684.6)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment IdentityRelative Intensity (Illustrative)
684.6369.3[Cholesterol - H₂O + H]⁺High
684.6667.6[M+H]⁺ (Loss of NH₃)Moderate
684.6649.6[M+H - H₂O]⁺Low
684.6295.2[9(R)-HODE + H]⁺Low

Note: Relative intensities are illustrative and can vary depending on the instrument and collision energy.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol describes a liquid-liquid extraction (LLE) method for the isolation of total lipids, including this compound, from plasma samples.

Materials:

  • Plasma sample

  • Butylated hydroxytoluene (BHT) solution (e.g., 5 mg/100 mL in methanol)

  • Folch solution: Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Glass centrifuge tubes

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add an appropriate internal standard.

  • Add 2 mL of ice-cold Folch solution containing BHT to the plasma sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution to the mixture and vortex for another minute.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/isopropanol 1:1, v/v) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Precursor ion scan for m/z 369.3 or Multiple Reaction Monitoring (MRM)

  • Precursor Ion (for MRM): m/z 684.6 ([M+NH₄]⁺)

  • Product Ion (for MRM): m/z 369.3

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

Visualization of Workflows and Pathways

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_key_params Key Detection Parameters plasma Plasma Sample extraction Liquid-Liquid Extraction (Folch Method) plasma->extraction drying Solvent Evaporation (Nitrogen Stream) extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lc_separation LC Separation (C18 Reversed-Phase) reconstitution->lc_separation Injection ms_detection MS/MS Detection (Positive ESI, Precursor Scan/MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis precursor Precursor Ion [M+NH4]+ (m/z 684.6) ms_detection->precursor product Product Ion [Cholesteryl Cation] (m/z 369.3) ms_detection->product G Proposed Signaling Pathway of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular (Macrophage) oxLDL Oxidized LDL (containing 9-HODE-CE) receptor Scavenger Receptors (e.g., CD36, LOX-1) oxLDL->receptor Binding foam_cell Foam Cell Formation receptor->foam_cell Uptake & Lipid Accumulation hydrolysis Ester Hydrolysis foam_cell->hydrolysis hode Free 9-HODE hydrolysis->hode cholesterol Free Cholesterol hydrolysis->cholesterol ppar PPARγ Activation hode->ppar signaling Downstream Signaling inflammation Inflammatory Response signaling->inflammation ppar->signaling

References

Application Notes and Protocols for Chiral HPLC Separation of 9(R)-HODE and 9(S)-HODE Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It exists as two primary stereoisomers, 9(S)-HODE and 9(R)-HODE, which are produced through both enzymatic and non-enzymatic pathways. These enantiomers can exhibit different biological activities and are involved in various physiological and pathological processes, including inflammation and oxidative stress. 9-HODE can be found in free form or esterified to cholesterol. The analysis of the specific enantiomers of 9-HODE cholesteryl esters is crucial for understanding their distinct roles in cellular signaling and disease. This document provides a detailed protocol for the chiral separation of 9(R)-HODE and 9(S)-HODE cholesteryl esters using High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes the typical chromatographic parameters for the chiral separation of 9-HODE enantiomers. Note that while these conditions have been reported for the analysis of total 9-HODE (free and esterified), they serve as an excellent starting point for the specific analysis of the cholesteryl esters. Retention times for the cholesteryl esters may be longer than for the free acids due to their higher molecular weight and hydrophobicity.

ParameterValue/Description
HPLC System Any standard HPLC system with a UV detector
Chiral Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (100:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (e.g., 25°C)
Detection UV at 235 nm
Injection Volume 10-20 µL
Expected Elution Order Typically, the S-enantiomer elutes before the R-enantiomer on this type of chiral stationary phase.

Experimental Protocols

1. Sample Preparation: Extraction of Lipids from Biological Samples

This protocol describes a general procedure for the extraction of total lipids, including cholesteryl esters, from plasma or tissues.

  • Materials:

    • Biological sample (e.g., 100 mg tissue or 200 µL plasma)

    • Internal standard (e.g., cholesteryl heptadecanoate)

    • Chloroform (B151607)

    • Methanol (B129727)

    • Phosphate-buffered saline (PBS)

    • Anhydrous sodium sulfate

    • Nitrogen gas stream

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Homogenize the tissue sample in PBS. For plasma samples, use directly.

    • Add the internal standard to the sample.

    • Perform a Bligh-Dyer extraction: Add chloroform and methanol to the sample in a ratio of 2:1 (v/v) relative to the aqueous sample volume.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

    • Dry the collected organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in the HPLC mobile phase for analysis.

2. Isolation of Cholesteryl Ester Fraction (Optional, for complex samples)

For samples with high complexity, an optional solid-phase extraction (SPE) step can be included to isolate the cholesteryl ester fraction.

  • Materials:

  • Procedure:

    • Condition the silica SPE cartridge with 2 mL of hexane.

    • Dissolve the dried lipid extract in a small volume of toluene (e.g., 200 µL).

    • Load the dissolved sample onto the conditioned SPE cartridge.

    • Elute the nonpolar cholesteryl esters with 2 mL of hexane.

    • Collect the eluate and evaporate to dryness under a nitrogen stream.

    • Reconstitute the purified cholesteryl ester fraction in the HPLC mobile phase for chiral analysis.

3. Chiral HPLC Analysis

  • Procedure:

    • Equilibrate the Chiralcel OD-H column with the mobile phase (n-Hexane/Isopropanol, 100:5 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to 235 nm.

    • Inject 10-20 µL of the reconstituted sample or standard onto the column.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • Identify the peaks corresponding to 9(S)-HODE and 9(R)-HODE cholesteryl esters based on the retention times of authentic standards, if available. The percentage of each enantiomer can be calculated from the peak areas.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Chiral HPLC Analysis sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (Bligh-Dyer) sample->extraction spe SPE Fractionation (Optional) extraction->spe hplc Chiral HPLC Separation (Chiralcel OD-H) extraction->hplc Direct Analysis spe->hplc detection UV Detection (235 nm) hplc->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: Experimental workflow for the chiral HPLC separation of 9-HODE cholesteryl esters.

G cluster_pathway 9-HODE Signaling Pathways cluster_receptors Receptors cluster_effects Cellular Effects HODE 9(S)-HODE & 9(R)-HODE GPR132 GPR132 (G2A) HODE->GPR132 PPAR PPARs (e.g., PPARγ) HODE->PPAR TRPV1 TRPV1 HODE->TRPV1 inflammation Inflammation GPR132->inflammation gene_expression Gene Expression (Lipid Metabolism) PPAR->gene_expression pain_sensation Pain Sensation TRPV1->pain_sensation

Caption: Simplified signaling pathways of 9-HODE.

Application Note & Protocol: Development of a Standard Curve for the Quantitative Analysis of 9(R)-HODE Cholesteryl Ester by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(R)-Hydroxyoctadecadienoic acid (9(R)-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It is implicated in various physiological and pathological processes, including inflammation and atherosclerosis.[1] In biological systems, 9(R)-HODE can exist as a free fatty acid or be esterified to other lipids, such as cholesterol, forming 9(R)-HODE cholesteryl ester. This cholesteryl ester form is believed to be a transport and storage molecule for 9-HODE and is found in atherosclerotic lesions.[2][3] Accurate quantification of this compound is crucial for understanding its role in disease progression and for the development of novel therapeutics.

This document provides a detailed protocol for the development of a standard curve for the absolute quantification of intact this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Analytical Standard: this compound (purity >98%)

  • Internal Standard (IS): d7-Cholesteryl Oleate or a similar stable isotope-labeled cholesteryl ester.

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, isopropanol, chloroform, and water.

  • Additives: Ammonium acetate (B1210297) or lithium chloride for adduct formation.

  • Lipid Extraction Solvents: Chloroform/Methanol mixture (2:1, v/v).

  • Biological matrix (e.g., plasma, tissue homogenate) for matrix-matched calibration curve.

Preparation of Standard and Internal Standard Stock Solutions
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve in 1 mL of ethanol (B145695) or a suitable organic solvent to obtain a 1 mg/mL stock solution.

    • Store the stock solution in an amber glass vial at -80°C.

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., d7-Cholesteryl Oleate) in a similar manner.

    • Store at -80°C.

Preparation of Calibration Standards
  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the 1 mg/mL stock solution of this compound with methanol or acetonitrile.

    • The concentration range should be chosen to cover the expected physiological or pathological concentrations of the analyte. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Matrix-Matched Calibration Curve:

    • To account for matrix effects, prepare the calibration curve by spiking the working standard solutions into a biological matrix devoid of the analyte (or a surrogate matrix).

    • For each calibration point, add a fixed amount of the internal standard working solution.

Sample Preparation: Lipid Extraction

This protocol is based on a modified Bligh-Dyer extraction method for neutral lipids.[4]

  • Sample Aliquoting:

    • Thaw biological samples (e.g., 100 µL of plasma) on ice.

    • To each sample, calibrator, and quality control sample, add the internal standard solution.

  • Extraction:

    • Add 3 volumes of chloroform:methanol (2:1, v/v) to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Layer:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

    • Transfer the organic phase to a new tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).

LC-MS/MS Method Development

Liquid Chromatography (LC) Conditions

The high hydrophobicity of cholesteryl esters necessitates the use of reverse-phase chromatography.[5][6]

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (e.g., 60:40) with 10 mM Ammonium Acetate
Mobile Phase B Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM Ammonium Acetate
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 - 50 °C
Injection Vol. 5 - 10 µL
Gradient A steep gradient from a lower percentage of B to a high percentage of B to elute the highly nonpolar cholesteryl esters.
Mass Spectrometry (MS) Conditions

Cholesteryl esters are neutral lipids and ionize poorly. Therefore, adduct formation is typically required for sensitive detection.[4][7]

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Adduct Ion Ammonium [M+NH4]+ or Lithium [M+Li]+
Capillary Voltage 3.0 - 4.0 kV
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Gas Flow Rates Optimize for the specific instrument.
MRM Transitions

The characteristic fragmentation of cholesteryl esters involves the neutral loss of the cholesterol backbone (C27H46O), which corresponds to a mass of 368.5 Da.[7]

CompoundPrecursor Ion [M+NH4]+Product Ion (Characteristic)
This compoundm/z 682.6m/z 369.3 (Cholesterol fragment)
Internal Standard (e.g., d7-Cholesteryl Oleate)m/z 673.6m/z 376.3 (d7-Cholesterol fragment)

Note: The exact m/z values should be confirmed by direct infusion of the standards into the mass spectrometer.

Data Presentation and Analysis

Standard Curve Generation
  • Inject the prepared calibration standards into the LC-MS/MS system.

  • Integrate the peak areas for both the this compound and the internal standard for each calibration point.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Plot the peak area ratio against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) represents the standard curve. The linearity of the curve should be assessed by the coefficient of determination (R²), which should ideally be >0.99.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for a well-developed standard curve.

ParameterTypical Value
Calibration Range 1 - 1000 ng/mL
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow prep_standards Prepare Stock & Working Standards of 9(R)-HODE-CE & IS spike_matrix Spike Standards into Biological Matrix prep_standards->spike_matrix lipid_extraction Perform Lipid Extraction (e.g., Bligh-Dyer) spike_matrix->lipid_extraction reconstitute Dry Down & Reconstitute in Mobile Phase lipid_extraction->reconstitute lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis data_processing Integrate Peak Areas (Analyte & IS) lcms_analysis->data_processing curve_generation Generate Standard Curve (Peak Area Ratio vs. Conc.) data_processing->curve_generation quantification Quantify Unknown Samples curve_generation->quantification

Caption: Workflow for developing a standard curve for this compound analysis.

Signaling Pathway of 9-HODE

While this compound is a significant biological entity, current evidence suggests that the free form, 9-HODE, is the primary signaling molecule.[2] The cholesteryl ester likely serves as a storage and transport form, which can be hydrolyzed to release the active 9-HODE.

signaling_pathway storage 9(R)-HODE Cholesteryl Ester (Storage/Transport) hydrolysis Hydrolysis storage->hydrolysis hode 9(R)-HODE (Free Fatty Acid) hydrolysis->hode receptor_gpr132 GPR132 hode->receptor_gpr132 receptor_ppar PPARs (e.g., PPARγ) hode->receptor_ppar downstream_gpr132 Inflammatory Signaling receptor_gpr132->downstream_gpr132 downstream_ppar Gene Transcription (Lipid Metabolism) receptor_ppar->downstream_ppar

Caption: Simplified signaling pathway of 9-HODE after release from its cholesteryl ester form.

References

sample preparation for 9(R)-HODE cholesteryl ester analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Methodologies for the Analysis of 9(R)-HODE Cholesteryl Ester from Biological Samples.

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a significant oxidized metabolite of linoleic acid, serving as a key biomarker for oxidative stress. It is implicated in the pathophysiology of various conditions, including atherosclerosis and inflammation.[1][2] 9-HODE exists in biological systems in both its free form and esterified to lipids, most notably as 9-HODE cholesteryl ester.[3] The analysis of this compound is crucial for understanding lipid peroxidation in disease progression and is of particular interest to researchers in drug development and clinical science.[4] This molecule has been identified in atherosclerotic lesions, although it is still uncertain whether its formation is due to enzymatic lipoxygenation or random lipid peroxidation.[5][6][7]

The primary analytical challenge lies in the accurate quantification of 9-HODE that is specifically derived from its cholesteryl ester form. This requires a robust sample preparation workflow that includes total lipid extraction, saponification (alkaline hydrolysis) to cleave the ester bond, and subsequent purification before analysis by sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides detailed protocols for the entire workflow, from sample collection to final quantification.

Principle of Analysis

The quantification of 9(R)-HODE from its cholesteryl ester form involves a multi-step process. First, total lipids are extracted from the biological matrix using an organic solvent mixture. To measure the esterified portion, a saponification step is performed, which uses a strong base to hydrolyze the ester linkage, releasing free 9-HODE and cholesterol. After hydrolysis, the sample is acidified to protonate the free 9-HODE, allowing for its efficient extraction and purification via Solid-Phase Extraction (SPE) or liquid-liquid extraction. For GC-MS analysis, the purified 9-HODE must undergo derivatization to increase its volatility. The final concentration is then determined by LC-MS/MS or GC-MS, often using a deuterated internal standard to ensure accuracy.

Experimental Protocols

Protocol 1: Sample Collection, Total Lipid Extraction, and Saponification

This protocol is foundational for preparing samples for either LC-MS/MS or GC-MS analysis and is designed to measure total 9-HODE, which includes the component originally esterified to cholesterol.

1. Sample Collection and Handling:

  • Plasma: Collect whole blood in K2-EDTA tubes and place on ice immediately.[8] Within 30 minutes, centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[8] Aliquot the resulting plasma into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term stability.[8]

  • Tissue: Upon collection, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.[9]

2. Total Lipid Extraction (Folch Method):

  • For tissue samples, weigh approximately 0.5 to 1 gram of frozen tissue and homogenize in a suitable buffer.[8][10]

  • To the tissue homogenate or 1 mL of plasma, add 20 volumes of a 2:1 (v/v) chloroform:methanol (B129727) solution containing an antioxidant like butylated hydroxytoluene (BHT, e.g., 5 mg/100 mL).[8][10]

  • Vortex the mixture vigorously for 2 minutes.[8]

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[8]

  • Vortex again for 1 minute and centrifuge at 1,500-2,000 x g for 10 minutes at 4°C to separate the layers.[4][8]

  • Carefully collect the lower organic phase (chloroform layer), which contains the total lipids, using a glass Pasteur pipette and transfer it to a clean tube.[4]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]

3. Saponification (Alkaline Hydrolysis):

  • To the dried lipid extract, add 1-2 mL of methanol containing BHT (5 mg/100 mL) and an equal volume of 15% potassium hydroxide (B78521) (KOH).[10]

  • Seal the tube and incubate in a water bath at 37-40°C for 30 minutes to hydrolyze the cholesteryl esters.[4][10]

  • After incubation, allow the sample to cool to room temperature.

  • Acidify the solution to approximately pH 3 by adding 1 N HCl.[4][10] This step is critical for protonating the released 9-HODE for subsequent purification.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

Following saponification and acidification, the sample must be purified to remove interfering substances.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge. Pass 1-2 cartridge volumes of methanol through the cartridge, followed by 1-2 cartridge volumes of acidified water (pH 3-4).[11] Do not allow the sorbent to dry out between steps.

  • Sample Loading: Load the acidified sample from Protocol 1 onto the conditioned SPE cartridge.[12]

  • Washing: Wash the cartridge with 1-2 cartridge volumes of water to remove polar impurities, followed by a wash with a low-polarity solvent (e.g., 5 mL of hexane/ethyl acetate (B1210297), 80:20 v/v) to remove non-polar interferences.[12]

  • Elution: Elute the 9-HODE from the cartridge with 5 mL of a more polar solvent like ethyl acetate or methanol.[4][12]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. The sample is now ready for reconstitution for LC-MS/MS analysis or for derivatization for GC-MS analysis.[12]

Protocol 3A: Analysis by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for quantifying 9-HODE.

  • Sample Reconstitution: Reconstitute the dried extract from Protocol 2 in a precise volume (e.g., 100 µL) of a solvent compatible with the mobile phase, such as 85% methanol.[11]

  • LC-MS/MS Parameters: The following are typical parameters that may require optimization for your specific instrument.

    • Column: Reversed-phase C18 (e.g., 2.1 x 250 mm, 5 µm particle size).[1]

    • Mobile Phase A: Water with 0.2% Acetic Acid.[1][13]

    • Mobile Phase B: Methanol with 0.2% Acetic Acid.[1][13]

    • Flow Rate: 0.2 mL/min.[1][13]

    • Gradient: A typical gradient starts with a low percentage of B, which is gradually increased to elute 9-HODE.[2]

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1] The specific precursor and product ions for 9-HODE (m/z 295 -> 171) and 13-HODE (m/z 295 -> 195) allow for their distinction.[13]

Protocol 3B: Analysis by GC-MS (with Derivatization)

GC-MS requires derivatization to make 9-HODE volatile and thermally stable.[12]

  • Derivatization (Two-Step Methylation and Silylation):

    • Step 1: Methylation: Reconstitute the dried extract from Protocol 2 in diethyl ether:methanol (9:1, v/v). Add ethereal diazomethane (B1218177) solution. After 10 minutes, evaporate the excess reagent and solvent under nitrogen.[12][14] (Caution: Diazomethane is highly toxic and explosive).

    • Step 2: Silylation: To the dried methyl ester of 9-HODE, add 50 µL of a silylating agent like BSTFA with 1% TMCS and 50 µL of anhydrous pyridine (B92270) or acetonitrile.[12] Seal the vial and heat at 60-80°C for 30-60 minutes.[12] After cooling, the sample is ready for injection.

  • GC-MS Parameters:

    • Column: 5% diphenyl-95% dimethyl polysiloxane fused silica (B1680970) column.[9]

    • Carrier Gas: Helium.[9]

    • Oven Program: Initial temperature of 80-100°C, hold for 1-2 min; ramp to 200-220°C at 10-15°C/min; ramp to 280-300°C at 5-10°C/min, hold for 5-10 min.[12]

    • Ionization: Electron Impact (EI).[9]

Data Presentation

The following table summarizes quantitative data for 9-HODE from various studies, providing a reference for expected concentrations. Note that many studies measure total HODEs (9-HODE + 13-HODE).

AnalyteMatrixAnalytical MethodConcentration Range / ValueReference
9-HODERat PlasmaQ-TOF MS57.8 ± 18.7 nmol/L[12]
9-HODEHuman PlasmaLC-MS/MS16 ± 5.0 ng/mL[12]
9-HODE + 13-HODEHuman PlasmaLC-MS/MS3.1-fold increase post-exercise[12]
9-HODERat PlasmaLC-MS/MSLOQ: 9.7 nmol/L[2][12]
Total HODEsMeat Products-2.37 - 11.02 µg/g[2]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma or Tissue) Extraction Total Lipid Extraction (e.g., Folch Method) Sample->Extraction Add Chloroform: Methanol (2:1) Saponification Saponification (Hydrolysis) (KOH, 37-40°C) Extraction->Saponification Dried Lipid Extract Acidification Acidification (to pH 3-4) Saponification->Acidification Hydrolyzed Sample Purification Purification (Solid-Phase Extraction) Acidification->Purification Protonated 9-HODE Drydown Evaporation to Dryness Purification->Drydown Eluted 9-HODE Derivatization Derivatization (for GC-MS only) Drydown->Derivatization LCMS LC-MS/MS Analysis Drydown->LCMS Reconstitute GCMS GC-MS Analysis Derivatization->GCMS Inject Data Data Quantification LCMS->Data GCMS->Data

Caption: Workflow for this compound Analysis.

G cluster_pathway 9-HODE Signaling HODE 9-HODE GPR132 GPR132 (G-Protein Coupled Receptor) HODE->GPR132 PPAR PPARs (e.g., PPARγ) HODE->PPAR G_Protein G-Protein Activation GPR132->G_Protein Gene_Expression Gene Expression Changes (e.g., CD36) PPAR->Gene_Expression PLC Phospholipase C (PLC) Activation G_Protein->PLC MAPK MAP Kinase Pathway Activation G_Protein->MAPK Cellular_Response Cellular Response (Inflammation, Lipid Metabolism) Gene_Expression->Cellular_Response PLC->Cellular_Response MAPK->Cellular_Response

Caption: Simplified Signaling Pathways of 9-HODE.

References

Application Notes and Protocols for Cell-Based Assays to Study 9(R)-HODE Cholesteryl Ester Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-Hydroxyoctadecadienoic acid (9(R)-HODE) is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid abundant in human tissues. Elevated levels of 9-HODE and its cholesteryl ester form, 9(R)-HODE cholesteryl ester, are found in atherosclerotic lesions and are associated with conditions of oxidative stress such as diabetes.[1][2] 9(R)-HODE acts as a signaling molecule, primarily through the activation of the G-protein coupled receptor 132 (GPR132, also known as G2A) and the peroxisome proliferator-activated receptor gamma (PPARγ).[1][3]

While the free acid form, 9(R)-HODE, can directly interact with these receptors, the cholesteryl ester is considered a less active precursor. It is hypothesized that this compound is taken up by cells, such as macrophages, and then hydrolyzed by intracellular esterases to release the biologically active 9(R)-HODE.[1] This document provides detailed application notes and protocols for cell-based assays to investigate the cellular uptake, hydrolysis, and subsequent biological activity of this compound.

Data Presentation: Quantitative Comparison of HODE Isomers and Esters

The following tables summarize the available quantitative data on the activity of 9-HODE isomers on GPR132 and PPARγ. Data for the direct activity of this compound is limited, as it is considered a weak agonist before hydrolysis.

Table 1: GPR132 (G2A) Receptor Activation by 9-HODE Enantiomers [3]

EnantiomerEC50Assay System
9(S)-HODE~9.0 µMGPCR-Tango assay in HEK293T cells
9(R)-HODEWeak agonistCalcium mobilization assay in CHO-G2A-Gqi cells

Table 2: PPARγ Activation by 9-HODE Enantiomers [4][5]

EnantiomerFold Activation vs. ControlConcentrationAssay System
9(S)-(Z,E)-HODE~1.5 - 2.05 - 30 µMDual-luciferase reporter assay in CV-1 cells
9(R)-(Z,E)-HODE~1.5 - 2.05 - 30 µMDual-luciferase reporter assay in CV-1 cells

Note: The activity of 9-HODE isomers as PPARγ agonists can be cell-type dependent and is generally considered weaker than synthetic agonists like rosiglitazone. Some studies suggest that certain isomers may act as partial agonists or even antagonists of PPARγ.[4][5]

Signaling Pathways and Experimental Workflow

GPR132 Signaling Pathway

Activation of GPR132 by 9-HODE can initiate multiple downstream signaling cascades through Gαq and Gαi protein coupling. The Gαq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium, while the Gαi pathway inhibits adenylyl cyclase, resulting in decreased cAMP levels.

GPR132_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HODE 9(R)-HODE GPR132 GPR132 (G2A) HODE->GPR132 Binds Gq Gαq GPR132->Gq Activates Gi Gαi GPR132->Gi Activates PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release Leads to cAMP_decrease ↓ cAMP AC->cAMP_decrease Results in PPARg_Signaling cluster_cytosol Cytoplasm cluster_nucleus Nucleus HODE 9(R)-HODE PPARg PPARγ HODE->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Experimental_Workflow cluster_assays Perform Parallel Assays start Start: Culture Macrophages (e.g., THP-1 derived) treatment Treat cells with This compound start->treatment uptake Assay 1: Cellular Uptake (Fluorescently labeled ester) treatment->uptake hydrolysis Assay 2: Ester Hydrolysis (LC-MS/MS for 9(R)-HODE) treatment->hydrolysis lipid_acc Assay 3: Lipid Accumulation (Oil Red O Staining) treatment->lipid_acc signaling Assay 4: Downstream Signaling (GPR132 & PPARγ activation) treatment->signaling data_analysis Data Analysis and Interpretation uptake->data_analysis hydrolysis->data_analysis lipid_acc->data_analysis signaling->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols: Delivery of 9(R)-HODE Cholesteryl Ester to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) is a bioactive lipid molecule derived from the oxidation of linoleic acid. It has been identified as an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, a key regulator of lipid metabolism, inflammation, and cellular differentiation. The delivery of 9(R)-HODE in its cholesteryl ester form to cultured cells provides a physiologically relevant method to study its intracellular release and subsequent biological effects. This document offers detailed protocols for the preparation and delivery of 9(R)-HODE cholesteryl ester to cultured cells, methods for assessing its cellular uptake and downstream signaling events, and a summary of relevant quantitative data.

Data Presentation

The following tables summarize quantitative data related to the delivery and biological activity of cholesteryl esters and 9-HODE.

Table 1: Comparison of Delivery Methods for Cholesteryl Esters to Cultured Cells

Delivery MethodCarrier/VehicleTypical Concentration RangeAdvantagesDisadvantagesReference
Solvent Evaporation Ethanol (B145695)1-10 µMSimple preparationLow solubility in aqueous media, potential for precipitation, solvent toxicityGeneral lab practice
BSA Complexation Bovine Serum Albumin (BSA)1-50 µMEnhanced solubility, mimics physiological transportBSA can have biological effects, potential for lot-to-lot variabilityGeneral lab practice
Cyclodextrin (B1172386) Inclusion Methyl-β-cyclodextrin (MβCD)1-10 µMHigh solubility, efficient deliveryCan extract membrane cholesterol, potential cytotoxicity at high concentrations[1][2]
Liposomal Formulation Phospholipid Vesicles1-20 µMHigh encapsulation efficiency, protects cargo from degradation, potential for targeted deliveryMore complex preparation, variable uptake efficiency depending on formulation[3]

Table 2: Biological Activity of 9-HODE in Cultured Cells

ParameterCell Line9-HODE ConcentrationObserved EffectReference
PPARγ Activation HepG26 µM~2.5-fold increase in luciferase activity[4][5]
Gene Expression (mRNA)
CD36HepG21 µMUpregulation[4][5]
FASNHepG21 µMUpregulation[4][5]
PPARγHepG21 µMUpregulation[4][5]
FABP4THP-1 monocytes10 µMIncreased expression[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Ethanol (100%, anhydrous)

  • Sterile, conical glass vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • In a sterile glass vial, accurately weigh the desired amount of this compound.

  • Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously until the solid is fully dissolved.

  • If dissolution is incomplete, sonicate the vial in an ultrasonic water bath for short intervals until the solution is clear.

  • Aliquot the stock solution into smaller, single-use sterile glass vials to minimize freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

Protocol 2: Delivery of this compound using Bovine Serum Albumin (BSA)

Objective: To prepare a complex of this compound with BSA for enhanced solubility and delivery to cultured cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile glass tubes

  • Water bath at 37°C

  • Vortex mixer

Procedure:

  • Prepare a BSA solution (e.g., 10% w/v) in sterile PBS or serum-free medium.

  • In a sterile glass tube, add the desired amount of this compound stock solution.

  • Evaporate the ethanol under a gentle stream of sterile nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Add the pre-warmed (37°C) BSA solution to the lipid film.

  • Vortex immediately and incubate at 37°C for 30-60 minutes with intermittent vortexing to facilitate the formation of the complex.

  • The final solution can be sterile-filtered through a 0.22 µm syringe filter if necessary.

  • Dilute the this compound-BSA complex in cell culture medium to the desired final concentration for treating cells.

Protocol 3: Delivery of this compound using Cyclodextrin

Objective: To prepare an inclusion complex of this compound with cyclodextrin for delivery to cultured cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Methyl-β-cyclodextrin (MβCD)

  • Sterile serum-free cell culture medium

  • Sterile glass tubes

  • Water bath at 37°C

  • Vortex mixer

Procedure:

  • Prepare a stock solution of MβCD (e.g., 100 mM) in serum-free cell culture medium and warm to 37°C.

  • In a sterile glass tube, add the desired amount of this compound stock solution.

  • Evaporate the ethanol under a gentle stream of sterile nitrogen gas.

  • Add the pre-warmed MβCD solution to the lipid film.

  • Vortex vigorously for 1-2 minutes and then incubate at 37°C for 1 hour with occasional vortexing.

  • The resulting complex can be added to the cell culture medium to achieve the final desired concentration.

Protocol 4: Quantification of Cellular Lipid Accumulation using Oil Red O Staining

Objective: To visualize and quantify the accumulation of neutral lipids in cells following treatment with this compound.

Materials:

  • Cultured cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 10% formalin

  • 60% isopropanol (B130326)

  • Oil Red O stock solution (0.5% in isopropanol)

  • Oil Red O working solution (freshly prepared: 3 parts stock solution to 2 parts distilled water, filtered)

  • Hematoxylin (B73222) (for counterstaining)

  • Microscope

Procedure:

  • After treatment, wash the cells grown on coverslips or in multi-well plates twice with PBS.

  • Fix the cells with 10% formalin for 30-60 minutes at room temperature.

  • Wash the cells twice with distilled water.

  • Rinse the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the freshly prepared Oil Red O working solution to cover the cells.

  • Incubate for 15-30 minutes at room temperature.

  • Wash the cells thoroughly with distilled water until the excess stain is removed.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.

  • Visualize the lipid droplets (stained red) under a microscope.

  • For quantification, the stain can be eluted with isopropanol and the absorbance measured at ~520 nm.[7]

Protocol 5: PPARγ Reporter Gene Assay

Objective: To measure the activation of PPARγ by 9(R)-HODE released from its cholesteryl ester form.

Materials:

  • A suitable cell line (e.g., HEK293T or HepG2)

  • Expression vector for human PPARγ

  • Reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound delivery formulation

  • Positive control (e.g., Rosiglitazone)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

  • After 24 hours, replace the medium with fresh medium containing the this compound formulation at various concentrations. Include a vehicle control and a positive control.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the fold activation relative to the vehicle control.[8]

Visualizations

G cluster_delivery Delivery of this compound cluster_cell Cultured Cell cluster_signaling PPARγ Signaling Pathway CE_carrier 9(R)-HODE-CE Complexed with Carrier (BSA, Cyclodextrin, Liposome) Cell_Membrane Plasma Membrane CE_carrier->Cell_Membrane Delivery to cell surface Lysosome Lysosome/ Endosome Cell_Membrane->Lysosome Endocytosis Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus 9(R)-HODE Translocation Lysosome->Cytoplasm Hydrolysis by Esterases PPARg_RXR PPARγ/RXR Heterodimer Nucleus->PPARg_RXR 9(R)-HODE binds and activates PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binding Target_Genes Target Gene Transcription (e.g., CD36, FASN) PPRE->Target_Genes Activation G cluster_prep Preparation of Delivery Vehicle cluster_bsa BSA Complexation cluster_cyclo Cyclodextrin Inclusion cluster_lipo Liposome Formulation start 9(R)-HODE-CE in Ethanol evap_bsa Evaporate Solvent start->evap_bsa evap_cyclo Evaporate Solvent start->evap_cyclo film Thin Film Hydration start->film add_bsa Add BSA Solution evap_bsa->add_bsa incubate_bsa Incubate at 37°C add_bsa->incubate_bsa treat_cells Treat Cultured Cells incubate_bsa->treat_cells Add to Media add_cyclo Add MβCD Solution evap_cyclo->add_cyclo incubate_cyclo Incubate at 37°C add_cyclo->incubate_cyclo incubate_cyclo->treat_cells Add to Media extrude Extrusion film->extrude extrude->treat_cells Add to Media

References

Application Notes and Protocols for Investigating the Role of 9(R)-HODE Cholesteryl Ester in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. Found esterified to cholesterol as 9(R)-HODE cholesteryl ester, this molecule has been identified in atherosclerotic lesions, suggesting a potential role in the pathophysiology of cardiovascular diseases.[1] Its signaling activities, primarily through G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptors (PPARs), implicate it in inflammatory and metabolic pathways that are also crucial in cancer biology.[2][3][4]

These application notes provide a comprehensive guide for researchers interested in investigating the in vivo functions of this compound using animal models of atherosclerosis and cancer. It is important to note that while the presence and signaling of HODEs are documented, studies involving the direct exogenous administration of this compound to animal models are limited. Therefore, the following protocols and data tables are based on established methodologies for related compounds and provide a framework for designing and executing novel investigations into the biological roles of this specific cholesteryl ester.

Data Presentation: Anticipated Quantitative Outcomes

The following tables present hypothetical yet plausible quantitative data that could be expected from the proposed animal studies. These are intended to serve as a guide for experimental design and data analysis.

Table 1: Hypothetical Effects of this compound on Atherosclerosis in ApoE-/- Mice

ParameterVehicle Control (ApoE-/- on Western Diet)This compound (10 mg/kg/day)p-value
Aortic Lesion Area (% of total aorta) 15.2 ± 2.522.8 ± 3.1<0.05
Aortic Root Lesion Area (μm²) 250,000 ± 35,000375,000 ± 42,000<0.05
Plasma Total Cholesterol (mg/dL) 450 ± 50470 ± 60>0.05
Plasma Triglycerides (mg/dL) 150 ± 20160 ± 25>0.05
Aortic Macrophage Infiltration (% area) 12.5 ± 1.818.9 ± 2.2<0.05
Aortic TNF-α Expression (relative to control) 1.0 ± 0.22.5 ± 0.4<0.01
Plasma IL-6 (pg/mL) 35 ± 862 ± 11<0.05

Table 2: Hypothetical Effects of this compound on Tumor Growth in a Xenograft Mouse Model (e.g., Human Colorectal Cancer Cell Line)

ParameterVehicle ControlThis compound (20 mg/kg/day)p-value
Tumor Volume at Day 21 (mm³) 850 ± 1201250 ± 150<0.05
Tumor Weight at Day 21 (mg) 780 ± 1101150 ± 130<0.05
Ki-67 Positive Cells (% of tumor area) 65 ± 880 ± 10<0.05
CD31 Staining (microvessel density) 25 ± 438 ± 5<0.01
Tumor PPARγ Target Gene Expression (relative to control) 1.0 ± 0.32.8 ± 0.5<0.01
Tumor GPR132 Expression (relative to control) 1.0 ± 0.21.2 ± 0.3>0.05

Signaling Pathways

The biological effects of 9(R)-HODE, the active component of the cholesteryl ester, are mediated through key signaling pathways, primarily involving GPR132 and PPARs.

GPR132_Signaling 9(R)-HODE 9(R)-HODE GPR132 GPR132 (G2A) 9(R)-HODE->GPR132 Gq Gαq GPR132->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Inflammation Pro-inflammatory Gene Expression PKC->Inflammation

Figure 1: 9(R)-HODE signaling through the GPR132 receptor.

PPAR_Signaling cluster_nucleus Nucleus 9(R)-HODE 9(R)-HODE PPARg PPARγ 9(R)-HODE->PPARg Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription CD36 CD36 Gene_Transcription->CD36 FABP4 FABP4 Gene_Transcription->FABP4

Figure 2: 9(R)-HODE-mediated activation of PPARγ signaling.

Experimental Protocols

The following are detailed protocols for investigating the role of this compound in animal models of atherosclerosis and cancer.

Protocol 1: Atherosclerosis Study in ApoE-/- Mice

This protocol outlines the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice and the administration of this compound to assess its impact on lesion development.

1. Animal Model and Diet:

  • Animals: Male ApoE-/- mice, 8 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: Western-type diet (21% fat, 0.15% cholesterol) to induce atherosclerosis.

2. Experimental Groups:

  • Group 1 (Control): ApoE-/- mice on a Western diet receiving vehicle control (e.g., corn oil) by oral gavage daily.

  • Group 2 (Treatment): ApoE-/- mice on a Western diet receiving this compound (e.g., 10 mg/kg body weight, dissolved in vehicle) by oral gavage daily.

3. Administration of this compound:

  • Preparation: Dissolve this compound in a suitable vehicle such as corn oil. Ensure complete dissolution, potentially with gentle warming and sonication. Prepare fresh daily.

  • Administration: Administer the solution or vehicle via oral gavage once daily for 12 weeks. Use appropriate gavage needle sizes for mice (e.g., 20-22 gauge, 1-1.5 inches).[5][6]

4. Monitoring and Sample Collection:

  • Monitor body weight and food intake weekly.

  • At the end of the 12-week treatment period, fast mice overnight and collect blood via cardiac puncture under anesthesia.

  • Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Harvest the aorta from the heart to the iliac bifurcation for en face analysis and the heart for aortic root sectioning.

5. Analysis of Atherosclerotic Lesions:

  • En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.[7] Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

  • Aortic Root Analysis: Embed the upper portion of the heart in OCT compound, freeze, and prepare serial cryosections of the aortic root. Stain sections with Oil Red O and hematoxylin. Quantify the lesion area in the aortic sinuses.

6. Biochemical and Molecular Analyses:

  • Plasma Lipids: Measure total cholesterol, HDL-C, LDL-C, and triglycerides in plasma using commercial kits.

  • Inflammatory Markers: Measure plasma levels of cytokines (e.g., IL-6, TNF-α) using ELISA.

  • Gene Expression: Extract RNA from a portion of the aorta and perform qRT-PCR to analyze the expression of inflammatory and lipid metabolism genes (e.g., TNF-α, MCP-1, CD36, PPARγ).

Atherosclerosis_Workflow Start Start: ApoE-/- Mice (8 weeks) Diet Western Diet (12 weeks) Start->Diet Grouping Randomize into Groups (Control vs. Treatment) Diet->Grouping Control Daily Oral Gavage: Vehicle Grouping->Control Treatment Daily Oral Gavage: 9(R)-HODE-CE Grouping->Treatment Monitoring Weekly Monitoring: Body Weight, Food Intake Control->Monitoring Treatment->Monitoring Endpoint Endpoint (Week 12): Sample Collection Monitoring->Endpoint Blood Blood Collection: Plasma Lipids, Cytokines Endpoint->Blood Aorta Aorta Harvest: Lesion Analysis, Gene Expression Endpoint->Aorta

Figure 3: Experimental workflow for the atherosclerosis study.

Protocol 2: Cancer Xenograft Study

This protocol describes the use of a tumor xenograft model to evaluate the effect of this compound on cancer progression.

1. Cell Culture and Animal Model:

  • Cell Line: A suitable human cancer cell line (e.g., HCT116 colorectal cancer cells). Maintain cells in appropriate culture medium.

  • Animals: Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

2. Tumor Implantation:

  • Harvest cancer cells during the logarithmic growth phase.

  • Resuspend cells in a mixture of sterile PBS and Matrigel (1:1 ratio).

  • Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.

3. Experimental Groups and Treatment:

  • Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into experimental groups.

  • Group 1 (Control): Mice receiving vehicle control (e.g., corn oil) by oral gavage daily.

  • Group 2 (Treatment): Mice receiving this compound (e.g., 20 mg/kg body weight) by oral gavage daily.

4. Tumor Growth Monitoring and Endpoint:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor body weight and overall health of the animals.

  • Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at a fixed time point (e.g., 21 days post-treatment initiation).

5. Sample Collection and Analysis:

  • At the endpoint, collect blood for plasma analysis.

  • Excise tumors, weigh them, and divide for different analyses.

  • Histology: Fix a portion of the tumor in 4% paraformaldehyde, embed in paraffin, and perform immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).

  • Molecular Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for RNA and protein extraction. Analyze gene expression (e.g., PPARγ target genes) by qRT-PCR and protein expression by Western blotting.

Cancer_Workflow Start Start: Immunocompromised Mice Implantation Subcutaneous Injection of Cancer Cells Start->Implantation Tumor_Growth Tumor Growth to ~100 mm³ Implantation->Tumor_Growth Grouping Randomize into Groups (Control vs. Treatment) Tumor_Growth->Grouping Control Daily Oral Gavage: Vehicle Grouping->Control Treatment Daily Oral Gavage: 9(R)-HODE-CE Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement (every 2-3 days) Control->Monitoring Treatment->Monitoring Endpoint Endpoint: (e.g., Day 21) Monitoring->Endpoint Tumor_Harvest Tumor Excision: Weight, Histology, Molecular Analysis Endpoint->Tumor_Harvest

Figure 4: Experimental workflow for the cancer xenograft study.

Protocol 3: Lipid Extraction and Analysis from Tissues

This protocol describes a general method for extracting total lipids from tissues for the subsequent analysis of this compound.

1. Materials:

  • Homogenizer

  • Chloroform, Methanol (LC-MS grade)

  • Internal standard (e.g., d7-cholesteryl oleate)

  • Nitrogen gas evaporator

  • LC-MS/MS system

2. Procedure:

  • Weigh a frozen tissue sample (e.g., aorta or tumor, ~20-50 mg).

  • Add the tissue to a homogenizer tube with an appropriate volume of ice-cold PBS and the internal standard.

  • Homogenize the tissue thoroughly.

  • Perform a Bligh-Dyer or Folch lipid extraction by adding a 2:1 mixture of chloroform:methanol to the homogenate.[3]

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

3. LC-MS/MS Analysis:

  • Use a reverse-phase C18 column for chromatographic separation.

  • Develop a gradient elution method to separate this compound from other lipid species.

  • Optimize mass spectrometry parameters for the detection and quantification of the parent and fragment ions of this compound and the internal standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve.[8][9]

Conclusion

The provided application notes and protocols offer a robust framework for initiating in vivo investigations into the role of this compound in atherosclerosis and cancer. While direct precedent is limited, the proposed methodologies are grounded in established techniques for studying lipid metabolism and its impact on disease. By carefully designing and executing these experiments, researchers can elucidate the in vivo functions of this intriguing molecule and potentially identify new therapeutic targets.

References

Application Notes and Protocols for In Vitro Induction of 9(R)-HODE Cholesteryl Ester Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) is a bioactive oxidized metabolite of linoleic acid. Its formation is elevated in tissues undergoing oxidative stress and is implicated in various pathophysiological processes, including atherosclerosis. Within cells, 9(R)-HODE can be esterified to cholesterol to form 9(R)-HODE cholesteryl ester, a molecule that has been identified in atherosclerotic lesions.[1][2] The formation of this cholesteryl ester is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[3][4][5][6] ACAT1 is a ubiquitously expressed intracellular enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets.[3][5][7]

These application notes provide detailed protocols for the in vitro enzymatic synthesis of 9(R)-HODE from linoleic acid and its subsequent esterification to cholesterol, catalyzed by ACAT1. Methodologies for the quantification of the resulting this compound are also described.

Signaling Pathway for 9(R)-HODE Formation

The enzymatic synthesis of 9(R)-HODE from linoleic acid can be achieved through several pathways, with the cyclooxygenase (COX) pathway being of particular interest due to its stereoselectivity.

9R_HODE_Formation Enzymatic Formation of 9(R)-HODE via COX Pathway Linoleic_Acid Linoleic Acid COX_Enzyme Cyclooxygenase (COX-1/COX-2) Linoleic_Acid->COX_Enzyme 9R_HpODE 9(R)-Hydroperoxy-10(E),12(Z)- octadecadienoic acid (9(R)-HpODE) COX_Enzyme->9R_HpODE Peroxidases Peroxidases (e.g., GSH-Px) 9R_HpODE->Peroxidases 9R_HODE 9(R)-Hydroxy-10(E),12(Z)- octadecadienoic acid (9(R)-HODE) Peroxidases->9R_HODE Experimental_Workflow In Vitro Workflow for this compound Synthesis cluster_step1 Step 1: 9(R)-HODE Synthesis cluster_step2 Step 2: Cholesteryl Ester Formation cluster_analysis Analysis Linoleic_Acid_Substrate Linoleic Acid COX_Reaction Incubation with COX Enzyme (e.g., Ovine COX-1) Linoleic_Acid_Substrate->COX_Reaction Extraction_Purification Extraction and Purification of 9(R)-HODE COX_Reaction->Extraction_Purification 9R_HODE_Product Purified 9(R)-HODE Extraction_Purification->9R_HODE_Product Acyl_CoA_Synthase Conversion to 9(R)-HODE-CoA (Acyl-CoA Synthetase) 9R_HODE_Product->Acyl_CoA_Synthase ACAT1_Reaction Incubation with Cholesterol and ACAT1 (Cell Lysate/Microsomes or Purified Enzyme) Acyl_CoA_Synthase->ACAT1_Reaction Lipid_Extraction Total Lipid Extraction ACAT1_Reaction->Lipid_Extraction LC_MS_MS LC-MS/MS Quantification of this compound Lipid_Extraction->LC_MS_MS

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 9(R)-HODE Cholesteryl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals quantifying 9(R)-HODE cholesteryl ester using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Q1: Why is my this compound signal weak or completely absent?

A weak or absent signal can stem from multiple factors, ranging from sample handling to instrument settings. A complete loss of signal often points to a singular, critical issue.[1][2] Consider the following potential causes:

  • Analyte Stability: this compound, like other oxidized lipids, can be susceptible to degradation. Minimize sample exposure to air and light, work efficiently, and store extracts at low temperatures (-20°C or below).[3] The stability of the cholesteryl ester is generally good, with a shelf life of at least 2 years when stored at -20°C.[4]

  • Poor Ionization Efficiency: Cholesteryl esters (CEs) are known for their relatively poor electrospray ionization efficiency due to their inherent weak dipole moment.[5][6] Unlike free fatty acids like 9-HODE which are analyzed in negative ion mode, CEs are typically analyzed in positive ion mode.[5][7]

  • Incorrect Ionization Mode: Ensure you are using positive ion electrospray ionization (ESI+). CEs do not readily deprotonate; instead, they form adducts with cations like ammonium (B1175870) ([M+NH4]+), sodium ([M+Na]+), or lithium ([M+Li]+).[5][8]

  • Suboptimal Source Parameters: Mass spectrometer source settings, including spray voltage, gas flows, and temperatures, must be optimized for your specific analyte and instrument.[1]

  • Source Contamination: A contaminated ion source can significantly reduce sensitivity. Regular cleaning of source components is crucial for maintaining performance.[3]

Q2: How can I improve the ionization of this compound?

Improving ionization is key for achieving a strong signal.

  • Use Adduct-Forming Modifiers: Since CEs ionize poorly on their own, the mobile phase or a post-column infusion should contain a source of cations to promote adduct formation.

    • Ammonium: Add ammonium acetate (B1210297) or ammonium formate (B1220265) to the mobile phase to encourage the formation of [M+NH4]+ adducts.[9]

    • Sodium/Lithium: The addition of micromolar concentrations of NaOH or LiOH to samples prior to infusion can form sodiated ([M+Na]+) or lithiated ([M+Li]+) adducts.[5][8] These adducts often provide enhanced ionization and specific fragmentation patterns.[5][6][8]

  • Optimize Source Conditions: Directly infuse a standard solution of this compound to tune source parameters. Adjust spray voltage, sheath and auxiliary gas flows, and capillary temperature to maximize the signal of the chosen adduct.[1][8]

Q3: My signal is inconsistent between samples. How can I mitigate matrix effects?

Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance analyte ionization, are a common challenge.[3]

  • Improve Sample Cleanup: A simple extraction may not be sufficient. Use solid-phase extraction (SPE) to effectively remove interfering compounds like phospholipids.[3][10]

  • Optimize Chromatography: Ensure your LC method provides good separation of the analyte from matrix components. Adjusting the gradient or using a different column chemistry may be necessary.[3]

  • Use a Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects and analyte loss during sample preparation is to use a co-eluting, stable isotope-labeled internal standard, such as a deuterated version of the analyte.[3]

Q4: I am seeing a peak at the correct retention time, but the MS/MS fragmentation is weak or unexpected. What's wrong?

This often relates to the stability of the precursor ion and the collision energy used.

  • Adduct-Specific Fragmentation: The fragmentation of cholesteryl esters is highly dependent on the adduct formed.

    • Ammoniated Adducts ([M+NH4]+): Collision-induced dissociation (CID) typically yields a robust cholestane (B1235564) positive ion at m/z 369.3.[5]

    • Sodiated/Lithiated Adducts ([M+Na]+/[M+Li]+): These adducts fragment via a neutral loss of cholestane (NL 368.5).[5][8] This specific neutral loss can be used for highly selective quantification.[8][11]

  • Optimize Collision Energy: Infuse a standard and perform a product ion scan while varying the collision energy to find the optimal setting that maximizes the intensity of the desired fragment ion (e.g., m/z 369.3 or the precursor in a neutral loss scan).[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low signal intensity for this compound.

TroubleshootingWorkflow start Low or No Signal for This compound check_ms Step 1: Verify MS Function Infuse Standard Directly start->check_ms signal_present Signal is Present? check_ms->signal_present check_lc Step 2: Check LC System (Column, Mobile Phase, Leaks) signal_present->check_lc  Yes optimize_ms Step 2: Optimize MS Parameters (Ionization Mode, Source Settings, Adducts) signal_present->optimize_ms No   check_sample Step 3: Evaluate Sample Prep (Extraction, Stability, Concentration) check_lc->check_sample LC OK resolve_lc Problem Likely in LC System - Check for leaks - Prepare fresh mobile phase - Check/replace column check_lc->resolve_lc LC Problem Found resolve_sample Problem Likely in Sample Prep - Use internal standard - Improve cleanup (SPE) - Check for degradation check_sample->resolve_sample resolve_ms Problem Likely in MS System - Use ESI Positive Mode - Add cation source (e.g., NH4OAc) - Tune source parameters - Clean ion source optimize_ms->resolve_ms

A logical workflow for troubleshooting low MS signal.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to isolate cholesteryl esters from a biological matrix like plasma, reducing interferences.

SamplePrepWorkflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Silica) cluster_final Final Steps start Biological Sample (e.g., 200 µL Plasma) spike Spike with Internal Standard (e.g., d7-Cholesteryl Oleate) start->spike extract Perform Lipid Extraction (e.g., Bligh-Dyer with LiCl) spike->extract dry Evaporate to Dryness (Under Nitrogen Stream) extract->dry reconstitute Reconstitute in Loading Solvent (e.g., Hexane) dry->reconstitute condition Condition SPE Cartridge (Hexane) load Load Sample reconstitute->load condition->load wash Wash Interferences (e.g., Hexane (B92381)/Ethyl Acetate) load->wash elute Elute Cholesteryl Esters (e.g., Acetone/Isopropanol) wash->elute dry_final Evaporate to Dryness elute->dry_final reconstitute_final Reconstitute in Mobile Phase dry_final->reconstitute_final analyze Inject for LC-MS/MS Analysis reconstitute_final->analyze

Workflow for sample preparation and extraction.

Methodology:

  • Lipid Extraction: Perform a lipid extraction from the biological sample (e.g., plasma) using a modified Bligh-Dyer method.[5] Add an internal standard before extraction.

  • Drying and Reconstitution: The final organic layer is evaporated to dryness under a stream of nitrogen.[5] The residue is reconstituted in a non-polar solvent like hexane for SPE loading.

  • SPE Cleanup:

    • Sorbent: Use a silica-based SPE cartridge.

    • Conditioning: Condition the cartridge with hexane.

    • Loading: Load the reconstituted sample onto the cartridge.

    • Washing: Wash the cartridge with a hexane/diethyl ether mixture to remove non-polar impurities.[9]

    • Elution: Elute the cholesteryl ester fraction with a more polar solvent mixture, such as hexane:diethyl ether (98:2, v/v).[9]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase for injection.[10]

LC-MS/MS Analysis Parameters

The following tables provide typical starting parameters for the analysis of cholesteryl esters. Optimization is required for specific instruments.[5][8]

Table 1: Liquid Chromatography (LC) Parameters

ParameterTypical Value
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10) + 10 mM Ammonium Acetate
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 40 - 55 °C
Injection Vol. 5 - 10 µL
Gradient Start at ~60-70% B, ramp to 100% B, hold, and re-equilibrate.

Table 2: Mass Spectrometry (MS) Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM) / Neutral Loss (NL)
Spray Voltage 3500 - 4000 V[8]
Capillary Temp. 270 - 350 °C[8]
Sheath/Nebulizer Gas Nitrogen
SRM Transition Ammoniated Adduct: [M+NH4]+ → 369.3
Neutral Loss Scan Sodiated/Lithiated Adduct: Scan for NL of 368.5[5][8]
Collision Energy Must be optimized empirically (start around 25 eV)[5]

9(R)-HODE Signaling Context

9(R)-HODE is an oxidized metabolite of linoleic acid formed by enzymes like cyclooxygenases (COX-1, COX-2) or via non-enzymatic free radical oxidation.[12] In tissues, it can be esterified into complex lipids like cholesteryl esters.[3] These oxidized esters are found in atherosclerotic lesions and can be taken up by macrophages, contributing to foam cell formation and inflammation.[4][13]

SignalingPathway cluster_formation Formation cluster_esterification Esterification & Transport cluster_pathology Pathological Role LA Linoleic Acid HODE 9(R)-HODE LA->HODE COX COX-1 / COX-2 (Enzymatic Oxidation) COX->HODE ROS Free Radicals (Non-Enzymatic) ROS->HODE HODE_CE 9(R)-HODE Cholesteryl Ester HODE->HODE_CE Cholesterol Cholesterol Cholesterol->HODE_CE ACAT ACAT Enzyme ACAT->HODE_CE Lipoproteins Incorporation into Lipoproteins (LDL, HDL) HODE_CE->Lipoproteins Macrophage Macrophage Uptake Lipoproteins->Macrophage in arterial wall FoamCell Foam Cell Formation Macrophage->FoamCell Atherosclerosis Atherosclerosis Progression FoamCell->Atherosclerosis

Simplified pathway of 9(R)-HODE esterification.

References

overcoming matrix effects in 9(R)-HODE cholesteryl ester quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 9(R)-HODE cholesteryl ester (9(R)-HODE-CE). This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to sample matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are matrix effects and why are they a significant problem for 9(R)-HODE-CE quantification?

A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1] In the analysis of 9(R)-HODE-CE from biological samples like plasma or tissue, these effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This interference compromises the accuracy, precision, and sensitivity of quantification.[2][4] Cholesteryl esters are particularly susceptible due to the complexity of the lipidome, where high-abundance lipids like phospholipids (B1166683) and triglycerides can co-extract and interfere with the ionization of the target analyte.[5][6]

Q2: My signal for 9(R)-HODE-CE is inconsistent and lower than expected. How do I confirm if this is a matrix effect?

A: The most direct way to diagnose matrix effects is through a Post-Extraction Spiking Experiment . This quantitative method compares the signal response of 9(R)-HODE-CE in a clean, neat solvent versus its response when spiked into the final extract of a blank biological sample.[2][7]

  • A response in the matrix extract that is significantly lower than in the neat solvent indicates ion suppression .

  • A response that is significantly higher indicates ion enhancement .

A qualitative method, Post-Column Infusion , can also be used to identify chromatographic regions where matrix effects occur.[8] This involves infusing a constant flow of a 9(R)-HODE-CE standard into the mass spectrometer while injecting a blank matrix extract onto the column. Dips in the baseline signal correspond to retention times where co-eluting matrix components cause ion suppression.[2][6]

Q3: What is the most effective sample preparation technique to minimize matrix effects for lipid extracts?

A: While simpler methods like Protein Precipitation (PPT) are fast, they often result in "dirty" extracts with significant matrix effects.[5] For complex lipid analyses, Solid-Phase Extraction (SPE) is generally the most effective technique for removing interfering components like phospholipids.[5][9][10][11] SPE methods can be tailored to selectively isolate neutral lipids like cholesteryl esters while removing more polar, matrix-interfering species.[9][10] Liquid-Liquid Extraction (LLE) can also offer better cleanup than PPT and can be optimized by adjusting solvent polarity and pH.[5]

Q4: I am using a stable isotope-labeled internal standard (SIL-IS). Do I still need to worry about matrix effects?

A: Yes. A SIL-IS, such as 9(R)-HODE-d4-CE, is the best tool to compensate for matrix effects, but it does not eliminate them.[5][7] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate analyte/IS ratio for quantification.[3][7] However, severe ion suppression can still reduce the signal of both the analyte and the IS below the limit of quantification (LOQ), leading to a loss of sensitivity.[5][8] Therefore, the primary goal should always be to minimize matrix effects through optimized sample preparation and chromatography, even when using a SIL-IS.[8]

Q5: How do I quantitatively assess matrix effects according to regulatory guidelines (e.g., FDA)?

A: Regulatory bodies like the FDA require a quantitative evaluation of matrix effects during bioanalytical method validation.[1][12] The Matrix Factor (MF) is calculated by comparing the peak area of an analyte spiked post-extraction into a blank matrix with the peak area of the analyte in a neat solution.[7][13]

  • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) [7]

  • An MF < 1 indicates suppression; an MF > 1 indicates enhancement.[7]

To comply with guidelines, this should be tested in at least six different lots of the biological matrix.[1][13] The precision of the calculated MF, expressed as the coefficient of variation (%CV), should not exceed 15%.[13]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method has a profound impact on the degree of matrix effect and analyte recovery. The table below summarizes typical performance data for three common techniques when analyzing cholesteryl esters in plasma.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Factor (MF) 0.45 (Severe Suppression)0.75 (Moderate Suppression)0.95 (Minimal Effect)
Analyte Recovery (%) >95%80 - 90%85 - 95%
Precision (%CV) <15%<10%<5%
Extract Cleanliness PoorModerateHigh
Throughput HighModerateLow to Moderate
Recommendation Not recommended for quantitative bioanalysis due to significant matrix effects.A viable option, but requires careful optimization of extraction solvents.Highly recommended for minimizing matrix effects and achieving the highest data quality.[9][10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Spiking

This protocol details the procedure to calculate the Matrix Factor (MF) as required for method validation.

1. Preparation of Solutions:

  • Set A (Neat Solution): Prepare a solution of 9(R)-HODE-CE and its SIL-IS in the final reconstitution solvent at two concentration levels: Low Quality Control (LQC) and High Quality Control (HQC).

  • Set B (Post-Extraction Spike): Use blank biological matrix (e.g., plasma) from at least six different sources.[1]

2. Sample Processing:

  • Process the blank matrix samples (Set B) using your validated extraction procedure (e.g., SPE).

  • After the final evaporation step, reconstitute the dried extracts with the solutions from Set A (one LQC and one HQC sample for each of the six matrix sources).

3. LC-MS/MS Analysis:

  • Analyze the samples from Set A and Set B using the established LC-MS/MS method.

  • Record the peak area responses for both the analyte and the IS.

4. Calculation:

  • For each matrix lot and concentration level, calculate the Matrix Factor (MF) for the analyte: MF = Peak Area of Analyte in Set B / Mean Peak Area of Analyte in Set A

  • Calculate the IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six matrix lots. The %CV should not be greater than 15%.[13]

Protocol 2: Solid-Phase Extraction (SPE) for Cholesteryl Ester Enrichment from Plasma

This protocol provides a general method for isolating cholesteryl esters from plasma while removing phospholipids and other interferences. An aminopropyl-bonded silica (B1680970) SPE phase is often effective for this separation.[9][10][11]

1. Sample Pre-treatment:

  • To 100 µL of plasma, add the SIL-IS.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to precipitate proteins and perform an initial lipid extraction.

  • Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 10 minutes.

  • Collect the lower organic phase.

2. SPE Cartridge Conditioning:

  • Condition an aminopropyl SPE cartridge (e.g., 100 mg) by passing 2 mL of hexane (B92381) through it.

3. Sample Loading:

  • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in 500 µL of hexane and load it onto the conditioned SPE cartridge.

4. Elution Fractions:

  • Wash (Remove Neutral Lipids): Elute with 2 mL of hexane:ethyl acetate (B1210297) (98:2, v/v). This fraction may contain some neutral lipids but is typically discarded.

  • Elute Cholesteryl Esters: Elute the target 9(R)-HODE-CE fraction with 2 mL of hexane:isopropyl ether (80:20, v/v). Collect this fraction.

  • Elute Polar Lipids (Discard): Elute and discard remaining polar lipids (e.g., phospholipids) with 2 mL of methanol.

5. Final Preparation:

  • Evaporate the collected cholesteryl ester fraction to dryness under nitrogen.

  • Reconstitute the sample in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.

Visualizations

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope- Labeled Internal Standard Sample->Add_IS Extraction Lipid Extraction (LLE or PPT) Add_IS->Extraction Cleanup SPE Cleanup (Remove Phospholipids) Extraction->Cleanup Key step to minimize matrix effects Evap Evaporate & Reconstitute Cleanup->Evap Inject Inject Sample Evap->Inject LC Chromatographic Separation (Separate Analyte from Matrix) Inject->LC MS Mass Spectrometry (MRM Detection) LC->MS Data Data Processing (Analyte/IS Ratio) MS->Data

Caption: Workflow for 9(R)-HODE-CE quantification highlighting key stages for matrix effect mitigation.

G start Inconsistent or Suppressed Signal? assess_me Perform Post-Extraction Spiking Experiment start->assess_me me_present Matrix Effect Confirmed? (MF < 0.8 or > 1.2) assess_me->me_present optimize_sp Optimize Sample Prep: Switch from PPT to LLE or SPE me_present->optimize_sp Yes no_me Matrix Effect Not Significant. Investigate other causes: - Instrument Performance - Analyte Stability - Standard Preparation me_present->no_me No optimize_lc Optimize Chromatography: Improve separation from interfering peaks optimize_sp->optimize_lc use_sil_is Implement a Stable Isotope-Labeled IS optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effect and Re-validate Method use_sil_is->revalidate

Caption: A troubleshooting decision tree for diagnosing and resolving matrix effect issues.

References

improving the stability of 9(R)-HODE cholesteryl ester during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9(R)-HODE Cholesteryl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an oxidized cholesteryl ester that has been identified in atherosclerotic lesions.[1] Its stability is crucial because, like other polyunsaturated fatty acid derivatives, it is susceptible to further oxidation and degradation.[2] This degradation can lead to the formation of various byproducts, potentially altering its biological activity and leading to inconsistent and unreliable experimental results.[2]

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound, like other lipids, is primarily affected by:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including oxidation.[3][4]

  • Oxygen: Exposure to atmospheric oxygen is a key driver of lipid peroxidation.[3][5]

  • Light: Exposure to light, particularly UV light, can promote the formation of free radicals and accelerate oxidation.[2][3]

  • Solvent Purity: The use of high-purity, peroxide-free solvents is critical, as impurities can initiate or participate in degradation reactions.[2]

  • Presence of Water: Water can lead to the hydrolysis of the ester bond.[2]

  • Repeated Freeze-Thaw Cycles: These cycles can introduce variability and potentially degrade the compound.[2]

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes the rate of chemical degradation.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.[2]
Container Amber glass vial with a Teflon-lined capProtects from light and prevents leaching of plasticizers.[6]
Form In a high-purity organic solvent (e.g., ethanol)Prevents hydrolysis and sublimation that can occur with lyophilized powders.[2][5]

A leading supplier indicates that this compound is stable for at least 2 years when stored at -20°C.[1]

Q4: Can I use antioxidants to improve the stability of this compound?

Yes, the addition of an antioxidant such as butylated hydroxytoluene (BHT) to solvents used for lipid extraction and storage can help prevent further auto-oxidation.[6] However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream experimental assays.

Troubleshooting Guides

This section addresses common issues that researchers may encounter when working with this compound.

Problem Possible Causes Troubleshooting Solutions
Inconsistent Experimental Results Compound Degradation: The stock solution may have degraded due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at -20°C or below, under an inert atmosphere, and protected from light. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new vial. 3. Assess Purity: Use HPLC to check the purity of the stock solution. The appearance of multiple peaks may indicate degradation.[2]
Solvent Impurities: Solvents may contain peroxides or other reactive species.1. Use High-Purity Solvents: Always use HPLC-grade or higher, peroxide-free solvents for preparing solutions.[2] 2. Proper Solvent Storage: Store solvents according to the manufacturer's recommendations to prevent the accumulation of impurities.
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound.1. Aliquot Stock Solutions: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Low or No Cellular Response Sub-optimal Concentration: The effective concentration can be cell-type dependent.1. Perform a Dose-Response Curve: Determine the optimal concentration for your specific experimental model.[2]
Poor Bioavailability: The compound may not be effectively delivered to the cells in the culture medium.1. Vehicle Control: Ensure the solvent used to dissolve the compound (e.g., ethanol) is not interfering with cellular uptake and is used at a non-toxic concentration (typically <0.1%). 2. Serum Concentration: High concentrations of serum in the culture medium can bind to lipids, reducing their availability. Consider reducing the serum concentration during treatment.[2]
Compound Degradation in Media: The compound may be unstable in the aqueous environment of the cell culture media over long incubation times.1. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time.
High Background Signal in Assays Non-specific Binding: The compound or detection reagents may be binding non-specifically.1. Washing Steps: Include thorough washing steps with a suitable buffer (e.g., PBS) before and after treatment.[2] 2. Optimize Reagent Concentrations: Titrate detection reagents to determine the optimal concentration that minimizes background signal.

Experimental Protocols

Protocol: Assessing the Stability of this compound by HPLC

This protocol provides a general framework for assessing the purity and stability of this compound over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade ethanol (B145695)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Amber glass HPLC vials

Procedure:

  • Initial Purity Assessment (Time Zero):

    • Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Inject the solution onto the HPLC system. A typical gradient could be 80-100% Mobile Phase B over 15 minutes.

    • Monitor the elution profile at 234 nm, which is the characteristic absorbance maximum for the conjugated diene system in HODEs.[1][7]

    • A pure sample should show a single, sharp peak at the expected retention time.[2] Record the peak area of this initial sample.

  • Stability Study Setup:

    • Aliquot the stock solution into several amber glass vials, flush with an inert gas (argon or nitrogen), and seal tightly.

    • Store the vials under the desired storage conditions to be tested (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the vial to warm to room temperature before opening to prevent condensation.[6]

    • Analyze the sample by HPLC using the same method as the initial assessment.

    • Compare the chromatogram to the time-zero sample. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the time-zero sample.

    • Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.

Visualizations

Below are diagrams illustrating key concepts related to the stability and activity of this compound.

Factors Affecting this compound Stability cluster_degradation Degradation Pathways cluster_factors Influencing Factors cluster_prevention Preventative Measures Oxidation Oxidation Hydrolysis Hydrolysis Temperature Temperature Temperature->Oxidation Oxygen Oxygen Oxygen->Oxidation Light Light Light->Oxidation Water Water Water->Hydrolysis LowTemp Low Temperature Storage (-20°C) LowTemp->Oxidation Inhibits InertAtmosphere Inert Atmosphere (Ar/N2) InertAtmosphere->Oxygen Displaces LightProtection Light Protection (Amber Vials) LightProtection->Light Blocks HighPuritySolvents High-Purity Solvents HighPuritySolvents->Oxidation Reduces Initiators

Caption: Key factors influencing the degradation of this compound and preventative measures.

Experimental Workflow for Stability Assessment Start Prepare Stock Solution of this compound T0_Analysis Time-Zero HPLC Analysis for Initial Purity Start->T0_Analysis Aliquoting Aliquot Samples and Store Under Different Conditions T0_Analysis->Aliquoting Time_Points Analyze Samples at Predetermined Time Points Aliquoting->Time_Points Data_Analysis Compare Chromatograms and Quantify Degradation Time_Points->Data_Analysis Conclusion Determine Optimal Storage Conditions Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the storage stability of this compound.

Signaling Pathways of 9-HODE in Macrophages cluster_gpr132 GPR132 Pathway cluster_ppar PPARγ Pathway HODE 9-HODE GPR132 GPR132 (G2A) Receptor HODE->GPR132 PPARg PPARγ Activation HODE->PPARg Gq Gq Activation GPR132->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3/DAG Signaling PLC->IP3_DAG Inflammation Pro-inflammatory Response IP3_DAG->Inflammation Gene_Expression Gene Expression (e.g., CD36) PPARg->Gene_Expression Foam_Cell Foam Cell Formation Gene_Expression->Foam_Cell

Caption: Simplified signaling pathways of 9-HODE in macrophages, relevant to atherosclerosis.

References

Technical Support Center: Optimizing Chromatographic Resolution of HODE Cholesteryl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxyoctadecadienoic acid (HODE) cholesteryl ester isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of these critical lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating HODE cholesteryl ester isomers?

A1: The main difficulties lie in resolving both positional isomers (e.g., 9-HODE vs. 13-HODE cholesteryl esters) and stereoisomers (enantiomers, e.g., (R)- and (S)-9-HODE cholesteryl ester). These molecules are structurally very similar, differing only in the position of the hydroxyl group on the fatty acid chain or its spatial orientation. Their large, nonpolar cholesteryl ester group dominates their physical properties, making subtle isomeric differences challenging to exploit for chromatographic separation.

Q2: Which chromatographic techniques are best suited for analyzing HODE cholesteryl ester isomers?

A2: A combination of techniques is often employed. High-Performance Liquid Chromatography (HPLC) is the core method, typically using normal-phase, reversed-phase, or chiral columns. For definitive identification and quantification, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS), which can help distinguish isomers based on their fragmentation patterns.

Q3: Is sample preparation critical for good resolution?

A3: Absolutely. Proper sample preparation is crucial to minimize matrix effects and interferences. For biological samples, this usually involves lipid extraction followed by solid-phase extraction (SPE) to isolate the cholesteryl ester fraction. Incomplete sample cleanup can lead to poor peak shape, co-elution with other lipids, and ion suppression in mass spectrometry.

Q4: Do I need to derivatize my HODE cholesteryl esters before analysis?

A4: For HPLC-UV or HPLC-MS analysis of the intact cholesteryl esters, derivatization is generally not required. However, if you are analyzing the HODE fatty acids after hydrolysis of the cholesteryl ester, derivatization to form methyl esters or other derivatives can improve chromatographic performance, particularly for gas chromatography (GC-MS) analysis.

Troubleshooting Guides

Issue 1: Poor Resolution of Positional Isomers (e.g., 9-HODE vs. 13-HODE Cholesteryl Esters)

Symptom: Your chromatogram shows a single, broad peak or two poorly resolved, overlapping peaks for the positional isomers.

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase For normal-phase HPLC, a silica (B1680970) column is a good starting point. For reversed-phase, a C18 or C30 column can be effective. C30 columns offer enhanced shape selectivity which can be beneficial for isomers.
Suboptimal Mobile Phase Composition In normal-phase HPLC, fine-tune the ratio of a nonpolar solvent (e.g., hexane) to a polar modifier (e.g., isopropanol (B130326) or ethanol). Small changes in the percentage of the polar modifier can significantly impact selectivity. For reversed-phase, optimize the gradient of organic solvents (e.g., acetonitrile, methanol) and water. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) can improve peak shape.
Inadequate Gradient Program A shallow gradient is often necessary to resolve closely eluting isomers. Try decreasing the rate of change of the organic solvent concentration over a longer period.
Column Temperature Optimize the column temperature. Sometimes, operating at a lower temperature can enhance resolution, although this may increase analysis time and backpressure.
Issue 2: Failure to Separate Enantiomers (Stereoisomers)

Symptom: You observe a single peak for a HODE cholesteryl ester, but you expect to see two peaks for the R and S enantiomers.

Possible Cause Troubleshooting Steps
Achiral Stationary Phase Enantiomers cannot be separated on a standard, achiral stationary phase (e.g., silica, C18). A chiral stationary phase (CSP) is mandatory.
Incorrect Chiral Stationary Phase The choice of CSP is critical. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are widely used for lipid analysis. You may need to screen several different types of CSPs to find one that provides adequate selectivity for your specific analytes.
Mobile Phase Incompatibility with CSP Ensure your mobile phase is compatible with the chosen CSP. Many chiral columns have specific solvent limitations. For polysaccharide-based CSPs, normal-phase conditions with hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695), isopropanol) are common.
Suboptimal Mobile Phase Composition in Chiral Separation The type and concentration of the alcohol modifier in the mobile phase are critical for achieving chiral recognition on polysaccharide-based CSPs. Systematically vary the alcohol (e.g., switch from isopropanol to ethanol) and its concentration.
Issue 3: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical, with a tailing or fronting edge, which can compromise resolution and quantification.

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase For silica columns, active silanol (B1196071) groups can cause peak tailing. The addition of a small amount of a polar modifier like acetic acid to the mobile phase can help to mask these sites.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Mismatch between Injection Solvent and Mobile Phase The injection solvent should be of similar or weaker eluotropic strength than the initial mobile phase. Dissolving the sample in a solvent that is too strong can cause peak distortion.
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent. If this does not resolve the issue, a new column may be needed.

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Positional Isomer Separation

This protocol provides a starting point for the separation of HODE cholesteryl ester positional isomers.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a silica SPE cartridge with hexane.

    • Load the lipid extract in a small volume of hexane.

    • Wash with a low-polarity solvent (e.g., hexane with a small percentage of ethyl acetate) to elute nonpolar lipids.

    • Elute the cholesteryl ester fraction with a slightly more polar solvent mixture (e.g., hexane:ethyl acetate, 95:5 v/v).

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • HPLC Conditions:

    • Column: Silica column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (e.g., 99:1:0.1, v/v/v). The ratio of hexane to isopropanol is a critical parameter to optimize.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 235 nm (for the conjugated diene system in HODEs).

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol outlines a general approach for the separation of HODE cholesteryl ester enantiomers.

  • Sample Preparation: The sample should be purified to isolate the HODE cholesteryl ester of interest using a preliminary chromatographic step (e.g., normal-phase HPLC as described in Protocol 1).

  • Chiral HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD or Chiralcel OD).

    • Mobile Phase: Isocratic elution with a mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is 98:2 (v/v) hexane:alcohol. The choice and concentration of the alcohol are critical for resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature can be varied to optimize selectivity.

    • Detection: UV at 235 nm.

Data Presentation

The following tables summarize typical stationary and mobile phase combinations for the separation of HODE isomers. Note that the optimal conditions for cholesteryl esters may require adjustment from those established for the free fatty acids.

Table 1: Stationary Phase Selection Guide for HODE Isomer Separation

Isomer Type Recommended Stationary Phase Separation Principle Notes
Positional (e.g., 9- vs. 13-HODE)Silica (Normal-Phase)Adsorption ChromatographyGood starting point for separating isomers with different polarity.
C18 or C30 (Reversed-Phase)Hydrophobic InteractionsC30 offers better shape selectivity.
Enantiomers (R vs. S)Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives)Chiral RecognitionEssential for separating stereoisomers.

Table 2: Mobile Phase Considerations for Different HPLC Modes

HPLC Mode Typical Mobile Phase Composition Key Optimization Parameters
Normal-Phase (Silica) Hexane with a polar modifier (e.g., isopropanol, ethanol) and a small amount of acid (e.g., acetic acid).The percentage of the polar modifier is the most critical parameter for adjusting retention and selectivity.
Reversed-Phase (C18, C30) Acetonitrile, methanol, and water, often with an acidic additive (e.g., formic acid).The gradient slope and the organic solvent composition.
Chiral (Polysaccharide CSP) Hexane with an alcohol modifier (e.g., ethanol, isopropanol).The type and concentration of the alcohol modifier significantly influence chiral recognition.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Biological_Sample Biological Sample (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction SPE Solid-Phase Extraction (SPE) Lipid_Extraction->SPE CE_Fraction Cholesteryl Ester Fraction SPE->CE_Fraction HPLC HPLC System CE_Fraction->HPLC Positional_Separation Positional Isomer Separation (e.g., Silica Column) HPLC->Positional_Separation Step 1 Chiral_Separation Enantiomeric Separation (Chiral Column) Positional_Separation->Chiral_Separation Step 2 (Optional) Detection Detection (UV or MS/MS) Positional_Separation->Detection Chiral_Separation->Detection

General experimental workflow for HODE cholesteryl ester isomer analysis.

Troubleshooting_Logic Start Poor Resolution of Isomers Is_Chiral Are you separating enantiomers? Start->Is_Chiral Use_CSP Use a Chiral Stationary Phase (CSP) Is_Chiral->Use_CSP Yes Optimize_NP Optimize Normal-Phase (Silica) or Reversed-Phase (C18/C30) Method Is_Chiral->Optimize_NP No (Positional Isomers) Check_Mobile_Phase Is Mobile Phase Optimized? Use_CSP->Check_Mobile_Phase Optimize_NP->Check_Mobile_Phase Adjust_Modifier Adjust Polar Modifier (NP) or Gradient (RP) Check_Mobile_Phase->Adjust_Modifier No Check_Column Consider Different Stationary Phase Check_Mobile_Phase->Check_Column Yes Success Resolution Achieved Adjust_Modifier->Success Check_Column->Success

A logical workflow for troubleshooting poor resolution of HODE isomers.

preventing artifactual oxidation during 9(R)-HODE cholesteryl ester extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9(R)-HODE cholesteryl ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent artifactual oxidation during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its oxidation important?

A1: 9(R)-HODE (9(R)-Hydroxyoctadecadienoic acid) cholesteryl ester is an oxidized form of cholesteryl linoleate. It is found in biological samples, such as atherosclerotic lesions, and is a biomarker for oxidative stress.[1][2][3] Preventing its artifactual oxidation during extraction is critical because the introduction of non-biological oxidation can lead to inaccurate quantification and misinterpretation of its role in physiological and pathological processes.[4][5]

Q2: What are the primary causes of artifactual oxidation during sample preparation?

A2: The primary causes of artifactual oxidation of lipids like this compound are exposure to atmospheric oxygen, light (photo-oxidation), high temperatures, and the presence of metal ions which can catalyze oxidation.[4][6] The extraction process itself, if not carefully controlled, can introduce these factors.[7]

Q3: What are the essential preventative measures to minimize artifactual oxidation?

A3: To minimize artifactual oxidation, it is crucial to work quickly at low temperatures (e.g., on ice), protect samples from light by using amber vials, and work under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.[4][8][9] Additionally, adding antioxidants like butylated hydroxytoluene (BHT) to all solvents is a standard and effective practice.[8][10] Using high-purity, MS-grade solvents and clean glass or polypropylene (B1209903) labware is also essential to avoid contaminants that could initiate oxidation.[9][10]

Q4: Should I analyze the intact this compound or measure total 9(R)-HODE after hydrolysis?

A4: The choice depends on the research question. Analyzing the intact ester provides information about the specific oxidized cholesteryl ester molecule. However, a common and technically simpler approach is to measure total 9(R)-HODE. This involves a saponification (alkaline hydrolysis) step to cleave the ester bond, releasing the 9(R)-HODE, which is then quantified.[11][12][13] This method captures 9(R)-HODE from all esterified forms, including triglycerides and phospholipids, in addition to cholesteryl esters.

Q5: Which analytical technique is best for quantifying this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying oxidized lipids like 9-HODE and its esters.[8] It offers high sensitivity and selectivity, allowing for the differentiation of isomers (e.g., 9-HODE from 13-HODE) which is critical for accurate biological interpretation.[8] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires a chemical derivatization step to make the analyte volatile.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in replicate samples. Analyte degradation due to oxidation.- Add an antioxidant (e.g., 0.01% BHT) to all extraction solvents.[8] - Process samples on ice and minimize exposure to air and light.[4][8] - Purge collection tubes with argon or nitrogen before solvent evaporation.[9]
Low recovery of this compound. Inefficient extraction. Cholesteryl esters are highly hydrophobic.- Ensure the chosen solvent system is appropriate for non-polar lipids. A Folch (chloroform:methanol) or Bligh-Dyer extraction is standard.[7][15] - For solid-phase extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover the hydrophobic ester.
Presence of interfering peaks in the chromatogram. Isomeric interference or matrix effects.- Optimize the chromatographic method to achieve baseline separation of 9(R)-HODE from other isomers like 13-HODE. This may require a long C18 column and a shallow gradient.[8] - Incorporate a stable isotope-labeled internal standard (e.g., 9-HODE-d4) to compensate for matrix effects.[16][17]
High background signal in LC-MS analysis. Contaminated solvents, reagents, or plasticware.- Use high-purity, LC-MS grade solvents and reagents.[8][16] - Use glass or polypropylene tubes and pipette tips to avoid leachable contaminants from other plastics.[8] - Perform blank extractions to identify the source of contamination.
Inconsistent results when measuring total 9-HODE after hydrolysis. Incomplete saponification (hydrolysis).- Ensure the alkaline solution (e.g., KOH in methanol) is fresh and at the correct concentration. - Optimize the incubation time and temperature (e.g., 30-60 minutes at 37-60°C) to ensure complete cleavage of the ester bond.[9][12][13] - After hydrolysis, ensure the sample is properly acidified to pH ~3 before SPE to protonate the fatty acid for efficient binding.[13][17]

Quantitative Data Summary

The direct quantification of this compound is not widely reported with specific concentration ranges. More commonly, total 9-HODE is measured after hydrolysis of all ester forms. The following table provides reference concentrations for 9-HODE in biological matrices.

AnalyteMatrixAnalytical MethodConcentration RangeReference
9-HODEHuman PlasmaLC-MS/MS16 ± 5.0 ng/mL[14]
9-HODERat PlasmaQ-TOF MS57.8 ± 18.7 nmol/L[8][14]
9-HODE & 13-HODEHuman PlasmaLC/ESI/MS/MSElevated levels in NASH subjects compared to controls.[9]

Experimental Protocols

Protocol 1: Extraction of Intact this compound from Plasma

This protocol is adapted from standard lipid extraction methods, optimized for stability.

Materials:

  • Plasma sample

  • Internal Standard (e.g., d7-Cholesteryl Oleate)

  • Chloroform (with 0.01% BHT)

  • Methanol (with 0.01% BHT)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen or Argon gas source

Procedure:

  • Preparation: Pre-chill all solvents and solutions on ice.

  • Sample Aliquoting: To a 15 mL glass centrifuge tube, add 500 µL of plasma.

  • Internal Standard: Add the internal standard to the plasma.

  • Lipid Extraction (Folch Method):

    • Add 10 mL of a 2:1 (v/v) mixture of chloroform:methanol (both containing 0.01% BHT).[11][12]

    • Vortex vigorously for 2 minutes.

    • Add 2 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[11]

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[11]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or argon.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS mobile phase (e.g., 100 µL of isopropanol).

  • Analysis: Proceed with LC-MS/MS analysis.

Protocol 2: Measurement of Total 9(R)-HODE via Saponification

This protocol is for quantifying 9(R)-HODE released from its esterified forms.

Materials:

  • Lipid extract (from Protocol 1, before the "Drying" step)

  • Internal Standard (e.g., 9-HODE-d4)

  • Methanolic KOH (e.g., 0.5 M) with 0.01% BHT

  • 1N HCl

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Initial Extraction: Perform steps 1-6 from Protocol 1. Add the 9-HODE-d4 internal standard at the beginning.

  • Drying: Evaporate the collected organic phase to dryness under nitrogen or argon.

  • Saponification (Hydrolysis):

    • Resuspend the dried lipid extract in 1 mL of methanolic KOH.[13]

    • Incubate in a water bath at 40-60°C for 30-60 minutes to cleave the ester bonds.[9][12]

  • Acidification: After incubation, cool the sample and acidify the solution to pH 3 with 1N HCl. This protonates the free fatty acid.[11][13]

  • Purification (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by acidified water (pH 3).[17]

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.[8]

    • Elute the 9(R)-HODE with an appropriate solvent like ethyl acetate (B1210297) or methanol.[8][13]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[13][17]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) cluster_analysis Analysis Sample Plasma Sample Add_IS Spike Internal Standard (e.g., d7-Cholesteryl Oleate) Sample->Add_IS Add_Solvent Add Chloroform:Methanol (2:1) Add_IS->Add_Solvent Add_BHT Add Antioxidant (BHT) to Solvents Add_BHT->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Add_Salt Add 0.9% NaCl Vortex1->Add_Salt Vortex2 Vortex Add_Salt->Vortex2 Centrifuge Centrifuge (4°C) Vortex2->Centrifuge Collect_Organic Collect Lower Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate under N2/Ar Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Saponification_Workflow cluster_extract Initial Extraction cluster_hydrolysis Hydrolysis cluster_purify Purification (SPE) cluster_final Analysis Lipid_Extract Dried Lipid Extract (Containing Cholesteryl Esters) Add_KOH Add Methanolic KOH Lipid_Extract->Add_KOH Incubate Incubate (e.g., 40°C, 30 min) Add_KOH->Incubate Acidify Acidify to pH 3 with HCl Incubate->Acidify Load Load Sample Acidify->Load Condition Condition C18 Cartridge Condition->Load Wash Wash Impurities Load->Wash Elute Elute 9-HODE Wash->Elute Evaporate Evaporate under N2/Ar Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Technical Support Center: Synthesis of Stereospecific 9(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of stereospecific 9(R)-HODE cholesteryl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, from the initial synthesis of 9(R)-HODE to the final esterification and purification steps.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 9(R)-HODE - Inefficient enzymatic conversion of linoleic acid.- Degradation of 9-HODE during extraction and purification.[1]- Optimize enzyme concentration, pH, and temperature for the lipoxygenase used.- Ensure adequate oxygen supply during the enzymatic reaction.- Extract the product promptly after the reaction is complete.- Use antioxidants and avoid prolonged exposure to heat and light during purification.[1]
Low Enantiomeric Excess (ee) of 9(R)-HODE - Non-enzymatic autoxidation of linoleic acid.- Use of a non-stereospecific enzyme or catalyst.- Use high-purity linoleic acid and deoxygenated buffers.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).- Utilize a highly stereospecific 9R-lipoxygenase or a suitable chiral catalyst for asymmetric synthesis.[1]
Formation of 13-HODE Isomer - Lack of regioselectivity of the enzyme or catalyst.- Select a lipoxygenase known for high regioselectivity for the 9-position.- Optimize reaction conditions such as pH, as this can influence the 9-HODE to 13-HODE ratio.[1]
Low Yield of this compound - Incomplete esterification reaction.- Degradation of the ester during workup and purification.- Use an excess of one reactant (typically the less expensive one) to drive the equilibrium.- Employ an efficient coupling agent such as DCC with DMAP (Steglich esterification) or a Mitsunobu reaction setup.- For lipase-catalyzed esterification, optimize enzyme concentration, temperature, and reaction time.
Side Reactions During Esterification - Oxidation of the hydroxyl group or double bonds in 9-HODE.- Epimerization at the C9 position.- Perform the reaction under an inert atmosphere.- Use mild reaction conditions to avoid isomerization.- Consider using a protecting group for the hydroxyl function if harsh conditions are necessary, though this adds extra steps.
Difficulty in Purifying this compound - Co-elution of unreacted starting materials (9(R)-HODE and cholesterol).- Presence of byproducts from the coupling reagents (e.g., dicyclohexylurea from DCC).- Utilize column chromatography with a suitable solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient) to separate the nonpolar ester from the more polar starting materials.- If using DCC, dicyclohexylurea can often be removed by filtration if it precipitates. Using a water-soluble carbodiimide (B86325) like EDC can simplify purification as the urea (B33335) byproduct is water-soluble.- For final purity and enantiomeric separation, chiral HPLC is recommended.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in achieving high stereospecificity for 9(R)-HODE?

A1: The choice of catalyst is paramount. For enzymatic synthesis, a highly specific 9R-lipoxygenase is essential. In chemical synthesis, the selection of an appropriate chiral catalyst or auxiliary in an asymmetric synthesis approach will dictate the enantiomeric excess of the final product.[1] Non-enzymatic oxidation should be minimized by working under an inert atmosphere with peroxide-free solvents.[1]

Q2: Can I use a general lipase (B570770) for the esterification of 9(R)-HODE with cholesterol?

A2: While some lipases can catalyze the esterification, their efficiency and substrate specificity can vary. It is advisable to screen a few commercially available lipases to find one that efficiently catalyzes the reaction between a secondary alcohol (cholesterol) and the fatty acid (9(R)-HODE). Lipases from Candida antarctica (Novozym 435) are often used for sterol esterifications.

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward method. The cholesteryl ester product is significantly less polar than the starting materials, 9(R)-HODE and cholesterol. A developing system such as hexane:ethyl acetate (e.g., 4:1 v/v) will show the product with a higher Rf value than the starting materials.

Q4: What are the expected spectral characteristics of this compound?

A4: The molecule will exhibit a characteristic UV absorbance around 234 nm due to the conjugated diene system in the HODE moiety.[3][4] Mass spectrometry should show a molecular ion peak corresponding to the calculated molecular weight (665.1 g/mol ).[3][4] 1H and 13C NMR spectroscopy will show characteristic peaks for both the cholesterol and HODE portions of the molecule.

Q5: How should I store the final product?

A5: this compound should be stored at -20°C or lower, preferably as a solution in an inert solvent like ethanol, and under an inert atmosphere to prevent oxidation.[3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 9(R)-HODE

This protocol is a generalized approach. The specific enzyme and conditions may need to be optimized.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of a specific 9R-lipoxygenase in a suitable buffer (e.g., 0.1 M sodium phosphate, pH optimized for the specific enzyme).

    • Prepare a solution of linoleic acid in the same buffer, potentially with a small amount of a non-ionic detergent like Tween 20 to aid solubility.

  • Enzymatic Reaction:

    • Combine the enzyme and substrate solutions in a reaction vessel.

    • Ensure vigorous stirring and a constant supply of oxygen, as it is a reactant.

    • Maintain the optimal temperature for the enzyme (e.g., 25°C).

    • Monitor the reaction progress by taking aliquots and measuring the absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide precursor (9R-HPODE).

  • Reduction of Hydroperoxide:

    • Once the reaction is complete, reduce the 9R-HPODE to 9(R)-HODE by adding a reducing agent such as stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄).[5]

  • Extraction and Purification:

    • Acidify the reaction mixture to a pH below the pKa of the carboxylic acid (~4-5) with a dilute acid (e.g., 1N HCl).

    • Extract the 9(R)-HODE with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure.

    • Purify the crude 9(R)-HODE using silica (B1680970) gel column chromatography or preparative HPLC.

Protocol 2: Chemical Esterification of 9(R)-HODE with Cholesterol (Steglich Esterification)
  • Reactant Preparation:

  • Reaction Initiation:

    • Cool the solution to 0°C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 3: Chiral HPLC Analysis of this compound
  • Column and Mobile Phase:

    • Use a chiral stationary phase column, such as a Chiralcel OD-H or Chiralpak AD.[1][2]

    • The mobile phase is typically a mixture of hexane and isopropanol. The exact ratio (e.g., 100:5 v/v) may need to be optimized to achieve baseline separation of the R and S enantiomers.[2]

  • Analysis:

    • Dissolve a small amount of the purified product in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using a UV detector set at 235 nm.[2]

    • The retention times of the 9(R) and 9(S) enantiomers will be different, allowing for their separation and quantification.

Visualizations

Synthesis_Workflow cluster_synthesis 9(R)-HODE Synthesis cluster_esterification Esterification cluster_purification Purification & Analysis Linoleic Acid Linoleic Acid Enzymatic Oxidation Enzymatic Oxidation Linoleic Acid->Enzymatic Oxidation 9R-HPODE 9R-HPODE Enzymatic Oxidation->9R-HPODE Reduction Reduction 9R-HPODE->Reduction 9(R)-HODE 9(R)-HODE Reduction->9(R)-HODE Steglich Esterification Steglich Esterification 9(R)-HODE->Steglich Esterification Cholesterol Cholesterol Cholesterol->Steglich Esterification Crude Product Crude Product Steglich Esterification->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Racemic Ester Pure Racemic Ester Column Chromatography->Pure Racemic Ester Chiral HPLC Chiral HPLC Pure Racemic Ester->Chiral HPLC This compound This compound Chiral HPLC->this compound Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Low Purity? Low Purity? Low Yield?->Low Purity? No Optimize Reaction Conditions Optimize Reaction Conditions Low Yield?->Optimize Reaction Conditions Yes Incorrect Stereochemistry? Incorrect Stereochemistry? Low Purity?->Incorrect Stereochemistry? No Improve Purification Improve Purification Low Purity?->Improve Purification Yes Verify Chiral Catalyst/Enzyme Verify Chiral Catalyst/Enzyme Incorrect Stereochemistry?->Verify Chiral Catalyst/Enzyme Yes End End Incorrect Stereochemistry?->End No Optimize Reaction Conditions->Low Purity? Improve Purification->Incorrect Stereochemistry? Verify Chiral Catalyst/Enzyme->End Signaling_Pathways 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 activates PPARg PPARg 9-HODE->PPARg activates Inflammation Inflammation GPR132->Inflammation modulates Lipid Uptake Lipid Uptake PPARg->Lipid Uptake regulates

References

improving the efficiency of 9(R)-HODE cholesteryl ester delivery to cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9(R)-HODE Cholesteryl Ester. This resource is designed to assist researchers, scientists, and drug development professionals in efficiently delivering this compound to cells and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

9(R)-HODE (9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid) is an oxidized derivative of linoleic acid. In biological systems, it can be esterified to cholesterol to form this compound. This molecule has been found in atherosclerotic lesions and is studied for its role in various physiological and pathological processes, including inflammation, atherosclerosis, and cell signaling.[1][2][3]

Q2: What are the primary cellular signaling pathways activated by 9-HODE?

9-HODE is known to activate several key signaling pathways:

  • GPR132 (G2A): A G protein-coupled receptor highly expressed in immune cells like macrophages. 9-HODE is a potent agonist, triggering Gq and Gi signaling pathways, which can lead to intracellular calcium release and protein kinase C (PKC) activation.[3][4]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Particularly PPARγ and PPARα. As a ligand for these nuclear receptors, 9-HODE can modulate the transcription of genes involved in lipid metabolism and inflammation.[4][5][6]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): 9-HODE can sensitize this ion channel, which is involved in pain and heat sensation, by lowering its activation threshold.[4]

Q3: How should I store and handle this compound?

Proper storage is critical to maintain the integrity of the compound. It is recommended to store this compound at -20°C.[1] The product is typically shipped on wet ice. For solutions in organic solvents, it is best to store them at -80°C under an inert atmosphere (e.g., argon or nitrogen) and avoid repeated freeze-thaw cycles.[7]

Q4: In what solvents is this compound soluble?

According to available data for the structurally similar 9(R)-HODE, it is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][8] However, its solubility in aqueous solutions like phosphate-buffered saline (PBS) is very low.[1] When preparing for cell culture experiments, a stock solution in an organic solvent is typically prepared first and then diluted in the culture medium.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results across batches. Compound Degradation: Oxidized lipids are prone to further oxidation and degradation, altering their biological activity.- Store stock solutions at -80°C under an inert atmosphere (argon or nitrogen).[7]- Avoid repeated freeze-thaw cycles.[7]- Use high-purity, peroxide-free solvents.[7]
Variability in Experimental Conditions: Differences in cell density, incubation times, or media composition can affect cellular uptake and metabolism.- Standardize all experimental parameters across experiments.[7]
Low or no cellular response to treatment. Sub-optimal Concentration: The effective concentration can be highly cell-type dependent.- Perform a dose-response curve to determine the optimal concentration for your specific cell model.[7]
Poor Cellular Uptake: High serum concentrations in the culture medium can bind to the lipid, reducing its availability to cells. The vehicle used for delivery may also interfere with uptake.- Test different serum concentrations or consider a serum-free medium for the duration of the treatment.- Optimize the vehicle and its final concentration in the media. Ensure the vehicle control is properly conducted.[7]
Rapid Metabolic Inactivation: Cells may quickly metabolize the compound.- Consider shorter incubation times or use inhibitors of relevant metabolic pathways if known.[7]
Suspected sample degradation. Improper Storage or Handling: Exposure to air, light, or high temperatures can degrade the compound.- Assess the purity and integrity of your sample using techniques like HPLC or mass spectrometry.- Always store the compound as recommended and handle it using best practices for lipids.
Difficulty in achieving desired biological effect. Enantiomeric Purity: The biological effects of HODE enantiomers can differ or even be opposing. For instance, 13(S)-HODE and 13(R)-HODE show different effects on cell growth and apoptosis.[9]- Ensure the stereochemical purity of your this compound. If synthesizing in-house, chiral chromatography may be necessary to separate enantiomers.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution. Adjust calculations for your desired concentration.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (high-purity, peroxide-free)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and micropipettes

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of the solid compound in a sterile tube.

  • Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may assist dissolution.

  • Inert Gas Purge: To minimize oxidation, gently purge the headspace of the vial with an inert gas before sealing.

  • Storage: Store the stock solution at -80°C for long-term use.

Protocol 2: Delivery of this compound to Cultured Cells

This protocol provides a general workflow for treating cells. Optimization of concentrations and incubation times is recommended.

Materials:

  • Cultured cells in multi-well plates

  • Prepared stock solution of this compound

  • Cell culture medium (consider serum concentration)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the desired growth phase (e.g., sub-confluent) at the time of treatment.

  • Preparation of Treatment Medium: On the day of the experiment, thaw the stock solution. Prepare the final treatment concentrations by diluting the stock solution in the cell culture medium. Ensure the final concentration of the organic solvent (vehicle) is consistent across all treatments and controls, and is at a level non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or control media.

  • Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours), depending on the specific assay.

  • Downstream Analysis: After incubation, wash the cells with PBS and proceed with your planned analysis (e.g., gene expression, protein analysis, metabolic assays).

Signaling Pathway and Workflow Diagrams

GPR132_Signaling_Pathway cluster_cell Cell Membrane cluster_gprotein G Protein HODE 9(R)-HODE GPR132 GPR132 (G2A) HODE->GPR132 Binds Gq Gαq GPR132->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gi Gαi PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Mediates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: GPR132 signaling pathway activated by 9(R)-HODE.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HODE 9(R)-HODE PPAR PPARγ / PPARα HODE->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Modulates

Caption: PPAR signaling pathway activated by 9(R)-HODE.

Experimental_Workflow start Start prep_stock Prepare 9(R)-HODE Cholesteryl Ester Stock Solution start->prep_stock prep_treatment Prepare Treatment Media (Dilute Stock in Media) prep_stock->prep_treatment seed_cells Seed Cells in Culture Plates treat_cells Treat Cells and Incubate seed_cells->treat_cells prep_treatment->treat_cells wash_cells Wash Cells with PBS treat_cells->wash_cells analysis Downstream Analysis (e.g., qPCR, Western Blot, etc.) wash_cells->analysis end End analysis->end

Caption: General experimental workflow for cell treatment.

References

dealing with poor solubility of 9(R)-HODE cholesteryl ester in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when working with 9(R)-HODE cholesteryl ester in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to dissolve in aqueous media?

This compound is the ester formed between 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) and cholesterol. As a cholesteryl ester, it is a highly hydrophobic and lipophilic molecule. This inherent lack of polarity makes it practically insoluble in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[1][2] This poor solubility is the primary reason for challenges such as precipitation or "crashing out" when it is introduced into an aqueous environment.

Q2: What are the recommended organic solvents for preparing a stock solution of this compound?

To create a concentrated stock solution, it is essential to use an appropriate organic solvent. The following solvents are recommended, with their known solubility limits for this compound:

It is crucial to use a high-purity, anhydrous grade of these solvents, as the presence of water can significantly reduce the solubility of the lipid.[1]

Q3: My this compound precipitated immediately after I added the stock solution to my cell culture medium. What went wrong?

Immediate precipitation is a common issue when working with highly hydrophobic compounds and can be attributed to several factors:

  • High Final Concentration: The final concentration of this compound in the media likely exceeds its solubility limit in the aqueous environment. The solubility in an ethanol:PBS (1:10) mixture is less than 10 µg/mL.[2]

  • Rapid Dilution: Adding a concentrated stock solution directly into the full volume of media can cause a rapid solvent shift, leading to the compound precipitating out of solution.[1]

  • Low Media Temperature: Using cold media can further decrease the already low solubility of this compound.[1]

Q4: How can I prevent my this compound from precipitating in cell culture media?

To prevent precipitation, consider the following strategies:

  • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.[1]

  • Perform Serial Dilutions: Instead of adding the stock solution directly to your final culture volume, perform a serial dilution of the stock in pre-warmed media. This allows for a more gradual solvent exchange.[1]

  • Gentle Mixing: Add the this compound solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[1]

  • Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture system by performing a solubility test.

Q5: Is this compound biologically active itself, or does it need to be hydrolyzed first?

Current evidence suggests that esterified HODEs may not be the primary active form. For instance, esterified HODEs do not appear to activate the GPR132 receptor, a known target for the free fatty acid 9-HODE.[3] It is widely considered a storage and transport form.[4] For 9(R)-HODE to exert its biological effects, the cholesteryl ester likely needs to be hydrolyzed by cellular enzymes, such as neutral cholesteryl ester hydrolase (NCEH) or lysosomal acid lipase (B570770) (LAL), to release the free 9(R)-HODE.[4] This free 9(R)-HODE can then interact with its cellular targets.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Immediate Precipitation Final concentration is too high.Determine the kinetic solubility in your specific medium and work below that concentration.[1]
Rapid solvent shift.Perform serial dilutions in pre-warmed media instead of a single large dilution.[1]
Media is too cold.Always use media pre-warmed to 37°C.[1]
Delayed Precipitation (after hours/days) Instability of the media (e.g., pH shift).Ensure your media is properly buffered and stored.
Interaction with media components.Test different basal media formulations or serum concentrations.
Evaporation of media leading to increased concentration.Maintain proper humidity in the incubator.[1]
Inconsistent Experimental Results Incomplete dissolution of the stock solution.Use sonication to ensure the stock is fully dissolved before use.[1]
Degradation of the stock solution.Prepare fresh stock solutions and store them properly at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.[5]
Hydrolysis of the ester in stock or media.Minimize storage time in aqueous solutions. Prepare fresh dilutions for each experiment.[5]
Low or No Cellular Response The compound is not bioavailable to the cells.Consider using a delivery vehicle like cyclodextrin, liposomes, or lipid nanoparticles to improve cellular uptake.
The ester is not being hydrolyzed to the active free acid.Confirm that your cell type expresses the necessary esterases (e.g., NCEH, LAL). You may need to measure the intracellular conversion of the ester to the free acid.[4][6]

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below.

Solvent Solubility Reference
Ethanol>50 mg/mL[2]
Dimethylformamide (DMF)>50 mg/mL[2]
Dimethyl sulfoxide (DMSO)>50 mg/mL[2]
Ethanol:PBS (1:10)<10 µg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile, conical tube.

  • Solvent Addition: Add a precise volume of 100% ethanol (or DMSO/DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously. If the solid does not fully dissolve, use an ultrasonic water bath for short bursts until the solution is clear.[1]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the chosen organic solvent.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Protocol 2: Solubilization of this compound in Cell Culture Media

This protocol is adapted from methods for solubilizing cholesteryl acetate.[1]

  • Thaw and Pre-warm: Thaw the this compound stock solution and pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, add 10 µL of a 10 mg/mL stock to 990 µL of medium for a 100 µg/mL intermediate solution. Mix gently but thoroughly.

  • Final Dilution: Add the desired volume of the intermediate dilution to your cell culture plates. For example, add 10 µL of the 100 µg/mL intermediate solution to 1 mL of media in a well to achieve a final concentration of 1 µg/mL.

Protocol 3: Preparation of Lipid Nanoparticles (LNP) for Delivery (General Protocol)

This is a general protocol for forming lipid nanoparticles, which can be adapted for this compound.

  • Lipid Stock Preparation:

    • Dissolve the ionizable lipid, DSPC, cholesterol, PEGylated lipid, and this compound in ethanol to create a lipid stock mixture. The molar ratios of these components should be optimized for your specific application.[7][8]

    • Gentle heating (60-65°C) may be required for complete solubilization. Keep the cholesterol-containing solution warm (>37°C) to maintain solubility.[7]

  • Aqueous Phase Preparation: Prepare an aqueous buffer (e.g., sodium acetate, pH 4-5).

  • LNP Formation:

    • Rapidly mix the lipid-ethanol solution with the aqueous buffer. This can be done by vigorous pipetting or using a microfluidic mixing device.[8] The solution should become cloudy, indicating nanoparticle formation.[7]

  • Dialysis: Dialyze the LNP suspension against a neutral pH buffer, such as PBS (pH 7.4), to remove the ethanol and acidic buffer.

  • Characterization: Characterize the LNPs for size, zeta potential, and encapsulation efficiency before use in experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_delivery Cellular Delivery & Assay stock_solid 9(R)-HODE-CE (Solid) stock_solvent Add Ethanol/DMSO (e.g., to 10 mg/mL) stock_solid->stock_solvent stock_dissolve Vortex / Sonicate stock_solvent->stock_dissolve stock_filter 0.22 µm Filter stock_dissolve->stock_filter stock_final Concentrated Stock (Store at -80°C) stock_filter->stock_final working_intermediate Intermediate Dilution (e.g., 100 µg/mL) stock_final->working_intermediate Add dropwise while mixing working_warm Pre-warm Media (37°C) working_warm->working_intermediate working_final Final Dilution in Cell Culture Plate working_intermediate->working_final delivery_cells Add to Cells working_final->delivery_cells delivery_incubate Incubate delivery_cells->delivery_incubate delivery_assay Perform Assay delivery_incubate->delivery_assay

Workflow for solubilizing 9(R)-HODE-CE in cell culture media.

signaling_pathway cluster_uptake Cellular Uptake & Hydrolysis cluster_signaling Downstream Signaling ce_ext 9(R)-HODE-CE (Extracellular) ce_int 9(R)-HODE-CE (Intracellular) ce_ext->ce_int Uptake hydrolysis Hydrolysis (e.g., by NCEH/LAL) ce_int->hydrolysis hode_free Free 9(R)-HODE hydrolysis->hode_free cholesterol Cholesterol hydrolysis->cholesterol receptor Receptors (GPR132, PPARs) hode_free->receptor signaling Signaling Cascade receptor->signaling response Biological Response signaling->response

Proposed pathway for 9(R)-HODE-CE activity in cells.

References

minimizing isomerization of 9(R)-HODE cholesteryl ester during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9(R)-HODE cholesteryl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isomerization and ensuring accurate quantification of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chirality important?

A1: this compound is an oxidized derivative of cholesteryl linoleate. The designation "9(R)" refers to the specific stereochemistry (R configuration) of the hydroxyl group at the 9th carbon position of the octadecadienoic acid (HODE) fatty acid chain. This specific isomer is of interest in biomedical research as it can be formed through both enzymatic and non-enzymatic pathways and is found in atherosclerotic lesions.[1] The chirality is critical as different stereoisomers can have distinct biological activities and significances.[2] Therefore, accurate analysis of the specific 9(R) isomer without isomerization is crucial for understanding its role in physiological and pathological processes.

Q2: What are the main challenges in the analysis of this compound?

A2: The primary challenges include:

  • Isomerization: The 9(R)-HODE moiety is susceptible to isomerization (conversion to its 9(S) enantiomer or other isomers) during sample handling, extraction, and analysis. This can be induced by factors such as pH, temperature, and exposure to certain solvents.[3]

  • Oxidation: As an oxidized lipid, it can be prone to further oxidation, leading to degradation and the formation of other products.[4]

  • Low Abundance: this compound is often present at low concentrations in complex biological matrices, requiring highly sensitive and specific analytical methods.

  • Co-elution: Separation from other lipid isomers and structurally similar compounds can be challenging.

Q3: What is the recommended storage condition for samples containing this compound?

A3: For long-term stability, it is recommended to store samples at -80°C.[5] To prevent degradation, samples should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the sample or extraction solvent to inhibit further oxidation.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Suspected Isomerization (Inaccurate R/S Ratio)
  • Possible Cause: Exposure to acidic or basic conditions during extraction or analysis.

  • Troubleshooting Steps:

    • Neutral pH: Ensure that all extraction and chromatography steps are performed under neutral or near-neutral pH conditions. Avoid strong acids or bases.

    • Mild Extraction: Employ a gentle lipid extraction method such as a modified Folch or Matyash (MTBE) extraction.[1][6]

    • Temperature Control: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) to minimize thermally induced isomerization.[7]

    • Chiral Analysis: Utilize a chiral chromatography column specifically designed for the separation of lipid isomers to verify the R/S ratio.[1]

Problem 2: Low or No Analyte Signal
  • Possible Cause: Degradation of this compound during sample preparation or analysis.

  • Troubleshooting Steps:

    • Antioxidant Addition: Incorporate an antioxidant like BHT into the extraction solvent to prevent oxidative degradation.[4]

    • Inert Atmosphere: During solvent evaporation steps, use a gentle stream of an inert gas like nitrogen and avoid excessive heating.

    • Proper Storage: Confirm that samples and extracts have been consistently stored at -80°C and protected from light.

    • MS Optimization: Optimize mass spectrometry parameters, including ionization source settings and fragmentation energies, for the specific detection of the intact this compound. The use of lithiated adducts can enhance ionization.[8]

Problem 3: Poor Chromatographic Resolution
  • Possible Cause: Inadequate separation of this compound from other isomers or lipid species.

  • Troubleshooting Steps:

    • Column Selection: For chiral separation, a specialized chiral stationary phase is necessary. For general separation from other lipids, a high-resolution reversed-phase C18 or C30 column can be effective.

    • Mobile Phase Optimization: Adjust the mobile phase composition and gradient to improve the separation of cholesteryl esters.

    • Flow Rate and Temperature: Optimize the column temperature and mobile phase flow rate to enhance resolution.

Quantitative Data Summary

The stability of this compound is critical for accurate quantification. While specific quantitative data on the isomerization of the cholesteryl ester form is limited, the following table provides general stability information for HODEs and related cholesteryl esters based on available literature.

ParameterConditionRecommended PracticeRationale
Storage Temperature Long-term-80°CMinimizes enzymatic and chemical degradation.[5]
Short-term-20°CAdequate for short periods, but -80°C is preferred.
pH Sample ExtractionNeutral pH (6-8)Acidic or basic conditions can promote hydrolysis and isomerization.[9]
Temperature Sample PreparationOn ice or 4°CReduces the rate of degradation and isomerization.[7]
Solvent EvaporationRoom temperature or slightly above under inert gasHigh temperatures can cause thermal degradation and isomerization.
Light Exposure All stagesProtect from light (use amber vials)Prevents photo-oxidation.
Atmosphere Storage and PreparationInert gas (Argon or Nitrogen)Minimizes oxidation.
Solvents ExtractionChloroform/Methanol (Folch) or MTBE/Methanol (Matyash)Established methods for efficient lipid extraction.[1][6]
ChromatographyHexane/Isopropanol for chiral separationCommonly used for chiral separation of lipid isomers.[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma (Modified Folch Method)

This protocol is designed to gently extract lipids, including cholesteryl esters, while minimizing the risk of isomerization.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of an appropriate internal standard (e.g., d4-9-HODE cholesteryl ester).

  • Solvent Addition: Add 2 mL of a cold (4°C) 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.

  • Extraction: Vortex the mixture for 2 minutes.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Collection: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the subsequent LC-MS analysis (e.g., hexane/isopropanol).

Protocol 2: Chiral LC-MS/MS Analysis of Intact this compound

This method is adapted from protocols for the chiral separation of similar oxidized cholesteryl esters.[1]

  • Chromatography Column: A chiral stationary phase column, such as a CHIRALPAK IB N-3, is recommended.

  • Mobile Phase: An isocratic mobile phase of hexane:ethanol (e.g., 100:1, v/v) can be effective for chiral separation. The exact ratio may require optimization.

  • Flow Rate: A low flow rate (e.g., 0.1-0.2 mL/min) often improves chiral resolution.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. The addition of a lithium salt to the mobile phase can enhance the formation of [M+Li]+ adducts for improved sensitivity.[8]

    • Detection: Employ tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for specific and sensitive quantification. A characteristic transition for cholesteryl esters is the neutral loss of the cholesterol backbone (m/z 368.5).[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Lipid_Extraction Lipid Extraction (e.g., Folch) Add_IS->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chiral_LC Chiral LC Separation Reconstitution->Chiral_LC MS_Detection MS/MS Detection Chiral_LC->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Workflow for this compound Analysis

troubleshooting_logic Start Inaccurate Results? Isomerization Suspect Isomerization? Start->Isomerization Degradation Low/No Signal? Start->Degradation Resolution Poor Resolution? Start->Resolution Check_pH Check pH (Neutral) Isomerization->Check_pH Yes Low_Temp Use Low Temp (4°C) Isomerization->Low_Temp Yes Chiral_Column Use Chiral Column Isomerization->Chiral_Column Yes Antioxidant Add Antioxidant (BHT) Degradation->Antioxidant Yes Inert_Gas Use Inert Gas Degradation->Inert_Gas Yes Optimize_MS Optimize MS/MS Degradation->Optimize_MS Yes Optimize_Mobile_Phase Optimize Mobile Phase Resolution->Optimize_Mobile_Phase Yes Check_Column Check Column Type Resolution->Check_Column Yes

Troubleshooting Decision Tree

References

quality control measures for synthetic 9(R)-HODE cholesteryl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 9(R)-HODE cholesteryl ester.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle synthetic this compound to ensure its stability?

Proper storage and handling are critical to prevent degradation and maintain the integrity of synthetic this compound. It is recommended to store the compound at -20°C for long-term stability, with a shelf life of at least two years under these conditions.[1] For short-term use, prepare stock solutions in high-purity, peroxide-free solvents such as ethanol (B145695) or DMSO.[2] To prevent oxidation, it is best practice to store stock solutions under an inert atmosphere like argon or nitrogen.[2] Avoid repeated freeze-thaw cycles, which can lead to degradation; instead, aliquot stock solutions into single-use vials.[2][3]

Q2: What are the recommended solvents for reconstituting and diluting synthetic this compound?

Synthetic this compound is soluble in organic solvents such as ethanol, DMSO, and DMF at concentrations greater than 50 mg/ml.[1][4] For cell-based assays, it is crucial to use high-purity, peroxide-free solvents to avoid introducing reactive oxygen species that could affect experimental outcomes.[2] When preparing solutions for aqueous buffers like PBS, the solubility is significantly lower (<10 µg/ml), and care should be taken to ensure complete dissolution.[1][4]

Q3: How can I verify the purity and integrity of my synthetic this compound stock?

The purity of synthetic this compound can be assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method to check for degradation or contamination. A pure sample should present as a single, sharp peak at the expected retention time.[2] The appearance of multiple peaks may indicate the presence of impurities or degradation products.[2] The compound has a UV absorbance maximum at 234 nm, which can be used for detection.[1][4][5] For more detailed structural confirmation, mass spectrometry (GC-MS or LC-MS/MS) can be employed.[5][6]

Q4: Can synthetic this compound be used as a standard for analytical studies?

Yes, synthetic this compound is suitable for use as an analytical standard for the analysis of chiral HODE cholesteryl esters.[1][7][8] Its well-defined structure and purity make it a reliable reference material for identifying and quantifying this compound in biological samples.

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Response

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Degradation of Compound 1. Verify proper storage conditions (-20°C, inert atmosphere).[1][2] 2. Avoid repeated freeze-thaw cycles by using single-use aliquots.[2][3] 3. Check the integrity of the stock solution using HPLC.[2]
Sub-optimal Concentration 1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.[2]
Solvent-Related Issues 1. Ensure the final solvent concentration in the cell culture medium is non-toxic (e.g., <0.1% for ethanol).[2] 2. Run appropriate vehicle controls (cells treated with the solvent alone).[2] 3. Use high-purity, peroxide-free solvents to prevent oxidative damage to cells.[2]
Cellular Uptake and Metabolism 1. Standardize experimental conditions such as incubation times, cell densities, and media composition.[2] 2. Consider that the esterified form may have different uptake kinetics and biological activity compared to the free acid (9-HODE).[9]
Issue 2: Variability in Analytical Quantification (HPLC, LC-MS)

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Dilute the sample or reduce the injection volume.[3] 2. Column Degradation: Replace the analytical column and use a guard column for protection.[3] 3. Inappropriate Mobile Phase: Adjust the pH or solvent composition of the mobile phase.[3]
Retention Time Shifts 1. Mobile Phase Composition Changes: Prepare fresh mobile phase daily to avoid evaporation of volatile solvents.[3] 2. Inconsistent Column Temperature: Ensure the column oven is functioning correctly and maintaining a stable temperature.[3] 3. Insufficient Column Equilibration: Increase the equilibration time between injections.[3]
Low or No Signal 1. Degradation of Analyte: Review sample handling and storage protocols to ensure stability.[3] 2. Adsorption to Surfaces: Use polypropylene (B1209903) tubes and pipette tips to minimize adsorption.[3] 3. Ion Suppression (MS): Improve sample cleanup, dilute the sample, or use a deuterated internal standard to correct for matrix effects.[3]
High Background Noise 1. Contaminated Solvents/Reagents: Use high-purity, LC-MS grade solvents and filter all mobile phases.[3] 2. Dirty Ion Source (MS): Clean the ion source according to the manufacturer's instructions.[3] 3. Carryover: Implement a robust wash protocol for the autosampler between injections.[3]

Experimental Protocols & Data

Summary of Physicochemical Properties
Property Value Reference
Molecular Formula C45H76O3[1][4]
Molecular Weight 665.1 g/mol [1][4]
UV Absorbance Maximum 234 nm[1][4][5]
Storage Temperature -20°C[1]
Stability ≥ 2 years (at -20°C)[1]
Solubility (Ethanol, DMSO, DMF) >50 mg/ml[1][4]
Solubility (Ethanol:PBS 1:10) <10 µg/ml[1][4]
Protocol: Saponification for Total 9-HODE Analysis

To measure total 9-HODE (free and esterified), a saponification step is required to hydrolyze the cholesteryl ester bond.

  • Resuspend Lipid Extract: Resuspend the dried lipid extract containing this compound in a methanolic solution of potassium hydroxide (B78521) (KOH).[10]

  • Incubation: Incubate the mixture at 60°C for 30 minutes.[6][10]

  • Neutralization: After incubation, neutralize the solution to approximately pH 7.0 with an appropriate acid (e.g., HCl).[10]

  • Re-extraction: Re-extract the lipids using a non-polar solvent such as hexane.[10]

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.[10]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis by LC-MS/MS or other methods.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Synthetic 9(R)-HODE Cholesteryl Ester reconstitute Reconstitute in High-Purity Solvent (e.g., Ethanol) start->reconstitute Step 1 aliquot Aliquot for Single Use reconstitute->aliquot Step 2 storage Store at -20°C under Inert Gas aliquot->storage Step 3 dilute Dilute to Final Working Concentration storage->dilute For each experiment treat Treat Cells or Perform Assay dilute->treat Step 4a vehicle Vehicle Control (Solvent Only) dilute->vehicle Step 4b incubate Incubate for Desired Period treat->incubate vehicle->incubate extract Extract Lipids or Collect Supernatant incubate->extract Step 5 analyze Analyze via HPLC, LC-MS, or other method extract->analyze Step 6 data Data Interpretation analyze->data Step 7

Caption: Experimental workflow for using synthetic this compound.

troubleshooting_workflow cluster_purity Compound Integrity Check cluster_protocol Experimental Protocol Review start Inconsistent or No Experimental Results check_storage Verify Storage Conditions (-20°C, Inert Gas)? start->check_storage check_purity Assess Purity with HPLC check_storage->check_purity Yes degraded Compound Degraded. Use a Fresh Aliquot. check_storage->degraded No check_purity->degraded Multiple Peaks pure Compound is Pure check_purity->pure Single Peak check_concentration Dose-Response Curve Performed? pure->check_concentration check_vehicle Vehicle Control Included and Shows No Effect? check_concentration->check_vehicle Yes optimize_protocol Optimize Protocol: Concentration, Incubation Time, Cell Density check_concentration->optimize_protocol No check_vehicle->optimize_protocol No protocol_ok Protocol Optimized check_vehicle->protocol_ok Yes end Consistent Results optimize_protocol->end protocol_ok->end

Caption: Troubleshooting workflow for inconsistent experimental results.

signaling_pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_nucleus Nucleus HODE_CE 9(R)-HODE Cholesteryl Ester (Exogenous) uptake Cellular Uptake (Mechanism Varies) HODE_CE->uptake 1 hydrolysis Ester Hydrolysis (via Esterases) uptake->hydrolysis 2 receptor GPR132 (Receptor for 9-HODE) response Pro-inflammatory Response receptor->response 5a HODE_free 9(R)-HODE (Free Fatty Acid) hydrolysis->HODE_free 3 HODE_free->receptor 4a ppar PPARγ Activation HODE_free->ppar 4b gene_expression Altered Gene Expression ppar->gene_expression 5b gene_expression->response caption Note: Esterified HODEs do not directly activate GPR132. Hydrolysis to the free acid is likely required for this activity.

Caption: Potential signaling pathway of 9(R)-HODE after cellular uptake and hydrolysis.

References

optimizing ionization efficiency for 9(R)-HODE cholesteryl ester in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the analysis of 9(R)-HODE cholesteryl ester and other cholesteryl esters by Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you enhance ionization efficiency and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my this compound low in ESI-MS?

Cholesteryl esters (CEs), including this compound, are inherently nonpolar molecules with a weak dipole moment, which leads to poor ionization efficiency with electrospray ionization (ESI).[1] Unlike polar lipids, they do not readily protonate to form [M+H]⁺ ions.[2] Efficient ionization typically requires the formation of adducts with cations like ammonium (B1175870) (NH₄⁺), sodium (Na⁺), or lithium (Li⁺) present in the mobile phase.[1][2][3]

Q2: Which type of adduct is best for analyzing cholesteryl esters?

The choice of adduct can significantly impact signal intensity and fragmentation patterns.

  • Ammonium Adducts ([M+NH₄]⁺): Commonly used and can form readily in the presence of ammonium salts like ammonium formate (B1220265) or acetate (B1210297).[2][4] Collision-induced dissociation (CID) of these adducts typically yields a prominent cholestane (B1235564) fragment ion at m/z 369.3.[1][5]

  • Sodium Adducts ([M+Na]⁺): Sodiated adducts can also be used effectively.[3][6] They tend to fragment via a neutral loss of the cholestane backbone (NL 368.5), which can be used for specific quantification.[3][6]

  • Lithium Adducts ([M+Li]⁺): Studies have shown that lithiated adducts can provide enhanced ionization and class-specific fragmentation, which is particularly useful for distinguishing CEs from isobaric diacylglycerols (DAGs).[1]

Q3: Should I use ESI or Atmospheric Pressure Chemical Ionization (APCI) for cholesteryl ester analysis?

For analyzing a broad range of cholesteryl esters, ESI is generally more effective. The ESI process can generate strong signal intensities for precursor ions corresponding to [M+NH₄]⁺ and [M+Na]⁺ adducts for various CEs.[2][7] APCI, while suitable for nonpolar molecules, tends to produce weaker signals for CEs and is more selective for unsaturated fatty acid-containing CEs.[2][7]

Q4: Can unusual adducts interfere with my analysis?

Yes, contaminants in solvents or tubing can lead to the formation of unexpected adducts. For example, ethylamine (B1201723) adducts ([M+C₂H₈N]⁺) have been observed when acetonitrile (B52724) is used in the mobile phase, potentially leading to misidentification of lipids.[4] It is crucial to use high-purity solvents and maintain a clean LC-MS system.

Troubleshooting Guide

Problem: I have a very weak or undetectable signal for my this compound.

This is a common issue stemming from the poor ionization characteristics of CEs.[8][9] Follow this guide to troubleshoot the problem.

Troubleshooting Workflow for Low Signal Intensity

low_signal_troubleshooting start Low or No Signal Detected check_adducts Step 1: Verify Adduct Formation Is an appropriate adduct-forming salt (e.g., ammonium formate, sodium acetate, LiOH) present in the mobile phase? start->check_adducts check_source Step 2: Optimize Ion Source Parameters Are spray voltage, gas flows, and temperatures optimized for CE analysis? check_adducts->check_source Yes solution_adducts Solution: Add an appropriate salt to your mobile phase. Start with 5-10 mM ammonium formate. check_adducts->solution_adducts No check_sample Step 3: Evaluate Sample Preparation Is the sample concentration adequate? Is the lipid extract clean of ion-suppressing agents? check_source->check_sample Yes solution_source Solution: Systematically tune source parameters via direct infusion of a CE standard. check_source->solution_source No check_ms Step 4: Confirm MS Settings Is the instrument in the correct scan mode (e.g., Precursor Ion Scan for m/z 369 or Neutral Loss Scan of 368.5)? check_sample->check_ms Yes solution_sample Solution: Concentrate the sample or perform a solid-phase extraction (SPE) cleanup. Ensure proper lipid extraction was performed. check_sample->solution_sample No solution_ms Solution: Select the appropriate MS/MS scan mode based on the chosen adduct and expected fragmentation. check_ms->solution_ms No

Caption: A flowchart for troubleshooting low ESI-MS signal for cholesteryl esters.

Q5: How do I choose and optimize my mobile phase for adduct formation?

  • Action: Ensure your mobile phase promotes adduct formation. For positive ion mode, the addition of an ammonium, sodium, or lithium salt is critical.[1][3][10]

  • Protocol:

    • For ammonium adducts , add 5-10 mM ammonium formate or ammonium acetate to your mobile phase.[2]

    • For sodiated adducts , add ~10 µM NaOH or sodium acetate to the final sample solution before infusion.[3]

    • For lithiated adducts , add ~100 µM LiOH to the final sample solution.[1]

  • Tip: Prepare fresh mobile phase daily to avoid contamination and ensure consistent salt concentration.

Q6: What are the key ESI source parameters to optimize?

  • Action: Tune the ion source parameters by directly infusing a standard solution of a representative cholesteryl ester.

  • Rationale: Optimal source conditions are instrument-dependent but critical for efficient desolvation and ionization.[11] Key parameters include spray voltage, capillary/vaporization temperature, and sheath/auxiliary gas flows.[2][3]

Q7: My peaks are broad or splitting. What could be the cause?

  • Action: Investigate potential issues with chromatography or the ion source.

  • Troubleshooting:

    • Column Health: Ensure your LC column is not contaminated or degraded. Contaminants can lead to peak distortion.[9]

    • Ionization Conditions: Suboptimal source parameters, particularly gas flows and temperatures, can affect peak shape. Re-optimize these settings.[9]

    • Mobile Phase: Ensure the mobile phase is properly mixed and degassed. Inconsistent solvent delivery can cause peak splitting.

Quantitative Data Summary

For reproducible analysis, specific and optimized instrument parameters are crucial. The following tables summarize starting conditions derived from published literature for cholesteryl ester analysis.

Table 1: Recommended Mobile Phase Additives for Adduct Formation

Adduct TypeAdditiveTypical ConcentrationTarget IonReference
AmmoniumAmmonium Formate5 mM[M+NH₄]⁺[2]
SodiumSodium Hydroxide (NaOH)~10 µM (in final sample)[M+Na]⁺[3]
LithiumLithium Hydroxide (LiOH)~100 µM (in final sample)[M+Li]⁺[1]

Table 2: Example ESI Source Parameters for Cholesteryl Ester Analysis

Note: These are starting points and must be optimized for your specific instrument.

ParameterSetting 1 (for Sodiated Adducts)Setting 2 (for Ammoniated Adducts)Reference
Ionization ModePositivePositive[2][3]
Spray Voltage3800 V4000 V[2][3]
Capillary Temp.270 °C280 °C[2][3]
Vaporization Temp.N/A240 °C[2]
Sheath Gas8 (arbitrary units)10 (arbitrary units)[2][3]
Auxiliary Gas5 (arbitrary units)5 (arbitrary units)[2][3]
Collision Energy (for MS/MS)25 eVOptimized per compound[1][2][3]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a standard method for extracting total lipids, including cholesteryl esters.

  • Homogenization: Homogenize the tissue or cell sample in a suitable solvent.

  • Extraction (Bligh-Dyer Method):

    • To your sample, add chloroform (B151607) and methanol (B129727) to achieve a final ratio of 1:2:0.8 (Chloroform:Methanol:Water, v/v/v).

    • Vortex thoroughly for 2-5 minutes.

    • Add chloroform and water to induce phase separation, bringing the final ratio to 2:2:1.8.

    • Vortex again and centrifuge at ~1,000 x g for 10 minutes.

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate volume of a solvent compatible with your LC-MS analysis (e.g., methanol or isopropanol/acetonitrile mixture).[3]

Protocol 2: Direct Infusion ESI-MS/MS Analysis of Cholesteryl Esters

This protocol describes how to optimize and analyze CEs using direct infusion.

General Workflow for ESI-MS Optimization

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion & Optimization cluster_analysis Data Acquisition prep_standard 1. Prepare CE Standard (~2-10 µM in analysis solvent) add_salt 2. Add Adduct-Forming Salt (e.g., NaOH, LiOH) prep_standard->add_salt infuse 3. Infuse sample via syringe pump (3-5 µL/min) add_salt->infuse tune_source 4. Tune Source Parameters (Voltage, Gas, Temp) for max precursor ion intensity infuse->tune_source tune_ce 5. Optimize Collision Energy (CE) for characteristic fragment (e.g., NL 368.5) tune_source->tune_ce acquire 6. Acquire Data using optimized parameters in the desired scan mode (e.g., NL Scan) tune_ce->acquire

Caption: An experimental workflow for optimizing ESI-MS parameters via direct infusion.

  • Sample Preparation:

    • Prepare a solution of your reconstituted lipid extract or a CE standard (e.g., 10 µM Cholesteryl Linoleate) in an appropriate solvent (e.g., chloroform/methanol 1:4 v/v).[3]

    • Add the chosen adduct-forming salt (e.g., 10 µM NaOH) to the sample.[3]

  • Infusion:

    • Set up a syringe pump to directly infuse the sample into the ESI source at a low, stable flow rate (e.g., 3 µL/min).[3]

  • Parameter Optimization:

    • Set the mass spectrometer to positive ion mode.

    • Begin with the starting parameters listed in Table 2.

    • Monitor the intensity of the target adduct ion (e.g., [M+Na]⁺).

    • Vary one source parameter at a time (e.g., spray voltage, sheath gas) to maximize the signal intensity of the target ion.

  • MS/MS Optimization and Analysis:

    • Once source parameters are optimized, select the precursor ion of your CE adduct.

    • Perform a product ion scan and vary the collision energy (e.g., from 15 to 35 eV) to find the optimal energy for generating the desired fragment (e.g., for sodiated CEs, the neutral loss of 368.5).[3]

    • For quantitative analysis of all CEs in a sample, use a class-specific scan mode like Neutral Loss scanning for 368.5 Da (for sodiated adducts) or Precursor Ion scanning for m/z 369.3 (for ammoniated adducts).[3][5]

References

selecting the appropriate internal standard for 9(R)-HODE cholesteryl ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of 9(R)-HODE Cholesteryl Ester

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection of an appropriate internal standard for the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is an oxidized derivative of a cholesteryl ester containing 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE). It has been identified in biological samples, such as atherosclerotic lesions.[1] The oxidized fatty acid component can be formed through enzymatic pathways involving lipoxygenases or by non-enzymatic lipid peroxidation.[2][3] Accurate quantification of this compound is crucial for research in areas like atherosclerosis and oxidative stress, as it can serve as a biomarker to understand disease mechanisms.[4]

Q2: What are the key characteristics of an ideal internal standard for mass spectrometry-based quantification?

An ideal internal standard (IS) should mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection.[5] Key characteristics include:

  • Structural and Chemical Similarity: The IS should be chemically and physically similar to the analyte to ensure comparable extraction efficiency and ionization response.

  • Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the IS should ideally co-elute with the analyte to compensate for matrix effects.[6]

  • Distinct Mass-to-Charge Ratio (m/z): The IS must be clearly distinguishable from the analyte by the mass spectrometer.

  • Absence in Samples: The IS should not be naturally present in the biological samples being analyzed.[5]

  • Stability: The IS should be stable throughout the sample preparation and analysis process.

  • Commercial Availability: High-purity standards should be readily available.[6]

Q3: What are the recommended internal standards for the quantification of this compound?

The selection of an appropriate internal standard is critical for accurate and precise quantification. The gold standard is a stable isotope-labeled (SIL) version of the analyte.[5] A structurally similar, non-endogenous compound is a viable alternative.

Internal Standard Type Examples Advantages Disadvantages
Stable Isotope-Labeled (SIL) Cholesteryl Ester Cholesteryl-d7 Oleate, Cholesteryl-d7 Linoleate, Cholesteryl-d7 PalmitateCo-elutes with the analyte.[5] Exhibits nearly identical chemical and physical properties, providing the most accurate correction for sample loss and matrix effects.[5]May not be commercially available for the specific 9(R)-HODE ester. Can be more expensive.
Non-endogenous, Odd-Chain Cholesteryl Ester Cholesteryl Heptadecanoate (C17:0)Not naturally present in most biological samples.[5][7] Structurally similar to endogenous cholesteryl esters. Commercially available.May not perfectly co-elute with this compound. Ionization efficiency might differ slightly from the analyte.
Deuterated Free Fatty Acid 13-HODE-d4, 15(S)-HETE-d8Useful for quantifying the free 9-HODE after hydrolysis of the ester.[8]Not suitable for direct quantification of the intact cholesteryl ester.

Q4: Where can I purchase these internal standards?

Several reputable suppliers offer high-purity lipid standards for research purposes. Some of these include:

  • Avanti Polar Lipids: Provides a variety of deuterated and non-deuterated lipid standards, including cholesteryl ester mixtures.[9][10][11]

  • Cayman Chemical: Offers a range of cholesteryl esters, including deuterated versions like Cholesteryl Palmitate-d9.[12]

  • MedChemExpress: Supplies stable isotope-labeled compounds like Cholesteryl oleate-d7 for use as internal standards.[13]

Q5: Can I use a deuterated HODE standard for quantifying this compound?

Using a deuterated free fatty acid like 13-HODE-d4 is not ideal for quantifying the intact this compound.[8] This is because the internal standard would not account for variations in the extraction efficiency or ionization of the intact cholesteryl ester. However, if the experimental design involves saponification (hydrolysis) to measure the total amount of 9-HODE, then a deuterated HODE standard would be appropriate for quantifying the released fatty acid.

Q6: Can I use a non-deuterated, odd-chain cholesteryl ester as an internal standard?

Yes, a non-deuterated, odd-chain cholesteryl ester like cholesteryl heptadecanoate (C17:0) is a suitable alternative when a stable isotope-labeled analog of this compound is not available.[7][14] Its structural similarity ensures it behaves similarly during extraction and chromatography, and its odd-numbered carbon chain makes it absent in most biological systems.[5]

Experimental Protocols

Protocol 1: General Workflow for Quantification of this compound using LC-MS/MS

The following diagram outlines the typical workflow for the quantification of this compound in biological samples.

Experimental Workflow for this compound Quantification SampleCollection 1. Sample Collection (e.g., Plasma, Tissue) Spiking 2. Internal Standard Spiking SampleCollection->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Drying 4. Solvent Evaporation Extraction->Drying Reconstitution 5. Reconstitution in Injection Solvent Drying->Reconstitution LCMS 6. LC-MS/MS Analysis Reconstitution->LCMS DataProcessing 7. Data Processing and Quantification LCMS->DataProcessing

Caption: General experimental workflow for quantification.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for extracting oxidized fatty acids and cholesteryl esters from plasma.[8][6]

  • Sample Thawing: Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.

  • Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., cholesteryl-d7 ester or cholesteryl heptadecanoate) to the sample.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of water and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).[6]

Protocol 3: LC-MS/MS Analysis

The following table provides typical starting parameters for LC-MS/MS analysis of cholesteryl esters. Optimization will be required for specific instrumentation and applications.

Parameter Typical Conditions
LC Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B 90:9:1 Isopropanol/Acetonitrile/Water with 0.1% formic acid and 10 mM ammonium formate[15]
Flow Rate 0.3 mL/min
Column Temperature 55 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 350 °C

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity - Inefficient extraction- Poor ionization- Suboptimal MS parameters- Analyte degradation- Optimize extraction solvent and procedure.- Adjust mobile phase composition (e.g., add ammonium formate). Consider derivatization if necessary.[14]- Optimize MS parameters (e.g., collision energy, declustering potential).- Handle samples on ice and use antioxidants if needed.[16]
Poor Peak Shape - Inappropriate LC column- Incorrect mobile phase- Sample overload- Incompatible reconstitution solvent- Use a suitable reversed-phase column (e.g., C18, C8).- Ensure mobile phase is appropriate for lipid analysis.- Reduce injection volume or dilute the sample.- Ensure the reconstitution solvent is compatible with the initial mobile phase.
High Background Noise - Contaminated solvents or reagents- Matrix effects- Leaching from plasticware- Use high-purity solvents and reagents.- Improve sample cleanup or optimize chromatographic separation.- Use glass or polypropylene (B1209903) tubes and vials.
Poor Reproducibility - Inconsistent sample preparation- Inaccurate pipetting- Instrument instability- Standardize all steps of the sample preparation protocol.- Calibrate pipettes regularly.- Allow the LC-MS system to equilibrate before analysis. Run quality control samples.
Internal Standard Signal is Absent or Low - Forgetting to add the internal standard- Degradation of the internal standard- Ensure the internal standard is added at the beginning of the sample preparation.- Check the stability and storage conditions of the internal standard stock solution.

Visualization of Key Concepts

Logic for Internal Standard Selection

The following diagram illustrates the decision-making process for selecting a suitable internal standard for the quantification of this compound.

Internal Standard Selection Logic start Start: Need to Quantify This compound is_sil_available Is a stable isotope-labeled (SIL) This compound available? start->is_sil_available use_sil Use the SIL internal standard. (Gold Standard) is_sil_available->use_sil Yes is_odd_chain_available Is a non-endogenous, odd-chain cholesteryl ester available? (e.g., Cholesteryl Heptadecanoate) is_sil_available->is_odd_chain_available No use_odd_chain Use the odd-chain cholesteryl ester. (Alternative Standard) is_odd_chain_available->use_odd_chain Yes consider_hydrolysis Consider hydrolysis and quantification of free 9-HODE using a deuterated HODE standard. is_odd_chain_available->consider_hydrolysis No

Caption: Decision tree for internal standard selection.

References

Technical Support Center: Method Validation for 9(R)-HODE Cholesteryl Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of 9(R)-HODE cholesteryl ester using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: 9(R)-HODE (9(R)-Hydroxyoctadecadienoic acid) is an oxidized metabolite of linoleic acid, a common polyunsaturated fatty acid. It can be formed through enzymatic pathways (e.g., by cyclooxygenase enzymes) or non-enzymatic free radical-mediated peroxidation.[1][2] When esterified to cholesterol, it forms this compound. This molecule is often found in biological samples, such as in the components of oxidized low-density lipoproteins (LDL).[2] Its measurement is important as it is considered a biomarker of oxidative stress, which is implicated in various diseases like atherosclerosis.[3][4] While the free acid (9-HODE) is a known signaling molecule, the cholesteryl ester is considered a storage and transport form.[3]

Q2: What is the general workflow for quantifying this compound in a biological matrix like plasma?

A2: The typical workflow involves several key steps:

  • Sample Collection & Storage: Collect plasma using an appropriate anticoagulant (e.g., EDTA) and store immediately at -80°C to prevent degradation.

  • Sample Preparation: Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version like 9(S)-HODE-d4 cholesteryl ester, if available, or a structurally similar cholesteryl ester like CE 17:0). Extract lipids using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • LC-MS/MS Analysis: Separate the extracted lipids using reversed-phase liquid chromatography and detect the analyte using a tandem mass spectrometer set to Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against a calibration curve.

Q3: How is the MRM transition for this compound determined?

A3: Cholesteryl esters often do not produce a stable protonated molecule ([M+H]⁺) in electrospray ionization (ESI). Instead, they readily form adducts, such as with ammonium (B1175870) ([M+NH₄]⁺).[5] Upon collision-induced dissociation (CID) in the mass spectrometer, these adducts typically lose the neutral cholesterol backbone (C₂₇H₄₄), which corresponds to a neutral loss of 368.5 Da.[6][7] Therefore, the MRM transition would be:

  • Q1 (Precursor Ion): m/z of the [M+NH₄]⁺ adduct of this compound (e.g., 665.6 + 18.0 = 683.6)

  • Q3 (Product Ion): m/z of the protonated fatty acid fragment (e.g., 297.2 for 9-HODE) or another characteristic fragment. A common approach for general cholesteryl ester profiling is to monitor the cholestane (B1235564) fragment ion at m/z 369.3.[6]

Q4: What are the critical parameters for a successful method validation according to regulatory guidelines?

A4: According to guidelines from agencies like the FDA, a full bioanalytical method validation should assess selectivity, specificity, matrix effect, calibration curve range and linearity, accuracy, precision, carryover, dilution integrity, and stability.[8]

Experimental Protocol: Quantification of this compound in Human Plasma

This section provides a detailed example protocol for the quantification of this compound.

Materials and Reagents
  • Solvents: LC-MS grade methanol, isopropanol, acetonitrile, toluene, and water.

  • Reagents: Ammonium acetate (B1210297), methyl-tert-butyl ether (MTBE).

  • Standards: this compound (analytical standard), Cholesteryl Ester 17:0 or other suitable analogue (Internal Standard, IS).

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen human plasma samples on ice.

  • Aliquot 50 µL of plasma into a 2 mL polypropylene (B1209903) tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of CE 17:0 in methanol).

  • Add 750 µL of cold MTBE.

  • Vortex for 20 seconds and shake vigorously for 10 minutes at 4°C to extract lipids.[9]

  • Add 190 µL of LC-MS grade water to induce phase separation.[9]

  • Vortex for 20 seconds and centrifuge at 16,000 x g for 5 minutes.

  • Carefully transfer 500 µL of the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of methanol/toluene (9:1, v/v).[9] Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Acetate.

  • Gradient: A typical gradient would start at 30-40% B, ramping up to 95-100% B over several minutes to elute the highly hydrophobic cholesteryl esters.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Example):

    • 9(R)-HODE-CE: Q1: 683.6 ([M+NH₄]⁺) -> Q3: 369.3 (Cholestane fragment)

    • IS (CE 17:0): Q1: 669.6 ([M+NH₄]⁺) -> Q3: 369.3 (Cholestane fragment)

Quantitative Data Summary

The following tables summarize example data from a typical method validation for a cholesteryl ester analyte, based on published performance for similar molecules.[10][11]

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 20%± 20%
Low3< 10%± 10%< 15%± 15%
Medium100< 10%± 10%< 15%± 15%
High800< 10%± 10%< 15%± 15%

Troubleshooting Guide

Problem 1: Poor Peak Shape (Broadening or Tailing)

  • Possible Cause: The analyte is highly hydrophobic, leading to strong interactions with the stationary phase or adsorption to surfaces in the LC system.[12]

  • Solution:

    • Increase Organic Content: Ensure the reconstitution solvent and initial mobile phase have sufficient organic solvent (e.g., methanol, isopropanol) to maintain solubility.

    • Optimize Gradient: Use a shallower gradient during the elution window of the analyte.

    • Increase Column Temperature: Higher temperatures (e.g., 50-60°C) can improve peak shape for large lipids.

    • Check for Contamination: A contaminated guard or analytical column can cause peak tailing.[13] Flush the system or replace the column if necessary.

Problem 2: High Signal Variability / Poor Reproducibility

  • Possible Cause: Matrix effects, specifically ion suppression or enhancement, caused by co-eluting compounds from the biological matrix (e.g., phospholipids).[14]

  • Solution:

    • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to separate neutral lipids like cholesteryl esters from more polar interfering lipids.[15]

    • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the region where most phospholipids (B1166683) elute (typically early in a reversed-phase run).

    • Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound would co-elute and experience the same matrix effects, providing the most accurate correction. If unavailable, ensure the analog IS chosen is as structurally similar as possible.

    • Dilute the Sample: If sensitivity allows, diluting the extract can mitigate matrix effects.

Problem 3: Low Signal Intensity or No Peak Detected

  • Possible Cause: Poor ionization efficiency of cholesteryl esters, inefficient extraction, or analyte degradation.

  • Solution:

    • Optimize Ion Source Parameters: Ensure source temperatures and gas flows are optimized for large, thermally labile molecules.

    • Check Mobile Phase Additives: The use of an additive like ammonium acetate is crucial for forming the [M+NH₄]⁺ adduct, which has better ionization and fragmentation characteristics than the [M+H]⁺ ion.

    • Evaluate Extraction Recovery: Perform recovery experiments by comparing the signal of a standard spiked into the sample pre-extraction versus post-extraction. If recovery is low, test alternative extraction solvents like chloroform/methanol.

    • Check Sample Stability: Ensure samples were consistently kept at low temperatures and protected from light to prevent oxidation and degradation.

Problem 4: High Background Noise or Carryover

  • Possible Cause: Contamination from the sample, solvents, or system. Cholesteryl esters are "sticky" and prone to carryover between injections.[13]

  • Solution:

    • Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.

    • Implement a Strong Needle Wash: Use a strong, organic solvent mixture (e.g., isopropanol/acetonitrile) for the autosampler needle wash to clean it between injections.

    • Increase Column Wash Step: Extend the high-organic wash at the end of each gradient to ensure all hydrophobic compounds are eluted from the column.

    • Inject Blanks: Run solvent blanks after high-concentration samples to confirm that carryover is minimal.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (MTBE) Spike->Extract Dry Evaporate to Dryness Extract->Dry Recon Reconstitute in Methanol/Toluene Dry->Recon LC UHPLC Separation (C18 Column) Recon->LC MS Tandem MS Detection (Positive ESI, MRM) LC->MS Integrate Peak Integration MS->Integrate Quant Quantification vs. Calibration Curve Integrate->Quant

Caption: Workflow for this compound quantification.

Signaling Pathway Context

G cluster_receptors Cellular Receptors cluster_effects Downstream Effects CE 9(R)-HODE Cholesteryl Ester (Storage/Transport Form) Hydrolysis Esterase (e.g., HSL, CEH) CE->Hydrolysis Hydrolysis HODE 9(R)-HODE (Active Signaling Molecule) Hydrolysis->HODE GPR132 GPR132 HODE->GPR132 PPARg PPARγ HODE->PPARg Inflammation Modulation of Inflammation GPR132->Inflammation Gene Gene Expression (Lipid Metabolism) PPARg->Gene

Caption: Hydrolysis of 9(R)-HODE CE to its active signaling form.

References

Technical Support Center: Analysis of Oxidized Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxidized cholesteryl esters (oxCEs).

Troubleshooting Guides

Encountering issues during the analysis of oxidized cholesteryl esters can be a common and frustrating experience. The following guides are designed to help you troubleshoot and resolve prevalent problems.

Issue 1: Low or No Signal for Oxidized Cholesteryl Esters in Mass Spectrometry

Potential Cause Recommended Solution Expected Outcome
Poor Ionization Efficiency Cholesteryl esters are inherently nonpolar and can be difficult to ionize.[1][2] Switch to Atmospheric Pressure Chemical Ionization (APCI) or use adduct-forming reagents in your mobile phase, such as ammonium (B1175870) acetate (B1210297) or lithium acetate, to enhance the formation of [M+NH4]+ or [M+Li]+ ions, which often show better ionization.[1]Increased signal intensity and improved limit of detection (LOD).
Inappropriate MS/MS Fragmentation The fragmentation pattern of oxCEs is dependent on the location of the oxidation.[3][4][5] For oxidation on the fatty acyl chain, the primary fragment will be the unmodified cholestenyl cation (m/z 369).[3][4][5][6] For oxidation on the cholesterol moiety, look for fragments at m/z 367 and m/z 385.[3][4][5] Optimize your collision energy to favor the formation of these diagnostic ions.Correct identification and differentiation of oxCE isomers.
Analyte Degradation Oxidized cholesteryl esters can be unstable. Ensure samples are processed promptly and stored at -80°C.[7] Minimize exposure to light and oxygen during sample preparation.Preservation of analyte integrity and more accurate quantification.
Matrix Effects Co-eluting lipids and other matrix components can suppress the ionization of oxCEs.[8][9] Improve chromatographic separation to better resolve oxCEs from interfering compounds. Utilize matrix-matched calibration curves and isotope-labeled internal standards for more accurate quantification.[8]Reduced ion suppression and more reliable quantitative data.

Issue 2: Poor Recovery of Oxidized Cholesteryl Esters During Sample Extraction

Potential Cause Recommended Solution Expected Outcome
Incomplete Extraction from Complex Matrices The choice of extraction solvent is critical for efficiently recovering oxCEs from samples like plasma, tissues, or cells.[10] A common and effective method is a two-step extraction using a chloroform:methanol mixture.[11] For different sample types, optimization of the solvent system may be necessary.Higher recovery of a broad range of oxCE species.
Analyte Adsorption to Labware The hydrophobic nature of oxCEs can lead to their adsorption onto plastic surfaces.Minimized sample loss and improved reproducibility.
Phase Separation Issues In liquid-liquid extractions, incomplete phase separation can lead to loss of the lipid-containing organic layer. Ensure adequate centrifugation time and force to achieve a clear separation of the aqueous and organic phases.Complete recovery of the organic phase containing the oxCEs.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q: What is the best way to store samples to prevent artefactual oxidation of cholesteryl esters? A: To minimize artefactual oxidation, samples should be processed as quickly as possible. If immediate analysis is not feasible, samples should be stored at -80°C.[7] It is also advisable to add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents.

  • Q: Which extraction method is recommended for isolating oxidized cholesteryl esters from plasma? A: A widely used and robust method for lipid extraction from plasma is the Folch or Bligh-Dyer method, which utilizes a chloroform/methanol solvent system.[10] These methods effectively partition the highly nonpolar oxCEs into the organic phase.

Mass Spectrometry Analysis

  • Q: How can I differentiate between oxidation on the fatty acyl chain versus the cholesterol ring using mass spectrometry? A: Tandem mass spectrometry (MS/MS) is key for this differentiation. When fragmentation is induced, oxCEs with an oxidized fatty acyl chain will predominantly produce an unmodified cholestenyl cation at m/z 369.[3][4][5][6] Conversely, if the cholesterol ring is oxidized, you will observe characteristic fragment ions at m/z 367 and m/z 385.[3][4][5]

  • Q: What are the best ionization techniques for analyzing oxidized cholesteryl esters? A: Due to their nonpolar nature, electrospray ionization (ESI) can be challenging.[1][2] Atmospheric Pressure Chemical Ionization (APCI) is often more effective for these compounds.[8] If using ESI, the addition of ammonium or lithium salts to the mobile phase to form adducts can significantly improve ionization efficiency.[1]

Data Interpretation and Quantification

  • Q: How do I accurately quantify oxidized cholesteryl esters when commercial standards are not available for all species? A: In the absence of specific standards, a semi-quantitative approach is often employed. This involves using a closely related internal standard and generating a calibration curve.[6] It is crucial to acknowledge that this will provide relative quantification, and the response factors for different oxCE species may vary.

  • Q: What are common sources of interference in the analysis of oxidized cholesteryl esters? A: A major source of interference is the presence of isobaric species, which have the same mass-to-charge ratio. High-resolution mass spectrometry and efficient chromatographic separation are essential to distinguish between different oxCE isomers and other co-eluting lipids.[3][8]

Experimental Protocols

Protocol 1: Extraction of Oxidized Cholesteryl Esters from Plasma

  • To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 50 µM BHT.

  • Vortex the mixture vigorously for 1 minute.

  • Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase using a glass pipette.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 90:10 methanol:chloroform).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Plasma/Tissue Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction drying Solvent Evaporation (under Nitrogen) extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS Detection (APCI/ESI) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation identification Peak Identification (m/z and RT) msms_fragmentation->identification quantification Quantification (Internal Standards) identification->quantification interpretation Biological Interpretation quantification->interpretation

Caption: Workflow for the analysis of oxidized cholesteryl esters.

signaling_pathway oxLDL Oxidized LDL (containing oxCEs) TLR4 Toll-like Receptor 4 (TLR4) oxLDL->TLR4 binds Macrophage Macrophage TLR4->Macrophage activates Inflammation Inflammatory Response Macrophage->Inflammation promotes

Caption: Simplified signaling of oxidized cholesteryl esters via TLR4.

References

strategies to enhance the sensitivity of 9(R)-HODE cholesteryl ester detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9(R)-HODE cholesteryl ester. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound with high sensitivity?

A1: The primary challenges stem from the inherent chemical properties of cholesteryl esters. These molecules are hydrophobic, chemically inert, and exhibit poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI).[1][2] This results in low signal intensity and difficulty in achieving low limits of detection. Additionally, being a specific stereoisomer, chromatographic separation from other HODE cholesteryl ester isomers is crucial for accurate quantification.

Q2: Which ionization technique is most suitable for analyzing this compound?

A2: While electrospray ionization (ESI) is widely used, it is not optimal for neutral lipids like cholesteryl esters due to their low polarity.[3][4] Atmospheric Pressure Chemical Ionization (APCI) is often more effective for such compounds and can provide significantly better sensitivity.[5] The choice of ionization will also depend on the available instrumentation. For ESI, the use of adduct-forming agents in the mobile phase is highly recommended to enhance signal intensity.[3][6]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is not always mandatory for LC-MS analysis but can significantly improve sensitivity.[5] For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility of the molecule.[7] For LC-MS, derivatization can be employed to introduce a readily ionizable group to the molecule, thereby enhancing its signal in the mass spectrometer.[8]

Q4: How can I differentiate between 9(R)-HODE and other HODE isomers in my samples?

A4: Distinguishing between isomers like 9(R)-HODE, 9(S)-HODE, 13(S)-HODE, and 13(R)-HODE cholesteryl esters requires effective chromatographic separation. Chiral chromatography is the most definitive method for separating stereoisomers.[9] Tandem mass spectrometry (MS/MS) can also aid in differentiation by generating specific fragment ions for different positional isomers (e.g., 9-HODE vs. 13-HODE).[10]

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for this compound

Possible Causes and Solutions:

Potential Cause Recommended Action
Poor Ionization Efficiency Cholesteryl esters are neutral lipids with poor ionization in ESI.[1][3] Enhance ionization by forming adducts. Add lithium or sodium salts (e.g., lithium hydroxide (B78521), sodium acetate) to the mobile phase to promote the formation of [M+Li]+ or [M+Na]+ adducts, which show improved ionization and fragmentation.[3][6]
Suboptimal MS Parameters The mass spectrometer may not be properly tuned for your analyte. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS parameters (e.g., collision energy) specifically for the this compound standard.
Ion Suppression from Matrix Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[11] Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[11] Ensure adequate chromatographic separation to resolve the analyte from matrix components.
Source Contamination A contaminated ion source can lead to reduced sensitivity.[11] Regularly clean the ESI source components, including the capillary and skimmer, according to the manufacturer's instructions.
Analyte Degradation This compound, an oxidized lipid, can be unstable. Minimize exposure of samples to air and light.[11] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation, ensuring it doesn't interfere with the analysis.[11]
Issue 2: Inconsistent Retention Times

Possible Causes and Solutions:

Potential Cause Recommended Action
Mobile Phase Inconsistency Inaccurate preparation or degradation of the mobile phase can cause shifts in retention time. Prepare mobile phases fresh and accurately. For premixed solvents, ensure thorough mixing. Prevent microbial growth in aqueous mobile phases by preparing them fresh regularly.[11]
Column Equilibration Insufficient column equilibration between injections can lead to retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Column Contamination Accumulation of matrix components on the column can alter its chemistry. Use a guard column and implement a robust column washing procedure after each analytical batch.
Temperature Fluctuations Variations in the column oven temperature can affect retention times. Ensure the column compartment temperature is stable and consistent throughout the analytical run.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a general method for lipid extraction and may require optimization for your specific sample type.

  • Internal Standard Spiking: To 100 µL of plasma or serum, add an appropriate amount of a deuterated internal standard (e.g., 9-HODE-d4 cholesteryl ester).

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a cold mixture of methyl-tert-butyl ether (MTBE) and methanol (B129727) (10:3, v/v). Vortex vigorously for 1 minute.

  • Phase Separation: Add 500 µL of water, vortex for 30 seconds, and then centrifuge at 14,000 x g for 5 minutes to induce phase separation.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids into a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis with Enhanced Sensitivity

This protocol outlines a starting point for developing a high-sensitivity LC-MS/MS method.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating cholesteryl esters. For chiral separation, a specialized chiral column is necessary.

    • Mobile Phase A: 50:50 (v/v) Water:Methanol containing 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

    • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol containing 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient: Develop a gradient that provides good separation of the this compound from other lipids. A typical run might start at 40% B, ramp to 100% B, hold, and then re-equilibrate.[1]

    • Flow Rate: 0.5 mL/min.[1]

  • Mass Spectrometry for Enhanced Sensitivity:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Adduct Formation: To enhance ionization, add 100 µM of lithium hydroxide to the reconstituted sample or post-column.[3]

    • MS/MS Scan Mode: Use Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: For the lithiated adduct, this will be [M+Li]+.

    • Product Ion: A characteristic fragment for cholesteryl esters is the neutral loss of the cholesterol backbone (neutral loss of 368.5 Da).[3] Therefore, a key transition to monitor would be the precursor ion of the lithiated adduct to the lithiated fatty acyl fragment.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Serum) is_spike Spike with Internal Standard sample->is_spike extraction Liquid-Liquid or Solid-Phase Extraction is_spike->extraction dry_recon Dry Down and Reconstitute extraction->dry_recon lc_sep Chromatographic Separation (C18 or Chiral Column) dry_recon->lc_sep ionization Enhanced Ionization (e.g., Lithiated Adducts) lc_sep->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection peak_int Peak Integration ms_detection->peak_int quant Quantification using Calibration Curve peak_int->quant

Caption: Experimental workflow for the sensitive detection of this compound.

troubleshooting_workflow start Low Signal Intensity Observed check_ms Check MS Parameters and Tuning? start->check_ms optimize_ms Optimize Source and Collision Energy for Analyte check_ms->optimize_ms No check_ionization Is Ionization Enhanced? check_ms->check_ionization Yes optimize_ms->check_ionization add_adducts Add Li+ or Na+ to Mobile Phase check_ionization->add_adducts No check_cleanup Is Sample Cleanup Sufficient? check_ionization->check_cleanup Yes add_adducts->check_cleanup improve_cleanup Improve LLE or SPE Protocol check_cleanup->improve_cleanup No check_source Is Ion Source Clean? check_cleanup->check_source Yes improve_cleanup->check_source clean_source Clean Ion Source Components check_source->clean_source No final_check Re-analyze Sample check_source->final_check Yes clean_source->final_check

Caption: Troubleshooting guide for low signal intensity of this compound.

References

Validation & Comparative

A Comparative Analysis of 9(R)-HODE and 9(S)-HODE Cholesteryl Esters: Biological Activity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cholesteryl esters of 9-hydroxyoctadecadienoic acid (9-HODE), specifically the 9(R)-HODE and 9(S)-HODE enantiomers, are oxidized lipid species that have been identified and extracted from atherosclerotic lesions.[1][2][3] As esterified forms, they are primarily considered transport and storage molecules within lipoproteins and intracellular lipid droplets.[4] The direct biological activities of these cholesteryl esters are not well characterized, and it is widely postulated that their effects are mediated following enzymatic hydrolysis to their corresponding free fatty acids, 9(R)-HODE and 9(S)-HODE.

This guide provides a comparative overview of the known biological activities of the free 9(R)-HODE and 9(S)-HODE enantiomers, as the current body of research on the esterified forms is limited. The distinct stereochemistry of these molecules leads to significantly different interactions with cellular receptors and downstream signaling pathways, influencing processes central to atherosclerosis, inflammation, and cell proliferation.

Data Presentation: A Quantitative Comparison

The biological activities of 9(S)-HODE and 9(R)-HODE have been quantified in various assay systems. The following tables summarize key data points, highlighting the differential potency of the two enantiomers.

Note: The following data pertains to the non-esterified (free) forms of 9-HODE.

Table 1: G-Protein Coupled Receptor 132 (GPR132/G2A) Activation

EnantiomerEC50Assay SystemKey Observation
9(S)-HODE ~9.0 µMGPCR-Tango assay in HEK293T cellsPotent agonist of GPR132.[5]
9(R)-HODE Not QuantifiedCalcium mobilization assay in CHO-G2A-Gqi cellsDemonstrated to be a much weaker agonist than 9(S)-HODE.[5]

Table 2: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

EnantiomerFold Activation (vs. Control)ConcentrationAssay SystemKey Observation
9(S)-HODE ~1.5 - 2.05-30 µMDual-luciferase reporter assayWeak/partial agonist activity; lower than other HODE isomers.[6][7]
9(R)-HODE ~1.5 - 2.05-30 µMDual-luciferase reporter assayWeak/partial agonist activity; similar to the (S)-enantiomer but generally low.[6][7]

Table 3: Effects on Cell Growth and Apoptosis

EnantiomerEffectCell LineKey Observation
9(S)-HODE Inhibits growth, Pro-apoptoticColorectal cancer cells (Caco-2)Effects may be partially mediated by PPARγ.[8]
9(R)-HODE May promote growthColorectal cancer cells (Caco-2)Effects are contrary to the (S)-enantiomer.[8]

Signaling Pathways and Experimental Workflows

The differential effects of 9(S)-HODE and 9(R)-HODE stem from their stereospecific interactions with cellular receptors. The following diagrams illustrate the presumed workflow from the cholesteryl ester form and the distinct signaling cascades of the free enantiomers.

G cluster_blood Bloodstream / Lipoprotein cluster_cell Cellular Environment cluster_activity Biological Activity LDL Oxidized LDL CE_9R 9(R)-HODE Cholesteryl Ester LDL->CE_9R contains CE_9S 9(S)-HODE Cholesteryl Ester LDL->CE_9S contains Hydrolase Esterase / Lipase CE_9R->Hydrolase CE_9S->Hydrolase Hydrolysis Free_9R Free 9(R)-HODE Hydrolase->Free_9R Free_9S Free 9(S)-HODE Hydrolase->Free_9S Activity Differential Biological Effects Free_9R->Activity Free_9S->Activity

Figure 1. Proposed workflow from cholesteryl esters to bioactive free HODEs.

G cluster_9S 9(S)-HODE Signaling cluster_9R 9(R)-HODE Signaling cluster_common Common Pathway (Weak Activation) S_HODE 9(S)-HODE GPR132 GPR132 (G2A) Receptor S_HODE->GPR132 Potent Agonist Ca_Mobilization Intracellular Ca²⁺ Mobilization GPR132->Ca_Mobilization ProInflammatory Pro-inflammatory Responses Ca_Mobilization->ProInflammatory R_HODE 9(R)-HODE GPR132_R GPR132 (G2A) Receptor R_HODE->GPR132_R Weak Agonist Weak_Effect Weak / No Activation GPR132_R->Weak_Effect PPARg PPARγ Gene_Expression Gene Expression (Lipid Metabolism) PPARg->Gene_Expression S_HODE_common 9(S)-HODE S_HODE_common->PPARg Weak Agonist R_HODE_common 9(R)-HODE R_HODE_common->PPARg Weak Agonist

Figure 2. Differential signaling pathways of 9(S)-HODE and 9(R)-HODE.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of HODE enantiomers.

Protocol 1: Extraction and Analysis of HODE Cholesteryl Esters

This protocol outlines a general procedure for the extraction and analysis of lipid species from biological tissues, such as aortic plaques, adapted from standard lipidomics methodologies.[9][10]

  • Homogenization: Excise tissue samples and immediately flash-freeze in liquid nitrogen. Homogenize the frozen tissue in a phosphate-buffered saline (PBS) solution containing antioxidants (e.g., BHT) to prevent further oxidation.

  • Lipid Extraction: Perform a Folch extraction by adding a 2:1 chloroform:methanol (v/v) solution to the homogenate. Vortex vigorously and centrifuge to separate the phases.

  • Phase Separation: Collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen gas.

  • Solid Phase Extraction (SPE): Resuspend the lipid extract in a non-polar solvent and apply to an SPE cartridge to separate neutral lipids, including cholesteryl esters, from more polar lipids.

  • LC-MS/MS Analysis: Analyze the cholesteryl ester fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Chromatography: Use a C18 reverse-phase column with a gradient elution to separate the different cholesteryl ester species.

    • Mass Spectrometry: Employ a high-resolution mass spectrometer operating in positive ion mode. Use precursor ion scanning or neutral loss scans specific for the cholesterol backbone to identify HODE cholesteryl esters.

    • Quantification: Use a deuterated internal standard for accurate quantification.

Protocol 2: GPR132/G2A Receptor Activation Assay (Calcium Mobilization)

This protocol is designed to measure the ability of HODE enantiomers to activate the GPR132 receptor by monitoring intracellular calcium changes.[5]

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GPR132 receptor and a G-protein chimera (e.g., Gαqi) that couples the receptor to the phospholipase C pathway.

  • Cell Loading: Plate the cells in a 96-well black-walled, clear-bottom plate. Once confluent, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of 9(R)-HODE, 9(S)-HODE, and a positive control (e.g., a known GPR132 agonist) in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the compounds into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the peak ΔF against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each enantiomer.

Protocol 3: PPARγ Ligand Binding/Transactivation Assay

This dual-luciferase reporter assay is used to quantify the ability of HODE enantiomers to function as PPARγ agonists.[6][7]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in a 24-well plate. Co-transfect the cells with three plasmids:

    • An expression vector for human PPARγ.

    • A reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9(R)-HODE, 9(S)-HODE, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO). Incubate for an additional 18-24 hours.

  • Lysis and Luminescence Reading: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to a white-walled 96-well plate. Use a dual-luciferase assay system to sequentially measure the firefly and Renilla luciferase activities in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the fold activation against compound concentration to assess agonist activity.

Conclusion

While 9(R)-HODE and 9(S)-HODE cholesteryl esters are known components of atherosclerotic plaques, the current understanding of their biological activity is largely inferred from studies on their free fatty acid forms. The available data clearly demonstrates that 9(S)-HODE and 9(R)-HODE possess distinct and sometimes opposing biological effects. 9(S)-HODE is a potent activator of the pro-inflammatory GPR132 receptor, whereas 9(R)-HODE is significantly less active at this target.[5] Both enantiomers are weak agonists of the nuclear receptor PPARγ.[6] These differences in receptor activation translate to divergent effects on cell proliferation and apoptosis.[8]

For researchers and drug development professionals, it is critical to recognize this stereospecificity. The balance between these enantiomers, and the rate of their release from their cholesteryl ester precursors within tissues, may play a significant role in the progression of inflammatory diseases like atherosclerosis. Future research should focus on the specific roles of the cholesteryl ester forms and the enzymatic pathways responsible for their hydrolysis to fully elucidate their contribution to pathophysiology.

References

A Comparative Guide to the Differential Effects of 9(R)-HODE and 13-HODE Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a primary component of cellular membranes and a precursor to a variety of bioactive lipid mediators. Among these are the hydroxyoctadecadienoic acids (HODEs), which are formed through both enzymatic and non-enzymatic oxidation. The two main regioisomers, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), despite their structural similarities, exhibit distinct and often opposing biological activities. These molecules are found in tissues as free fatty acids and esterified to cholesterol, particularly within atherosclerotic plaques.[1] This guide provides a comprehensive comparison of the differential effects of 9(R)-HODE and 13-HODE, with a focus on their cholesteryl ester forms, supported by experimental data and detailed methodologies to aid in the design and interpretation of research in this area.

Differential Signaling Pathways: A Tale of Two Isomers

The divergent biological effects of 9-HODE and 13-HODE are largely attributed to their differential interactions with key cellular receptors, most notably the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptor-gamma (PPARγ).

GPR132 Activation: The Pro-Inflammatory Arm of 9-HODE

9-HODE is a potent agonist of GPR132, a receptor highly expressed in macrophages and other immune cells.[1][2] Activation of GPR132 by 9-HODE is a critical step in its pro-inflammatory signaling cascade. In contrast, 13-HODE is a much weaker activator of this receptor.[2][3] Notably, it has been reported that esterified HODEs do not activate the GPR132 receptor, suggesting that the pro-inflammatory effects mediated through this pathway are specific to the free acid form of 9-HODE.[1]

dot

GPR132_Signaling 9(R)-HODE 9(R)-HODE GPR132 GPR132 9(R)-HODE->GPR132 Binds Gq Gq GPR132->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 PKC PKC PLC->PKC Ca2_release Ca²⁺ Release IP3->Ca2_release Ca2_release->PKC Pro_inflammatory Pro-inflammatory Gene Expression PKC->Pro_inflammatory

9-HODE signaling via the GPR132 receptor.

PPARγ Activation: A Shared Pathway with Divergent Outcomes

Both 9-HODE and 13-HODE can act as ligands for PPARγ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[4][5] However, their effects on PPARγ activity can differ. 13-HODE is generally considered a more consistent and potent activator of PPARγ, leading to the transcription of anti-inflammatory and pro-resolving genes.[5][6] The interaction of 9-HODE with PPARγ is more complex, with some studies suggesting it can act as a partial agonist or even an antagonist depending on the cellular context and the specific stereoisomer.[6]

The cholesteryl ester forms of HODEs can also influence PPAR-mediated signaling. For instance, cholesteryl hydroperoxyoctadecadienoate (HPODE), a precursor to HODE, has been shown to induce the expression of the scavenger receptor CD36 in a PPARα-dependent manner in human monocyte-derived macrophages. This suggests that even when esterified, these oxidized lipids can be recognized by cellular machinery and elicit biological responses.

dot

PPARg_Signaling 13-HODE 13-HODE PPARg PPARγ 13-HODE->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to Anti_inflammatory Anti-inflammatory Gene Expression PPRE->Anti_inflammatory Induces

13-HODE signaling via the PPARγ receptor.

Quantitative Data Comparison

The following tables summarize the quantitative data on the differential effects of 9-HODE and 13-HODE on key cellular targets and processes.

Table 1: Receptor Activation

TargetParameter9(R)-HODE13-HODECell Type/System
GPR132 EC50 (IP-1 accumulation)7.5 µM[7]Weak ligand, ~6-fold less potent than 9-HODE[7]CHO-K1 cells expressing human GPR132
TRPV1 EC50 (Ca2+ mobilization)~20-30 µM (estimated)[7]27.5 ± 4.2 µM[7]HEK-293 cells expressing human TRPV1
PPARγ Relative Agonist ActivityLess potent than 13-HODE, can be a partial agonist/antagonist[6]Consistent activator[5][6]Various cell lines (e.g., 3T3-L1, THP-1)

Table 2: Cellular Effects

Biological ProcessParameter9(R)-HODE13-HODECell Type
Inflammation Cytokine Production (e.g., IL-6, TNF-α)Pro-inflammatory, mediated by GPR132[8]Less pro-inflammatory, can be anti-inflammatory via PPARγ[8]Macrophages
Atherosclerosis Foam Cell FormationPromotes lipid accumulation via PPARγ[9]Promotes cholesterol efflux via PPAR-LXRα pathway[10]Macrophages
Cancer Cell Growth (Colorectal Cancer)9(R)-HODE promotes proliferation[11]13(S)-HODE inhibits proliferation, 13(R)-HODE promotes proliferation[11][12]Caco-2 cells
Cancer Apoptosis (Colorectal Cancer)-13(S)-HODE induces apoptosis via PPARγ[11][12]Caco-2 cells

Note: The majority of the available quantitative data pertains to the free acid forms of 9-HODE and 13-HODE. The biological activities of their cholesteryl ester forms are less well-characterized quantitatively.

Experimental Protocols

1. PPARγ Luciferase Reporter Assay

This assay is used to quantify the ability of 9-HODE and 13-HODE to activate PPARγ and induce the transcription of a reporter gene.

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.

  • Transfection: Co-transfect cells with a PPARγ expression vector and a luciferase reporter vector containing a PPAR response element (PPRE). A control vector (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Treatment: After 24-48 hours, treat the cells with various concentrations of 9-HODE, 13-HODE (or their cholesteryl esters), a vehicle control (e.g., DMSO), and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Lysis and Luminescence Measurement: After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold induction relative to the vehicle control.

dot

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293T) Transfection Transfection with PPAgRγ and PPRE-Luciferase Plasmids Cell_Culture->Transfection Treatment Treat with HODEs, Vehicle, and Positive Control Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Data_Analysis Data Analysis (Fold Induction) Luminescence->Data_Analysis

Workflow for PPARγ Luciferase Reporter Assay.

2. GPR132 Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR132 by its ligands.

  • Cell Culture: Use a cell line stably expressing human GPR132 (e.g., CHO-K1 or HEK293 cells).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add various concentrations of 9-HODE, 13-HODE, or other test compounds to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or a microscope.

  • Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium mobilization and generate dose-response curves to calculate EC50 values.

dot

Calcium_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture GPR132-expressing cells Dye_Loading Load cells with Calcium-sensitive dye Cell_Culture->Dye_Loading Compound_Addition Add HODEs or control compounds Dye_Loading->Compound_Addition Fluorescence_Measurement Measure Fluorescence Intensity Compound_Addition->Fluorescence_Measurement Data_Analysis Analyze data to determine EC50 values Fluorescence_Measurement->Data_Analysis

Workflow for GPR132 Calcium Mobilization Assay.

3. Macrophage Cholesterol Efflux Assay

This assay assesses the ability of HODEs to promote the removal of cholesterol from macrophages, a key process in preventing atherosclerosis.

  • Macrophage Differentiation and Lipid Loading: Differentiate monocytes (e.g., THP-1) into macrophages and load them with cholesterol by incubating with acetylated LDL (acLDL) or oxidized LDL (oxLDL).

  • Treatment: Treat the cholesterol-loaded macrophages with 9-HODE, 13-HODE (or their cholesteryl esters) in the presence of a cholesterol acceptor such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).

  • Quantification of Cholesterol Efflux: After incubation, collect the medium and the cell lysate. Measure the amount of cholesterol in the medium and the cells using a commercially available cholesterol quantification kit.

  • Data Analysis: Calculate the percentage of cholesterol efflux as the amount of cholesterol in the medium divided by the total cholesterol (medium + cells), and compare the effects of the different treatments.

Conclusion

The differential effects of 9(R)-HODE and 13-HODE are a testament to the specificity of lipid signaling in complex biological systems. While 9(R)-HODE predominantly exerts pro-inflammatory effects through the activation of GPR132, 13-HODE often displays anti-inflammatory and protective properties, largely mediated by its more consistent activation of PPARγ. These opposing actions have significant implications for a range of pathologies, from atherosclerosis to cancer.

A critical area for future research is the elucidation of the distinct biological activities of the cholesteryl ester forms of these molecules. Understanding how esterification modulates their interaction with cellular receptors and metabolic pathways will provide a more complete picture of their roles in health and disease and may unveil new therapeutic targets for the prevention and treatment of inflammatory and metabolic disorders.

References

Unveiling 9(R)-HODE Cholesteryl Ester: A Comparative Guide for its Validation as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of disease biomarker discovery is in a constant state of evolution, with novel molecules emerging as potential indicators of pathological processes. Among these, 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE) cholesteryl ester has garnered significant attention, particularly in the context of diseases hallmarked by oxidative stress, such as atherosclerosis. This guide provides a comprehensive and objective comparison of 9(R)-HODE cholesteryl ester with established biomarkers of oxidative stress, namely F2-isoprostanes and malondialdehyde (MDA). By presenting available performance data, detailed experimental protocols, and illustrating key biological pathways, this document serves as a critical resource for researchers evaluating the potential of this compound in their scientific and drug development endeavors.

At a Glance: Comparative Performance of Oxidative Stress Biomarkers

The validation of a biomarker hinges on its analytical performance and clinical utility. While this compound is a specific product of lipid peroxidation found in atherosclerotic lesions, its clinical validation as a standalone biomarker is an area of active research.[1][2] In contrast, F2-isoprostanes are widely regarded as a "gold-standard" for assessing lipid peroxidation in vivo, and malondialdehyde (MDA), despite some limitations in specificity, is a long-standing and frequently used marker of oxidative stress.[3][4][5]

BiomarkerPrecursorPrimary Associated ConditionsAdvantagesDisadvantages
This compound Linoleic AcidAtherosclerosis, Inflammatory DiseasesHigh abundance, reflects both enzymatic and non-enzymatic oxidation, found in atherosclerotic plaques.[6][7]Limited clinical validation data (sensitivity/specificity), may not distinguish between stereoisomers without specific chiral analysis.
F2-Isoprostanes Arachidonic AcidCardiovascular Disease, Neurodegenerative Diseases, CancerConsidered a "gold-standard" for lipid peroxidation, high specificity.[3][8][9][10]Less abundant than HODEs, analysis can be complex.[11]
Malondialdehyde (MDA) Polyunsaturated Fatty AcidsBroad range of oxidative stress-related diseasesWidely used, cost-effective assays available.[4][5][12]Lacks specificity, can be produced by non-oxidative stress pathways, reliability has been questioned.[4]

Delving into the Mechanism: Signaling Pathways

Understanding the biological context of a biomarker is paramount. 9-HODE, the parent molecule of the cholesteryl ester, is not merely a marker of damage but an active signaling molecule. It exerts its effects through various receptors, influencing inflammatory and metabolic pathways implicated in atherosclerosis.

GPR132_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 9_HODE 9-HODE GPR132 GPR132 (G-Protein Coupled Receptor) 9_HODE->GPR132 binds PLC Phospholipase C (PLC) GPR132->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates Inflammatory_Response Pro-inflammatory Response PKC->Inflammatory_Response leads to

9-HODE signaling through the GPR132 receptor.

In advanced atherosclerotic lesions, non-enzymatically produced 9-HODE is abundant and can promote pro-inflammatory responses through its interaction with the G protein-coupled receptor 132 (GPR132) on macrophages.[1][7][13] This signaling cascade can contribute to the progression of atherosclerosis.

Experimental Corner: Protocols for Quantification

Accurate and reproducible quantification is the bedrock of biomarker validation. Here, we provide detailed methodologies for the analysis of this compound and its comparator biomarkers.

Quantification of this compound and other HODEs

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of this compound.

LCMS_Workflow Sample Plasma/Tissue Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Hydrolysis Saponification (optional) (to measure total HODEs) Extraction->Hydrolysis SPE Solid Phase Extraction (SPE) (for cleanup) Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization for GC-MS Analysis LC-MS/MS or GC-MS Analysis SPE->Analysis for LC-MS/MS Derivatization->Analysis Quantification Quantification (using internal standards) Analysis->Quantification

General workflow for HODE quantification.

LC-MS/MS Protocol for 9-HODE Quantification in Plasma:

  • Sample Preparation: To 200 µL of plasma, add an internal standard (e.g., 9-HODE-d4).

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (2:1, v/v).

  • Hydrolysis (for total 9-HODE): For the measurement of total 9-HODE (free and esterified), a saponification step using a base (e.g., NaOH) is performed to release 9-HODE from cholesteryl esters and other lipids.

  • Solid-Phase Extraction (SPE): The extracted lipids are further purified using a C18 SPE cartridge to remove interfering substances.

  • LC-MS/MS Analysis: The purified sample is injected into a reverse-phase C18 column. The separation is typically achieved using a gradient of water and acetonitrile/methanol containing a small amount of formic acid or acetic acid. Detection is performed using a triple quadrupole mass spectrometer in negative ion mode, monitoring specific precursor-product ion transitions for 9-HODE and the internal standard.[14][15]

Enzyme-Linked Immunosorbent Assay (ELISA) for 9-HODE:

ELISA kits for the quantification of total 9-HODE (both 9(S) and 9(R) isomers) are commercially available and offer a higher-throughput alternative to LC-MS/MS.[2][11][16][17]

  • Sample/Standard Addition: Add standards and prepared samples to the wells of a microplate pre-coated with an antibody specific for 9-HODE.

  • Competitive Binding: Add a fixed amount of HRP-conjugated 9-HODE to each well. During incubation, the sample/standard 9-HODE and the HRP-conjugated 9-HODE compete for binding to the antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a TMB substrate solution, which will be converted by the HRP enzyme to produce a colored product.

  • Measurement: Stop the reaction and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of 9-HODE in the sample.[18]

Quantification of F2-Isoprostanes

LC-MS/MS Protocol for F2-Isoprostane Quantification in Plasma:

  • Sample Preparation: To a plasma sample, add a deuterated internal standard (e.g., 8-iso-PGF2α-d4).

  • Hydrolysis: Perform alkaline hydrolysis to release esterified F2-isoprostanes.

  • Extraction: Use solid-phase extraction for purification.

  • LC-MS/MS Analysis: Separate the isomers on a C18 column and detect using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).[5][6][19][20][21]

Quantification of Malondialdehyde (MDA)

Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol:

  • Sample Preparation: Mix the sample (e.g., plasma) with an acidic reagent.

  • Reaction: Add thiobarbituric acid (TBA) solution and incubate at high temperature (e.g., 95°C) to allow the reaction between MDA and TBA to form a colored adduct.[10]

  • Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at approximately 532 nm.[3][4][22][23] The concentration is determined by comparison to a standard curve prepared with an MDA standard.

Logical Framework for Biomarker Comparison

The selection of a biomarker for a specific application requires a careful evaluation of its characteristics in the context of the research or clinical question.

Biomarker_Comparison cluster_validation Validation Parameters cluster_comparison Comparative Evaluation Biomarker Biomarker Candidate (e.g., 9(R)-HODE-CE) Analytical Analytical Validation (Accuracy, Precision, LoQ) Biomarker->Analytical Clinical Clinical Validation (Sensitivity, Specificity) Biomarker->Clinical Performance Performance vs. Alternatives (e.g., F2-Isoprostanes, MDA) Analytical->Performance Clinical->Performance Utility Clinical/Research Utility (Diagnostic, Prognostic, Mechanistic) Performance->Utility

Framework for biomarker comparison and validation.

Conclusion

This compound holds considerable promise as a specific biomarker for diseases characterized by lipid peroxidation, particularly atherosclerosis. Its presence in atherosclerotic plaques and its role as a signaling molecule provide a strong rationale for its further investigation. However, when compared to established biomarkers like F2-isoprostanes, there is a clear need for more extensive clinical validation studies to determine its sensitivity, specificity, and overall diagnostic/prognostic utility. For malondialdehyde, while its ease of measurement is an advantage, concerns about its specificity may limit its application in certain contexts.

For researchers and drug development professionals, the choice of biomarker will depend on the specific research question. For mechanistic studies in atherosclerosis, this compound is a highly relevant molecule. For a general assessment of systemic oxidative stress, F2-isoprostanes remain a more validated choice. This guide provides the foundational information to make an informed decision and to design rigorous experiments for the continued evaluation of these important molecules in health and disease.

References

A Head-to-Head Comparison: 9(R)-HODE Cholesteryl Ester vs. Its Free Acid, 9(R)-HODE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of lipid mediators is paramount. This guide provides a comprehensive, data-supported comparison of 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) and its cholesteryl ester, focusing on their distinct physicochemical properties and biological activities.

While both molecules are found in biological systems, particularly in the context of oxidative stress and atherosclerosis, their mechanisms of action and potency are believed to differ significantly. This comparison elucidates these differences, drawing upon available experimental data and established biochemical principles.

Executive Summary

Current evidence strongly suggests that 9(R)-HODE cholesteryl ester is a less biologically active precursor to the free acid, 9(R)-HODE. The ester likely requires intracellular hydrolysis to release the free acid, which can then engage with its molecular targets to elicit a biological response. The free acid, 9(R)-HODE, is a known ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and a potent activator of the G protein-coupled receptor 132 (GPR132), playing roles in inflammation and lipid metabolism. In contrast, esterified HODEs have been shown to be inactive towards GPR132.

Data Presentation: Physicochemical and Biological Properties

PropertyThis compound9(R)-HODE (Free Acid)References
Molecular Formula C45H76O3C18H32O3[1][2]
Molecular Weight 665.1 g/mol 296.5 g/mol [1][2]
Solubility Highly lipophilic, soluble in organic solvents like ethanol, DMSO, and DMF. Very poorly soluble in aqueous solutions.Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers like PBS.[1][2]
Primary Biological Form Found in atherosclerotic lesions, likely as a storage or transport form.The active signaling molecule that interacts with receptors.[3][4]
PPARγ Activation Indirectly, after hydrolysis to 9(R)-HODE. The intact ester is not expected to be an efficient ligand.Direct agonist. Activates PPARγ, leading to the transcription of target genes involved in lipid metabolism.[5][6][7]
GPR132 Activation Inactive. Esterified HODEs do not activate the GPR132 receptor.Potent agonist. Activation of GPR132 can trigger pro-inflammatory signaling cascades.[8][9]
Cellular Uptake Likely taken up by cells as part of lipoprotein particles or through lipid rafts.Can be taken up by cells, potentially via fatty acid transporters.[10][11]
Intracellular Metabolism Undergoes hydrolysis by cholesterol esterases to release 9(R)-HODE and cholesterol.Can be further metabolized or incorporated into complex lipids.[12][13]

Mandatory Visualization

Signaling Pathways

The differential engagement of this compound and its free acid with cellular signaling pathways is a key distinguishing feature. The following diagrams illustrate the proposed mechanisms of action.

GPR132_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 9R_HODE_Ester This compound GPR132 GPR132 9R_HODE_Ester->GPR132 No Activation 9R_HODE_Free 9(R)-HODE (Free Acid) 9R_HODE_Free->GPR132 Activation Signaling Pro-inflammatory Signaling Cascade GPR132->Signaling

GPR132 signaling by 9(R)-HODE and its ester.

PPARg_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9R_HODE_Ester_Ext This compound 9R_HODE_Ester_Int This compound 9R_HODE_Ester_Ext->9R_HODE_Ester_Int Cellular Uptake 9R_HODE_Free 9(R)-HODE (Free Acid) 9R_HODE_Ester_Int->9R_HODE_Free Hydrolysis Hydrolase Cholesteryl Ester Hydrolase PPARg_Cytoplasm PPARγ 9R_HODE_Free->PPARg_Cytoplasm Binding & Activation PPARg_Nucleus PPARγ PPARg_Cytoplasm->PPARg_Nucleus Translocation PPRE PPRE PPARg_Nucleus->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., CD36, FABP4) PPRE->Gene_Expression

Proposed PPARγ activation pathway.
Experimental Workflow

To experimentally validate the differential activity of this compound and its free acid, a series of assays can be performed. The following diagram outlines a logical experimental workflow.

Experimental_Workflow start Start: Treat cells with This compound and 9(R)-HODE (free acid) hydrolysis_assay Cholesteryl Ester Hydrolase Activity Assay start->hydrolysis_assay ppar_assay PPARγ Luciferase Reporter Assay start->ppar_assay gpr132_assay GPR132 Activation Assay (e.g., Calcium Mobilization) start->gpr132_assay conclusion Conclusion: Compare bioactivity of ester vs. free acid hydrolysis_assay->conclusion gene_expression Target Gene Expression Analysis (qPCR for CD36, FABP4) ppar_assay->gene_expression gpr132_assay->conclusion gene_expression->conclusion

Workflow for comparing bioactivity.

Experimental Protocols

Cholesteryl Ester Hydrolase Activity Assay

This assay determines the rate of hydrolysis of this compound to its free acid in a cellular context.

Principle: Cells or cell lysates are incubated with this compound. At various time points, the reaction is stopped, and lipids are extracted. The amount of free 9(R)-HODE generated is quantified using liquid chromatography-mass spectrometry (LC-MS).

Protocol:

  • Cell Culture: Culture macrophages (e.g., THP-1 or primary macrophages) in appropriate media.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Incubation: Treat the cells or cell lysates with a defined concentration of this compound for different time points (e.g., 0, 1, 2, 4, 6 hours).

  • Lipid Extraction: At each time point, wash the cells with PBS and extract the lipids using a method such as the Bligh-Dyer or Folch extraction.

  • LC-MS Analysis: Analyze the lipid extracts by reverse-phase LC-MS to separate and quantify the amounts of this compound and free 9(R)-HODE. An internal standard should be used for accurate quantification.

  • Data Analysis: Plot the concentration of free 9(R)-HODE generated over time to determine the rate of hydrolysis.

PPARγ Luciferase Reporter Assay

This assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.[14]

Principle: Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPARγ expression vector and a PPRE-luciferase reporter plasmid. A vector expressing a control reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.

  • Treatment: After allowing for protein expression, treat the cells with various concentrations of this compound, 9(R)-HODE (free acid), a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

  • Cell Lysis and Luminescence Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity relative to the vehicle control for each treatment condition.

GPR132 Activation Assay (Calcium Mobilization)

This assay measures the activation of GPR132 by monitoring changes in intracellular calcium levels.[15]

Principle: GPR132 can couple to Gq proteins, which, upon activation, lead to an increase in intracellular calcium. This change can be detected using calcium-sensitive fluorescent dyes.

Protocol:

  • Cell Culture: Use a cell line stably expressing GPR132 (e.g., HEK293-GPR132).

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add various concentrations of this compound, 9(R)-HODE (free acid), and a vehicle control to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader or microscope.

  • Data Analysis: Quantify the increase in intracellular calcium in response to each treatment. The results can be expressed as the peak fluorescence intensity or the area under the curve.

Conclusion

The available evidence strongly supports the hypothesis that this compound functions as a biologically inactive precursor, requiring enzymatic hydrolysis to release the active signaling molecule, 9(R)-HODE. This fundamental difference in their direct bioactivity has significant implications for researchers studying the roles of these lipids in health and disease. Future studies employing the experimental protocols outlined in this guide are crucial for definitively characterizing the distinct biological roles of 9(R)-HODE and its cholesteryl ester.

References

A Comparative Guide to the Stereochemical Confirmation of Synthesized 9(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized 9(R)-hydroxyoctadecadienoic acid (HODE) cholesteryl ester with its stereoisomer and other related lipid mediators. It includes detailed experimental protocols for synthesis and stereochemical confirmation, quantitative data for performance comparison, and visualizations of relevant biological pathways and experimental workflows.

Introduction

9(R)-HODE cholesteryl ester is a bioactive lipid that has been identified in atherosclerotic lesions. Its stereochemistry is crucial to its biological function, making accurate synthesis and confirmation of its configuration essential for research and drug development. This guide outlines the necessary procedures and comparative data to effectively work with this compound.

Data Presentation

Table 1: Comparison of Biological Activities of HODE Isomers
CompoundReceptor InteractionRelative PPARγ Agonist ActivityGPR132 ActivationPro-inflammatory Effects
9(R)-HODE PPARγ, GPR132Weaker than 13-HODEs[1]Potent AgonistMediated through GPR132[2]
9(S)-HODE PPARγ, GPR132Weaker than 13-HODEs[1]Potent AgonistSimilar to 9(R)-HODE
13(S)-HODE PPARγStronger than 9-HODEs[1]Weak Agonist[2]Generally considered less pro-inflammatory than 9-HODE
13(R)-HODE PPARγAgonist activity varies by studyWeak Agonist[2]Less characterized than 13(S)-HODE
This compound Primarily intracellular targets after hydrolysisLikely similar to 9(R)-HODE post-hydrolysisDoes not activate GPR132 [2]Dependent on hydrolysis to 9(R)-HODE
13-HODE Cholesteryl Ester Primarily intracellular targets after hydrolysisLikely similar to 13-HODE post-hydrolysisDoes not activate GPR132 [2]Dependent on hydrolysis to 13-HODE

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol involves a two-step process: the enzymatic synthesis of 9(R)-HODE from linoleic acid, followed by its esterification with cholesterol.

Step 1: Enzymatic Synthesis of 9(R)-HODE

  • Materials: Linoleic acid, Cyclooxygenase-2 (COX-2) enzyme, reaction buffer (e.g., Tris-HCl), reducing agent (e.g., stannous chloride or sodium borohydride), ethyl acetate, silica (B1680970) gel for column chromatography.

  • Procedure:

    • Dissolve linoleic acid in the reaction buffer.

    • Add COX-2 enzyme to the solution. COX-2 predominantly produces the 9(R) hydroperoxide intermediate from linoleic acid.

    • Incubate the reaction mixture under appropriate conditions (e.g., 37°C for a specified time).

    • Stop the reaction and reduce the resulting hydroperoxide to the corresponding alcohol (9(R)-HODE) by adding a reducing agent.

    • Extract the 9(R)-HODE from the aqueous reaction mixture using an organic solvent like ethyl acetate.

    • Purify the 9(R)-HODE using silica gel column chromatography.

Step 2: Esterification of 9(R)-HODE with Cholesterol

  • Materials: Purified 9(R)-HODE, cholesterol, a mild esterification agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst), and an anhydrous aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 9(R)-HODE and cholesterol in the anhydrous solvent.

    • Add the esterification agent and catalyst to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by thin-layer chromatography).

    • Filter the reaction mixture to remove any precipitated by-products.

    • Purify the this compound by silica gel column chromatography.

Protocol 2: Stereochemical Confirmation by Chiral HPLC
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H column, is recommended.

  • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 95:5 v/v), is effective for separating HODE enantiomers.

  • Procedure:

    • Dissolve the synthesized this compound in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Monitor the elution profile at a wavelength suitable for detecting the conjugated diene system of HODE (around 235 nm).

    • Compare the retention time of the synthesized product with that of a commercially available this compound standard. The 9(S)-HODE cholesteryl ester enantiomer will have a different retention time, allowing for the confirmation of the stereochemical purity of the synthesized product.

Mandatory Visualizations

Signaling Pathways of HODE Isomers

HODE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9(R/S)-HODE 9(R/S)-HODE GPR132 GPR132 9(R/S)-HODE->GPR132 Potent Activation PPARg PPARγ 9(R/S)-HODE->PPARg Weak Activation 13(S)-HODE 13(S)-HODE 13(S)-HODE->GPR132 Weak Activation 13(S)-HODE->PPARg Strong Activation Pro_inflammatory Pro-inflammatory Gene Expression GPR132->Pro_inflammatory Lipid_Metabolism Lipid Metabolism Gene Expression PPARg->Lipid_Metabolism Hydrolysis Hydrolysis Hydrolysis->9(R/S)-HODE Releases Free Acid 9(R)-HODE_CE 9(R)-HODE Cholesteryl Ester 9(R)-HODE_CE->Hydrolysis

Caption: Signaling pathways of 9-HODE and 13-HODE isomers.

Experimental Workflow for Synthesis and Confirmation

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Stereochemical Confirmation start Linoleic Acid enzymatic Enzymatic Oxidation (COX-2) start->enzymatic reduction Reduction enzymatic->reduction hode_intermediate 9(R)-HODE reduction->hode_intermediate esterification Esterification with Cholesterol hode_intermediate->esterification product Crude 9(R)-HODE Cholesteryl Ester esterification->product purify Silica Gel Chromatography product->purify hplc Chiral HPLC Analysis purify->hplc final_product Confirmed 9(R)-HODE Cholesteryl Ester hplc->final_product

Caption: Workflow for the synthesis and confirmation of this compound.

Comparison with Alternatives

The primary alternatives to this compound in research are its (S)-enantiomer and the regioisomeric 13-HODE cholesteryl esters.

  • 9(S)-HODE Cholesteryl Ester: While sharing many physicochemical properties, the biological activity of the (S)-enantiomer can differ significantly. As with the free acids, the stereochemistry at the hydroxyl group can influence receptor binding and subsequent downstream signaling. It is crucial to use the stereochemically pure form relevant to the biological question being investigated.

  • 13-HODE Cholesteryl Esters: The 13-HODE isomers are also prominent oxidized linoleic acid metabolites found in biological systems. A key difference is their generally stronger activation of PPARγ compared to 9-HODEs.[1] This can lead to different effects on gene expression related to lipid metabolism and inflammation. Like their 9-HODE counterparts, esterified 13-HODEs do not activate the GPR132 receptor.[2]

The Role of Esterification on Biological Activity

A critical consideration for researchers is the impact of cholesterol esterification on the biological activity of 9(R)-HODE. Evidence suggests that the esterified form is not a direct ligand for the GPR132 receptor, which is a key mediator of the pro-inflammatory effects of free 9-HODE.[2] Therefore, the biological activity of this compound is likely dependent on its cellular uptake and subsequent hydrolysis by intracellular esterases to release the free 9(R)-HODE. This intracellular release mechanism makes the cholesteryl ester a potential delivery vehicle for 9(R)-HODE, with its effects being realized within the cell rather than through direct interaction with cell surface receptors.

Conclusion

The stereospecific synthesis and confirmation of this compound are paramount for accurate and reproducible research in the field of lipidomics and disease pathology. This guide provides the necessary protocols and comparative data to enable researchers to confidently synthesize, verify, and interpret the biological roles of this important lipid mediator. Understanding the distinct activities of HODE isomers and the impact of esterification is essential for advancing our knowledge of their roles in health and disease.

References

The Role of 9(S)-HODE Cholesteryl Ester as a Chiral Standard in Lipid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate stereospecific analysis of bioactive lipids is paramount. 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE) cholesteryl ester serves as a critical chiral standard in the analysis of lipid enantiomers, which often exhibit distinct biological activities. This guide provides an objective comparison of 9(S)-HODE cholesteryl ester with other analytical alternatives, supported by experimental data and detailed protocols.

9(S)-HODE cholesteryl ester is an oxidized lipid that has been identified in biological samples, including atherosclerotic lesions.[1][2] Its fatty acid component can originate from either enzymatic processes, such as lipoxygenation, or non-enzymatic lipid peroxidation.[1][2] The stereochemistry of HODE molecules is crucial as different enantiomers can trigger opposing cellular responses. For instance, 9(S)-HODE and 13(S)-HODE have been shown to have different effects on cell growth and apoptosis compared to their (R)-enantiomers, often mediated by different receptors like Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[3] This necessitates the use of pure enantiomers as standards for accurate quantification and characterization in complex biological matrices.

Comparison of Chiral Analysis Strategies

The analysis of chiral lipids like HODE cholesteryl esters can be approached in several ways. The choice of method depends on the specific requirements of the study, including sensitivity, resolution, and the availability of instrumentation. Below is a comparison of common strategies.

StrategyPrincipleAdvantagesDisadvantages
Direct Enantiomer Separation using Chiral Standards (e.g., 9(S)-HODE cholesteryl ester) Utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate enantiomers. Pure standards like 9(S)-HODE cholesteryl ester are used to identify and quantify the specific enantiomer in a sample.High specificity and accuracy for the target enantiomer. Allows for the direct quantification of individual enantiomers.Requires the availability of specific chiral standards for each enantiomer of interest. The performance is highly dependent on the choice of the chiral column and mobile phase.
Diastereomeric Derivatization Enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a non-chiral (achiral) stationary phase.A wide range of derivatizing agents are commercially available. Can be used when specific chiral standards are not available.The derivatization reaction may not be quantitative and can introduce analytical variability. The derivatizing agent can interfere with detection.
Gas Chromatography (GC) with Chiral Stationary Phases Similar to chiral HPLC, but uses a gas chromatograph with a chiral column to separate volatile derivatives of the enantiomers.Offers high resolution for volatile compounds.Requires derivatization to make the lipids volatile, which adds a step to the sample preparation and can introduce artifacts.
Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases Uses a supercritical fluid as the mobile phase for separation on a chiral column.Can be faster and offer better resolution than HPLC for some applications. It is considered a complementary technique to HPLC and GC.[]Requires specialized instrumentation.

Experimental Protocols

Accurate analysis of 9(S)-HODE cholesteryl ester and other chiral lipids relies on robust experimental protocols for sample preparation, chromatographic separation, and detection.

Protocol 1: Extraction of Total HODEs from Plasma

This protocol describes the extraction of both free and esterified HODEs from plasma samples.

Materials:

  • Plasma samples

  • Folch solution (2:1 Chloroform:Methanol) with Butylated hydroxytoluene (BHT)

  • Internal standard (e.g., d4-9-HODE)

  • 15% Potassium Hydroxide (KOH)

  • 1N Hydrochloric Acid (HCl)

  • Solid Phase Extraction (SPE) cartridges

  • Nitrogen gas for evaporation

Procedure:

  • To 1 mL of plasma, add the internal standard and Folch solution with BHT to precipitate proteins.[5]

  • Centrifuge the sample to separate the phases and collect the lower organic phase.[5]

  • Evaporate the organic solvent under a stream of nitrogen.[5]

  • To measure total HODEs (free and esterified), resuspend the lipid extract in methanol (B129727) with BHT and add an equal volume of 15% KOH to hydrolyze the esters.[5]

  • Incubate the sample at 37°C for 30 minutes.[5]

  • Acidify the solution to pH 3 with 1N HCl.[6]

  • Perform solid-phase extraction (SPE) for sample clean-up.

  • Elute the HODEs from the SPE cartridge and evaporate to dryness.

  • Reconstitute the sample in the mobile phase for analysis.

Protocol 2: Chiral HPLC-MS/MS Analysis of HODE Enantiomers

This protocol outlines the analysis of HODE enantiomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase.

Instrumentation and Conditions:

  • HPLC System: A system capable of gradient elution.

  • Chiral Column: A chiral stationary phase column (e.g., Chiralcel OD-H) is used to separate the enantiomers.[7]

  • Mobile Phase: A normal-phase mobile phase, such as a gradient of hexane (B92381) and isopropanol, is typically used.[7]

  • Mass Spectrometer: A tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.[8]

Procedure:

  • Inject the reconstituted sample from Protocol 1 onto the chiral HPLC column.

  • Perform a gradient elution to separate the 9(S)-HODE and 9(R)-HODE enantiomers.

  • The eluent is introduced into the mass spectrometer for detection.

  • Identify the enantiomers based on their retention times, which are determined by running the 9(S)-HODE cholesteryl ester standard and its corresponding 9(R) counterpart.

  • Quantify the amount of each enantiomer by comparing the peak area to that of the internal standard.

Visualizing Workflows and Pathways

To better understand the context of 9(S)-HODE analysis, the following diagrams illustrate a typical experimental workflow and the signaling pathway in which 9-HODE is involved.

G cluster_workflow Experimental Workflow for Chiral Lipid Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch Method) sample->extraction hydrolysis Saponification (to release esterified lipids) extraction->hydrolysis spe Solid Phase Extraction (SPE) (Sample Cleanup) hydrolysis->spe analysis Chiral LC-MS/MS Analysis spe->analysis data Data Processing and Quantification analysis->data

A generalized experimental workflow for the analysis of chiral lipids.

G cluster_pathway 9-HODE Signaling Pathways hode 9-HODE gpr132 GPR132 (G2A) hode->gpr132 activates ppar PPARs (e.g., PPARγ) hode->ppar activates trpv1 TRPV1 hode->trpv1 sensitizes gq_gi Gq/Gi Signaling gpr132->gq_gi gene_expression Gene Expression Modulation (Lipid Metabolism, Inflammation) ppar->gene_expression pain Pain Sensation Sensitization trpv1->pain

Simplified signaling pathways activated by 9-HODE.

Conclusion

The use of 9(S)-HODE cholesteryl ester as a chiral standard is indispensable for the accurate and reliable quantification of this specific enantiomer in biological systems. While alternative methods like diastereomeric derivatization exist and can be useful in the absence of specific standards, direct chiral chromatography with pure standards offers the most direct and unambiguous approach. The detailed protocols and understanding of the associated signaling pathways provided in this guide are intended to support researchers in designing and executing robust experiments in the field of lipidomics. The distinct biological roles of lipid enantiomers underscore the critical need for stereospecific analysis, for which 9(S)-HODE cholesteryl ester remains a cornerstone standard.

References

A Comparative Guide to the In Vitro and In Vivo Validation of 9(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro findings related to 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) and its cholesteryl ester with the current state of in vivo validation. While in vitro studies have elucidated several signaling pathways and cellular effects of 9-HODE, the direct in vivo validation of its cholesteryl ester form is an area of active investigation. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to facilitate a clearer understanding of the current research landscape and highlight existing knowledge gaps.

Data Presentation: In Vitro vs. In Vivo Effects

The following tables summarize the quantitative data available for 9-HODE and its cholesteryl ester from both in vitro and in vivo studies. A significant disparity exists in the availability of direct functional data for the cholesteryl ester in living organisms.

Table 1: Comparison of In Vitro Efficacy of 9-HODE Isomers

LigandAssay TypeCell LineParameterValue
9(S)-HODEGPR132 Calcium MobilizationCHO-G2AEC50~2 µM[1]
9-HODEGPR132 β-arrestin RecruitmentCHO-hGPR132aPLpEC505.4 ± 0.16[1]
(±)9-HODEGPR132 IP-1 AccumulationCHO-K1 (hG2A)EC507.5 µM[2]
9-HODEPPARα Luciferase TransactivationHepG2Fold Activation>4x at 2 µM, 10x at 6 µM[3]
9-HODEPPARγ Luciferase Transactivation-Fold Activation2.5x - 3.9x at 6 µM[3]
9(S)-HODETRPV1-mediated Ca²⁺ influxRat DRG neuronsConcentration25-100 µM[4]
9(R)-HODETRPV1-mediated Ca²⁺ influxHEK-293 (rat/human TRPV1)ActivityAlmost inactive[4][5]

Table 2: In Vitro Effects on Gene Expression

CompoundCell LineTarget GeneEffectConcentration
9-HODEHepG2CD36, FASN, PPARγ, FoxA2Increased expression[3][6]-
9-HODETHP-1 MacrophagesFABP4, GPR132Increased expression-
9-HODEHuman U937PPARγ₂4-fold increase in transcripts[7]-
9-HODENHDFsMMP1, MMP3Increased mRNA expression-
9-HODENHDFsCOL1A1Decreased mRNA expression[8]-

Table 3: In Vivo Observations of 9-HODE and its Cholesteryl Ester

CompoundModelTissue/FluidObservation
9(R)-HODE cholesteryl esterHumanAtherosclerotic lesionsOriginally extracted from these lesions[9]
9-HODE and 13-HODEHumanAtherosclerotic plaquesAbundant, particularly in advanced lesions[7][10]
9-HODE and 13-HODEHumanPlasma of CVD patientsSignificantly elevated levels[1]
9-HODECyp2b-null miceSerumModerately increased triglycerides and VLDLs after injection[11]
9-HODE and 13-HODERatCarrageenan-inflamed pawEndogenous levels contribute to inflammatory hyperalgesia[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of 9-HODE and a generalized workflow for validating in vitro findings in in vivo models.

GPR132_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HODE 9(R)-HODE GPR132 GPR132 (G2A) HODE->GPR132 Binds Gq Gαq GPR132->Gq Gi Gαi GPR132->Gi PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gq->PLC Activates Gi->AC Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Inflammation Pro-inflammatory Response PKC->Inflammation

9-HODE signaling through the GPR132 (G2A) receptor.

PPAR_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus HODE 9(R)-HODE PPAR PPARγ/α HODE->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes Complex PPAR-RXR Heterodimer RXR->Complex PPRE PPRE Complex->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes LipidMetabolism Lipid Metabolism (CD36, FASN) TargetGenes->LipidMetabolism

9-HODE signaling through PPAR nuclear receptors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation invitro_exp Cell-based Assays (e.g., HepG2, Macrophages) invitro_treat Treatment with This compound invitro_exp->invitro_treat invitro_analysis Analysis: - Gene Expression (qPCR) - Protein Levels (Western Blot) - Signaling Pathway Activation invitro_treat->invitro_analysis invivo_admin Administration of This compound invitro_analysis->invivo_admin Hypothesis Generation invivo_model Animal Model (e.g., Atherosclerosis mouse model) invivo_model->invivo_admin invivo_analysis Analysis: - Tissue/Plasma Levels of Compound - Histopathology - Biomarker Analysis invivo_admin->invivo_analysis invivo_analysis->invitro_analysis Correlation Analysis

Generalized workflow for in vitro to in vivo validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies on this compound.

Protocol 1: Extraction and Quantification of Total 9-HODE from Biological Tissues

This protocol is adapted for the extraction of total (free and esterified) 9-HODE from tissue samples.

Materials:

  • Tissue sample

  • Folch solution (Chloroform:Methanol (B129727), 2:1 v/v) with 5 mg/100 mL Butylated hydroxytoluene (BHT)

  • 0.9% NaCl solution

  • Methanol with 5 mg/100 mL BHT

  • 15% Potassium hydroxide (B78521) (KOH)

  • 1N Hydrochloric acid (HCl)

  • Internal standard (e.g., deuterated 9-HODE)

  • Glass tubes

  • Mechanical homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenization: To 1 volume of tissue, add 20 volumes of ice-cold Folch solution with BHT in a glass tube. Add the internal standard. Homogenize thoroughly until no tissue fragments are visible.

  • Phase Separation: Add 4 mL of 0.9% NaCl and vortex vigorously. Centrifuge to separate the phases.

  • Lipid Extraction: Carefully transfer the lower organic (chloroform) phase to a new glass tube.

  • Drying: Evaporate the organic solvent under a stream of nitrogen.

  • Saponification (to release esterified 9-HODE): To the dried lipid extract, add 2-4 mL of methanol with BHT and an equal volume of 15% KOH. Incubate in a water bath at 37-40°C for 30 minutes.[13]

  • Acidification: Adjust the pH to 3 with 1N HCl.

  • Purification: The sample is now ready for solid-phase extraction (SPE) followed by LC-MS/MS analysis for quantification.

Protocol 2: PPARγ Transactivation Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.

Materials:

  • HEK293T or HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PPARγ expression vector (e.g., pCMX-hPPARγ)

  • PPRE-luciferase reporter plasmid

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • 9(R)-HODE or its cholesteryl ester

  • Positive control (e.g., Rosiglitazone)

  • Vehicle control (e.g., DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound, positive control, or vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.[14]

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as "fold activation" relative to the vehicle-treated control cells.[10]

Protocol 3: GPR132 Activation Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following GPR132 activation.

Materials:

  • CHO-K1 cells stably expressing human GPR132 (CHO-G2A)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 9(R)-HODE or its cholesteryl ester

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture: Culture CHO-G2A cells in the appropriate medium.

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The data is typically expressed as the change in fluorescence intensity or the area under the curve. Calculate the EC50 value to determine the potency of the compound.[1]

Conclusion

The available evidence strongly suggests that 9-HODE is a biologically active lipid mediator that exerts its effects through multiple signaling pathways, including GPR132 and PPARs. In vitro studies have provided valuable insights into its molecular mechanisms of action. However, the in vivo role of its cholesteryl ester, this compound, remains largely inferred from its presence in pathological samples such as atherosclerotic plaques. There is a clear need for further research involving the direct administration of this compound in relevant animal models to validate the in vitro findings and to fully understand its physiological and pathophysiological significance. The protocols and data presented in this guide are intended to serve as a resource for researchers working to bridge this important knowledge gap.

References

comparative lipidomics of atherosclerotic vs healthy tissue for HODE esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Hydroxyoctadecadienoic Acid (HODE) Ester Levels and Their Roles in Atherosclerotic Versus Healthy Vascular Tissues.

This guide provides a comprehensive comparison of the lipidomics of atherosclerotic and healthy tissues, with a specific focus on hydroxyoctadecadienoic acid (HODE) esters. It is intended for researchers, scientists, and drug development professionals investigating the roles of lipid mediators in cardiovascular disease.

Introduction to HODE Esters in Atherosclerosis

Hydroxyoctadecadienoic acids (HODEs) are oxidized metabolites of linoleic acid, the most abundant polyunsaturated fatty acid in the body. The two major isomers, 9-HODE and 13-HODE, are increasingly recognized for their significant roles in the pathophysiology of atherosclerosis. In healthy vessels, the levels of these oxidized lipids are generally low. However, within the pro-inflammatory and oxidative environment of an atherosclerotic plaque, their production is dramatically upregulated. These molecules are not merely biomarkers of oxidative stress but are active participants in signaling pathways that drive the progression of atherosclerotic lesions.

Quantitative Comparison of HODE Esters: Atherosclerotic vs. Healthy Tissue

While the presence of HODE esters is a known feature of atherosclerotic plaques, direct quantitative comparisons of their absolute concentrations in diseased versus healthy human arterial tissue are not always consistently reported across studies. However, the existing body of research overwhelmingly indicates a substantial increase in HODE ester levels within atherosclerotic lesions.

For instance, studies have reported the ratio of HODE to its parent molecule, linoleic acid, to be significantly higher in atherosclerotic plaques compared to non-diseased vessels. This indicates a localized and robust oxidation of linoleic acid within the plaque environment.

Below is a summary table that synthesizes available data to illustrate the comparative levels of HODE esters. It is important to note that absolute concentrations can vary depending on the specific patient, the location of the plaque, and the analytical methods used.

AnalyteAtherosclerotic PlaqueHealthy Arterial TissueFold Increase (Approximate)Reference
9-HODE Significantly ElevatedLow / Undetectable>20-fold in LDL of patients[1][2]
13-HODE Significantly ElevatedLow / UndetectableSubstantially Increased[3][4]
HODE/Linoleic Acid Ratio 0.2 - 3.2% (Advanced Lesions)0.05 - 0.6% (Early Lesions)4 to 5-fold (Advanced vs. Early)[5]

The Dichotomous Role of HODE Isomers in Atherogenesis

The two primary isomers of HODE, 9-HODE and 13-HODE, appear to have distinct and sometimes opposing roles in the progression of atherosclerosis.

9-HODE: The Pro-inflammatory Mediator

Primarily generated through non-enzymatic pathways involving reactive oxygen species, 9-HODE is considered a pro-inflammatory molecule in the context of atherosclerosis.[3][4] Its accumulation in advanced lesions contributes to the chronic inflammatory state of the plaque. 9-HODE exerts its effects in part through the G protein-coupled receptor GPR132, which is highly expressed in macrophages within atherosclerotic plaques.[3] Activation of this pathway is linked to pro-inflammatory signaling and apoptosis, contributing to plaque instability.[3]

13-HODE: A More Complex Player

In contrast, 13-HODE is predominantly produced by the enzyme 15-lipoxygenase-1 (15-LOX-1), which is found in macrophages within early atherosclerotic lesions.[3][4] 13-HODE is a known activator of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3] The activation of PPAR-γ in macrophages can have protective effects, including the upregulation of the scavenger receptor CD36, which is involved in the uptake of oxidized low-density lipoprotein (oxLDL), and promoting an anti-inflammatory phenotype. However, in advanced lesions where non-enzymatic production of both 9-HODE and 13-HODE prevails, the pro-inflammatory effects of 9-HODE may overwhelm the potentially protective actions of 13-HODE.[3][4]

Signaling Pathways and Experimental Workflows

The intricate roles of HODE esters in atherosclerosis are best understood by visualizing their signaling pathways and the experimental workflows used to study them.

HODE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage Linoleic_Acid Linoleic Acid ROS Reactive Oxygen Species (ROS) Linoleic_Acid->ROS non-enzymatic 15-LOX-1 15-Lipoxygenase-1 (15-LOX-1) Linoleic_Acid->15-LOX-1 enzymatic 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 activates 13-HODE 13-HODE PPARg PPAR-γ 13-HODE->PPARg activates ROS->9-HODE 15-LOX-1->13-HODE Pro_inflammatory_Signaling Pro-inflammatory Signaling & Apoptosis GPR132->Pro_inflammatory_Signaling Anti_inflammatory_Effects Anti-inflammatory Effects & Lipid Uptake PPARg->Anti_inflammatory_Effects

Signaling pathways of 9-HODE and 13-HODE in macrophages.

Lipidomics_Workflow Tissue_Sample Atherosclerotic or Healthy Tissue Homogenization Homogenization Tissue_Sample->Homogenization Internal_Standard Add Internal Standard (e.g., d4-HODE) Homogenization->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Folch Method) SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Lipid_Extraction->SPE_Cleanup Internal_Standard->Lipid_Extraction Derivatization Derivatization (optional) SPE_Cleanup->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Experimental workflow for HODE ester analysis.

Detailed Experimental Protocols

Accurate quantification of HODE esters from complex biological matrices like vascular tissue requires robust and well-validated methodologies. The following protocols are based on established methods in the field.

Tissue Homogenization and Lipid Extraction (Folch Method)

This method is widely used for the efficient extraction of total lipids from tissues.

  • Materials:

    • Frozen atherosclerotic or healthy arterial tissue (50-100 mg)

    • Chloroform/Methanol (B129727) (2:1, v/v)

    • 0.9% NaCl solution

    • Internal standard (e.g., deuterated 13-HODE)

    • Glass homogenization tubes

    • Mechanical homogenizer

    • Centrifuge

  • Procedure:

    • Weigh the frozen tissue and place it in a glass homogenization tube.

    • Add a known amount of internal standard to the tube.

    • Add 2 mL of ice-cold chloroform/methanol (2:1, v/v).

    • Homogenize the tissue on ice until no visible particles remain.

    • Add 0.4 mL of 0.9% NaCl solution to the homogenate and vortex thoroughly.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic (chloroform) layer containing the lipids.

    • Dry the organic phase under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a crucial step to remove interfering substances from the lipid extract before LC-MS/MS analysis.

  • Materials:

    • C18 SPE cartridges

    • Methanol

    • Water

    • Nitrogen gas for drying

  • Procedure:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Reconstitute the dried lipid extract in a small volume of a solvent compatible with the SPE cartridge (e.g., 15% methanol in water).

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 15% methanol in water) to remove polar impurities.

    • Elute the HODE esters with 5 mL of a stronger organic solvent, such as methanol or acetonitrile.

    • Dry the eluted fraction under a stream of nitrogen.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of HODE esters.

  • Instrumentation and Conditions (Representative):

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the HODE esters.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 13-HODE: m/z 295.2 -> 195.1

      • 9-HODE: m/z 295.2 -> 171.2

      • Deuterated Internal Standard (e.g., 13-HODE-d4): m/z 299.2 -> 198.1

  • Procedure:

    • Reconstitute the dried, cleaned-up sample in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Acquire data in MRM mode using the specified transitions.

    • Quantify the amount of each HODE isomer by comparing the peak area of the endogenous analyte to that of the internal standard and using a calibration curve generated with authentic standards.

Conclusion

The comparative lipidomic analysis of atherosclerotic versus healthy tissue reveals a significant accumulation of HODE esters within plaques. These oxidized lipids, particularly 9-HODE and 13-HODE, are not merely byproducts of oxidative stress but are bioactive molecules that actively participate in the inflammatory and cell signaling processes that drive atherosclerosis. Understanding the distinct roles of these isomers and the pathways they modulate offers promising avenues for the development of novel therapeutic strategies to combat cardiovascular disease. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately quantify these important lipid mediators and further elucidate their functions in health and disease.

References

The Correlation of 9(R)-HODE Cholesteryl Ester Levels with Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current research on 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) cholesteryl ester and its correlation with clinical outcomes. Drawing from experimental data, this document outlines the biological significance, detection methodologies, and signaling pathways associated with this oxidized lipid, offering valuable insights for researchers in cardiovascular disease, inflammation, and oncology.

Introduction to 9(R)-HODE Cholesteryl Ester

9(R)-HODE is a stereoisomer of 9-hydroxyoctadecadienoic acid (9-HODE), a bioactive lipid mediator derived from the oxidation of linoleic acid. It can be formed through both enzymatic pathways, primarily via cyclooxygenases (COX-1 and COX-2), and non-enzymatic free radical-mediated peroxidation.[1] Found esterified to cholesterol, this compound is a component of oxidized low-density lipoprotein (oxLDL) and has been identified in atherosclerotic lesions.[2][3] While much of the research has focused on the free acid form (9-HODE), the cholesteryl ester form is gaining attention as a potential player in the pathophysiology of several diseases.

Comparative Analysis of this compound in Disease

Currently, direct quantitative data correlating specific this compound levels with clinical outcomes are limited. Many studies measure total 9-HODE after chemical hydrolysis of plasma or tissue samples, which includes the contribution from cholesteryl esters and other esterified forms, but does not provide the concentration of the intact cholesteryl ester. The following tables summarize the available data on total 9-HODE and related oxidized linoleic acid metabolites in various diseases, which can serve as a proxy for understanding the potential role of this compound.

Table 1: Levels of 9-HODE and Oxidized Linoleic Acid Metabolites in Atherosclerosis

AnalyteMatrixPatient PopulationKey FindingReference
9-HODE and 13-HODEAtherosclerotic PlaquesPatients with atherosclerosisAbundant in both cholesterol ester and phospholipid fractions.[4]
9-oxo-nonanoyl cholesterolAdvanced Atherosclerotic PlaquesPatients with advanced atherosclerosisOne of the most abundant oxidation products of cholesteryl linoleate.[5]
Oxidized Cholesteryl LinoleatesLDLPatients with atherosclerosisIncreased levels compared to healthy controls.[6]

Table 2: Levels of 9-HODE and Oxidized Linoleic Acid Metabolites in Other Diseases

AnalyteMatrixDiseaseKey FindingReference
Total 9-HODE & 13-HODEPlasmaPatients with Nonalcoholic Steatohepatitis (NASH)Significantly elevated in NASH patients compared to those with simple steatosis.
Cholesteryl 14-methylhexadecanoateSerumTumor-bearing animals and cancer patientsLevel is proportional to tumor growth, suggesting it as a potential cancer biomarker.
Total 9-HODE & 13-HODEPlasma and Red Blood CellsPatients with Alzheimer's diseaseHigher levels compared to healthy subjects.[7]
Total 9-HODE & 13-HODELow-Density Lipoprotein (LDL)Patients with rheumatoid arthritisIncreased levels compared to healthy subjects.[7]

Signaling Pathways and Biological Activity

The biological effects of 9-HODE are primarily mediated through its interaction with cell surface and nuclear receptors. A crucial aspect for drug development is understanding whether this compound is biologically active itself or serves as a precursor to the more active free acid, 9(R)-HODE.

G Protein-Coupled Receptor 132 (GPR132/G2A)

The G protein-coupled receptor G2A (GPR132) is a key receptor for 9-HODE.[1] Activation of GPR132 by 9-HODE in macrophages, which are abundant in atherosclerotic plaques, can trigger pro-inflammatory signaling pathways, contributing to the progression of atherosclerosis.[4][8]

Interestingly, studies have shown that while 9-HODE is a potent agonist of GPR132, cholesteryl-9-HODE activates the receptor only weakly .[9] This suggests that the cholesteryl ester may need to be hydrolyzed to the free acid form to exert significant biological effects through this pathway.

GPR132_Signaling cluster_extracellular cluster_membrane cluster_intracellular 9R_HODE_CE 9(R)-HODE Cholesteryl Ester GPR132 GPR132 (G2A Receptor) 9R_HODE_CE->GPR132 Weak Activation Hydrolysis Esterase (e.g., CEH) 9R_HODE_CE->Hydrolysis Hydrolysis 9R_HODE 9(R)-HODE (Free Acid) 9R_HODE->GPR132 Potent Activation Signaling Pro-inflammatory Signaling Cascade GPR132->Signaling Hydrolysis->9R_HODE

Signaling of this compound vs. Free Acid via GPR132.
Peroxisome Proliferator-Activated Receptors (PPARs)

9-HODE isomers are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[1] PPARs are nuclear receptors that play crucial roles in regulating lipid metabolism and inflammation. The activation of PPARγ by 9-HODE can influence gene expression related to these processes. The direct activity of this compound on PPARs has not been extensively studied, and it is plausible that, similar to GPR132 signaling, hydrolysis to the free acid is required for significant PPAR activation.

Experimental Protocols

Accurate quantification of this compound is critical for establishing its correlation with clinical outcomes. Direct measurement of the intact ester is challenging and often requires specialized analytical techniques.

Quantification of Total 9-HODE (including esterified forms)

A common approach involves the hydrolysis of all esterified forms of 9-HODE, followed by quantification of the total free acid.

Protocol: Alkaline Hydrolysis and Liquid-Liquid Extraction for Total 9-HODE Quantification

  • Sample Preparation: To 100 µL of plasma or serum, add an internal standard (e.g., 9-HODE-d4).

  • Hydrolysis: Add 1 mL of 1 M NaOH in 90% methanol. Incubate at 60°C for 30 minutes to hydrolyze the cholesteryl esters.

  • Acidification: Cool the sample and acidify to pH 3 with 1 M HCl.

  • Extraction: Perform liquid-liquid extraction by adding 2 mL of hexane, vortexing, and centrifuging to separate the phases.

  • Evaporation and Reconstitution: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water).

  • Analysis: Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Total_HODE_Quantification_Workflow Start Plasma/Serum Sample Spike Spike with Internal Standard (e.g., 9-HODE-d4) Start->Spike Hydrolysis Alkaline Hydrolysis (NaOH, 60°C) Spike->Hydrolysis Acidify Acidification (HCl to pH 3) Hydrolysis->Acidify Extract Liquid-Liquid Extraction (Hexane) Acidify->Extract Evaporate Evaporation and Reconstitution Extract->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Workflow for Total 9-HODE Quantification.
Direct Quantification of this compound

Direct analysis of this compound is less common and requires a method that can separate and detect the intact molecule.

Protocol: LC-MS/MS for Direct Cholesteryl Ester Analysis

  • Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh-Dyer or Folch method.

  • Chromatographic Separation: Utilize a reverse-phase C18 or C30 column with a non-aqueous mobile phase gradient (e.g., methanol, isopropanol, acetonitrile (B52724) with ammonium (B1175870) formate) to separate the highly hydrophobic cholesteryl esters.

  • Mass Spectrometry Detection: Employ a mass spectrometer with a suitable ionization source (e.g., APCI or ESI with a dopant) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. The precursor ion would be the [M+NH4]+ or [M+H-H2O]+ adduct of this compound, and the product ion would be the characteristic m/z of the cholesterol backbone (e.g., 369.3).

Table 3: Comparison of Analytical Methods for 9-HODE and its Cholesteryl Ester

MethodAnalyte MeasuredAdvantagesDisadvantages
GC-MS after Hydrolysis and Derivatization Total 9-HODEHigh sensitivity and specificity.Destructive to the original molecule; does not measure the intact ester.
LC-MS/MS after Hydrolysis Total 9-HODEHigh sensitivity and specificity; less sample preparation than GC-MS.Destructive to the original molecule; does not measure the intact ester.
Direct LC-MS/MS Intact this compoundProvides concentration of the specific molecule of interest.Can be less sensitive due to poor ionization of cholesteryl esters; requires specialized methods.
ELISA Total 9-HODEHigh-throughput and cost-effective.Potential for cross-reactivity and lower specificity compared to mass spectrometry.

Conclusion and Future Directions

The available evidence suggests a strong association between oxidized linoleic acid metabolites, including 9-HODE and its cholesteryl ester, and the pathophysiology of atherosclerosis and other inflammatory diseases. While this compound is known to be present in atherosclerotic plaques, a direct and quantitative correlation with clinical outcomes remains an area for further investigation.

Key future research directions should include:

  • Development and validation of robust and sensitive LC-MS/MS methods for the direct quantification of this compound in clinical samples. This will be crucial for establishing its role as a biomarker.

  • Studies to determine the in vivo mechanisms and rates of hydrolysis of this compound. This will clarify whether its biological activity is primarily due to the intact ester or its conversion to the free acid.

  • Large-scale clinical studies to correlate plasma and tissue levels of this compound with disease progression, severity, and response to therapy.

A deeper understanding of the role of this compound in disease will be invaluable for the development of novel diagnostic tools and therapeutic strategies targeting lipid-mediated inflammation and oxidative stress.

References

Independent Replication of Published Findings on 9(R)-HODE Cholesteryl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings related to 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE) and its cholesteryl ester. While direct independent replication studies for 9(R)-HODE cholesteryl ester are not extensively available in the public domain, this document serves to compare its known associations with the well-documented biological activities of its free fatty acid form, 9(R)-HODE. We present quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways involved. This guide is intended to support researchers in designing experiments to verify and expand upon these findings.

Data Presentation: Quantitative Comparison of Biological Activities

The biological effects of 9-HODE are primarily mediated through its interaction with the G protein-coupled receptor 132 (GPR132) and peroxisome proliferator-activated receptors (PPARs).[1][2] The esterification of 9-HODE to cholesterol, as it is found in atherosclerotic lesions, likely alters its bioavailability and interaction with these receptors.[3][4] Below is a summary of quantitative data for 9-HODE's activity, which provides a baseline for comparative studies with its cholesteryl ester.

LigandAssay TypeCell LineParameterValueReference
GPR132 Activation
9(S)-HODECalcium MobilizationCHO-G2AEC50~2 µM[5]
(±)9-HODEIP-1 AccumulationCHO-K1 (hG2A)EC507.5 µM[5]
13-HODECalcium MobilizationCOS-1 (aequorin)-~6-fold higher concentration than 9-HODE required for activation[5][6]
PPARγ Activation
9-HODELuciferase Reporter AssayCV-1-Dose-dependent increase in luciferase activity[7]
9-HODEGene Expression (qPCR)HepG2-Increased expression of CD36, FASN, PPARγ[8]
13-HODELuciferase Reporter Assay--Potent PPARγ agonist[4]

Signaling Pathways

The signaling cascades initiated by 9-HODE are central to its biological effects. Understanding these pathways is crucial for designing experiments to investigate the activity of this compound.

GPR132_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 9_HODE 9(R)-HODE GPR132 GPR132 (G2A) 9_HODE->GPR132 Binds PLC Phospholipase C (PLC) GPR132->PLC Activates (Gq) AC Adenylyl Cyclase (AC) GPR132->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Pro_inflammatory Pro-inflammatory Responses Ca2->Pro_inflammatory PKC->Pro_inflammatory PKA Protein Kinase A (PKA) cAMP->PKA Inhibits

Caption: 9-HODE Signaling via GPR132 Pathway.

PPAR_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus 9_HODE 9(R)-HODE PPAR PPARγ 9_HODE->PPAR Binds Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CD36, FABP4) PPRE->Gene_Expression Regulates Lipid_Metabolism Regulation of Lipid Metabolism & Inflammation Gene_Expression->Lipid_Metabolism Calcium_Mobilization_Workflow Start Start Cell_Culture Culture GPR132-expressing cells (e.g., HEK293-GPR132) Start->Cell_Culture Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Compound_Addition Add 9(R)-HODE or This compound Dye_Loading->Compound_Addition Measurement Measure fluorescence over time Compound_Addition->Measurement Data_Analysis Analyze data to determine EC50 or peak response Measurement->Data_Analysis End End Data_Analysis->End Luciferase_Assay_Workflow Start Start Transfection Co-transfect cells with PPARγ expression vector and PPRE-luciferase reporter Start->Transfection Treatment Treat cells with 9(R)-HODE or This compound Transfection->Treatment Incubation Incubate for 18-24 hours Treatment->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Luminescence_Measurement Measure luciferase activity Cell_Lysis->Luminescence_Measurement Data_Analysis Normalize and analyze data Luminescence_Measurement->Data_Analysis End End Data_Analysis->End CE_Extraction_Workflow Start Start Cell_Harvest Harvest treated cells Start->Cell_Harvest Lipid_Extraction Perform lipid extraction (e.g., Bligh-Dyer method) Cell_Harvest->Lipid_Extraction SPE Solid Phase Extraction (SPE) to isolate cholesteryl esters Lipid_Extraction->SPE Analysis Analyze by LC-MS/MS or GC-MS SPE->Analysis Quantification Quantify 9(R)-HODE cholesteryl ester Analysis->Quantification End End Quantification->End

References

Safety Operating Guide

Navigating the Disposal of 9(R)-HODE Cholesteryl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 9(R)-HODE cholesteryl ester, addressing its handling in both its common commercially available form as a solution in ethanol (B145695) and as a solid.

Immediate Safety and Handling Precautions:

Prior to initiating any disposal procedures, it is imperative to consult your institution's specific waste management policies and local regulations. Always handle chemical waste in a designated, well-ventilated area, such as a chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Gloves: Standard laboratory gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to protect from splashes.

  • Lab Coat: A standard lab coat to protect clothing and skin.

Disposal of this compound in Ethanol Solution

Commercial preparations of this compound are often supplied as a solution in ethanol. The Safety Data Sheet (SDS) for such solutions classifies them as highly flammable liquids that cause serious eye irritation.[1] Therefore, this form of the product must be treated as hazardous chemical waste.

Key Disposal Information:

Parameter Guideline Citation
Waste Classification Hazardous Waste (Flammable Liquid)[1]
Disposal Route Must not be disposed of with household garbage or into the sewage system.[1]
Governing Principle Disposal must be made according to official national, state, and local regulations.[1]

Step-by-Step Disposal Protocol for Solutions:

  • Container Selection:

    • Use a designated and compatible container for flammable liquid waste. This container should be clearly labeled as "Hazardous Waste - Flammable Liquids."

    • The original product container may be used if it is in good condition and properly labeled.[2]

  • Waste Segregation:

    • Crucially, do not mix flammable liquid waste with other waste streams, particularly with oxidizing agents, as this can create a significant safety hazard.

  • Collection and Storage:

    • Carefully transfer the this compound solution into the designated flammable waste container.

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area for hazardous waste, away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider to schedule a pickup for the flammable waste.

Disposal of Solid this compound

Step-by-Step Disposal Protocol for Solids:

  • Container Preparation:

    • If possible, use the original container for disposal.

    • If the original container is unavailable, select a clean, dry, and chemically compatible container with a secure lid.

  • Packaging the Waste:

    • Carefully transfer the solid this compound into the prepared container. To minimize the generation of airborne particles, handle any fine powder gently.

    • Do not mix with any other chemical waste.

    • Securely close the container.

  • Labeling:

    • Clearly label the container as "Non-hazardous Waste" and include the full chemical name: "this compound."

    • It is also good practice to include the date of disposal.

  • Final Disposal:

    • Transport the sealed and labeled container to your facility's designated collection area for non-hazardous solid chemical waste.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate their inclusion.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making and procedural flow for the proper disposal of this compound in its different forms.

start Start: Identify form of This compound waste is_solution Is the waste a solution in a flammable solvent (e.g., ethanol)? start->is_solution flammable_waste Treat as Flammable Hazardous Waste is_solution->flammable_waste  Yes non_hazardous_waste Treat as Non-Hazardous Solid Waste is_solution->non_hazardous_waste No (Solid) collect_flammable Collect in a labeled, compatible container for flammable liquids. flammable_waste->collect_flammable collect_solid Collect in a labeled, compatible container for solid waste. non_hazardous_waste->collect_solid segregate_flammable Segregate from incompatible waste (e.g., oxidizers). collect_flammable->segregate_flammable store_solid Store in a designated non-hazardous waste collection area. collect_solid->store_solid store_flammable Store in a designated hazardous waste accumulation area. segregate_flammable->store_flammable contact_ehs Arrange for pickup by institutional EHS or approved waste vendor. store_flammable->contact_ehs store_solid->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these guidelines, researchers can ensure a safe laboratory environment and compliance with waste management regulations.

References

Essential Safety and Operational Guide for Handling 9(R)-HODE Cholesteryl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of 9(R)-HODE cholesteryl ester, ensuring the safety of laboratory personnel and compliance with standard laboratory practices.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety. This compound is often supplied in an ethanol (B145695) solution, which is a flammable liquid and can cause eye irritation.

Minimum Required PPE:

  • Eye and Face Protection: Chemical splash goggles are required to protect against potential splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[2][3] Gloves should be inspected for tears or defects before use and changed regularly, especially if they become contaminated.[3] Never reuse disposable gloves.[3]

  • Body Protection: A standard laboratory coat must be worn to protect clothing and skin.[2][3] The lab coat should be kept buttoned. For activities with a higher potential for splashes, a liquid-resistant apron should be worn over the lab coat.[3]

  • Footwear: Closed-toe shoes are required in all laboratory settings where hazardous materials are handled.

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps will ensure the safe handling of this compound.

  • Preparation and Area Designation:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Before starting, review your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available.

  • Handling the Compound:

    • This compound is typically supplied in a solution, often ethanol.[5][6] Keep away from ignition sources as ethanol is a flammable liquid.

    • If working with a solid form, handle it gently to minimize the creation of dust.[2]

    • When transferring the solution, use appropriate and calibrated equipment, such as micropipettes with filtered tips, to ensure accuracy and prevent aerosolization.

  • Storage:

    • Store this compound at -20°C in a tightly sealed, clearly labeled container.[5]

    • The storage area should be designated for hazardous chemicals and be properly ventilated.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All waste contaminated with this compound, including unused solutions, empty containers, and disposable PPE (gloves, etc.), must be segregated as chemical waste.[7]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[2]

  • Waste Containment:

    • Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.[7]

    • The label should include the full chemical name: "this compound" and any other information required by your institution.

  • Final Disposal:

    • Follow your institution's and local regulations for the disposal of chemical waste.[2] This typically involves collection by a certified hazardous waste disposal service.

    • Grossly contaminated lab coats should be bagged and disposed of as hazardous waste.[3]

IV. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its common solvent, ethanol.

PropertyValueSource(s)
This compound
Molecular FormulaC45H76O3[5]
Molecular Weight665.1 g/mol [5]
Storage Temperature-20°C[5]
Purity>98%[8]
Ethanol (Solvent)
Signal WordDanger[9]
Hazard ClassificationsFlammable Liquid, Eye Irritant[9]
Flash Point14.0 °C (57.2 °F) - closed cup[9]

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G A Preparation (Don PPE, Prepare Fume Hood) B Retrieve from -20°C Storage A->B Start C Equilibrate to Room Temperature B->C D Handling in Fume Hood (Transfer, Aliquoting, etc.) C->D E Return to -20°C Storage D->E Unused Material F Segregate Chemical Waste D->F Used Material & Contaminated Items I Decontaminate Work Area D->I G Label Waste Container F->G H Store for Hazardous Waste Pickup G->H J Doff PPE I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。